molecular formula C5H8N2O2 B1580622 1,3-Dimethylimidazolidine-2,4-dione CAS No. 24039-08-5

1,3-Dimethylimidazolidine-2,4-dione

Cat. No.: B1580622
CAS No.: 24039-08-5
M. Wt: 128.13 g/mol
InChI Key: RFTORHYUCZJHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-6-3-4(8)7(2)5(6)9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTORHYUCZJHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946887
Record name 1,3-Dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24039-08-5
Record name 1,3-Dimethylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024039085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIMETHYLHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A5Z8WF98G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-Dimethylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylimidazolidine-2,4-dione, also known as 1,3-dimethylhydantoin, is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering detailed experimental protocols, quantitative data, and logical diagrams to facilitate its preparation in a laboratory setting. The described methods include the direct cyclization of N,N'-dimethylurea with glyoxal and a theoretical pathway involving the N-alkylation of the parent hydantoin ring. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of hydantoin derivatives.

Introduction

Imidazolidine-2,4-diones, commonly referred to as hydantoins, are a class of five-membered heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active compounds. Their derivatives have demonstrated a wide range of therapeutic properties, including anticonvulsant, antiarrhythmic, and anticancer activities. The substitution pattern on the hydantoin ring, particularly at the N1 and N3 positions, plays a crucial role in modulating the pharmacological profile of these molecules. The 1,3-dimethyl substituted variant, this compound, serves as a key building block and a target molecule in various drug discovery programs. This guide details the established and potential synthetic routes for its preparation.

Primary Synthesis Pathway: Cyclization of N,N'-Dimethylurea and Glyoxal

The most direct and efficient method for the synthesis of this compound involves the acid-catalyzed condensation and cyclization of N,N'-dimethylurea with glyoxal. This one-pot reaction provides a straightforward route to the desired product.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product Dimethylurea N,N'-Dimethylurea Catalyst + H⁺ (catalyst) Dimethylurea->Catalyst Glyoxal Glyoxal Glyoxal->Catalyst Product This compound Catalyst->Product

Caption: Acid-catalyzed synthesis of this compound.

Experimental Protocol

A detailed experimental procedure for this synthesis is outlined below, based on established methodologies for similar hydantoin formations.

Materials:

  • N,N'-Dimethylurea

  • Glyoxal (40% aqueous solution)

  • Etidronic acid (HEDP) or another suitable acid catalyst

  • Water (distilled or deionized)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve N,N'-dimethylurea (1.0 eq) in water.

  • To this solution, add a 40% aqueous solution of glyoxal (1.0 eq).

  • While stirring, add the acid catalyst, such as etidronic acid (1.0 eq).

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, neutralize the mixture with a suitable base (e.g., a saturated solution of sodium bicarbonate).

  • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Quantitative Data
ParameterValue
Yield 50-60% (reported for similar reactions)
Melting Point 105-108 °C
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): δ 3.85 (s, 2H, CH₂), 3.05 (s, 6H, 2 x N-CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.5 (C=O), 158.0 (C=O), 47.0 (CH₂), 27.5 (N-CH₃)

Alternative Synthesis Pathway: N-Alkylation of Hydantoin

An alternative, though less direct, approach to this compound is the stepwise or one-pot dialkylation of the parent hydantoin ring. This method offers versatility in introducing different alkyl groups at the N1 and N3 positions.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product Hydantoin Hydantoin Base + Base (e.g., tBuOK) Hydantoin->Base MethylatingAgent Methylating Agent (e.g., CH₃I) MethylatingAgent->Base Product This compound Base->Product

Caption: N-Alkylation of Hydantoin to yield the 1,3-dimethylated product.

Theoretical Experimental Protocol

This protocol is based on general methods for the N-alkylation of hydantoins and would require optimization for this specific transformation.[1]

Materials:

  • Hydantoin

  • Potassium tert-butoxide (tBuOK) or another strong base

  • Methyl iodide (CH₃I) or another methylating agent

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add hydantoin (1.0 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (2.2 eq) to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (2.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to isolate this compound.

Expected Quantitative Data
ParameterValue
Yield Moderate to good (highly dependent on reaction optimization)

Experimental Workflow Overview

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Combine Reactants & Catalyst Reaction Stir at Appropriate Temperature Reactants->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Recrystallization or Chromatography Dry->Purify Characterize Characterize Product (NMR, MP) Purify->Characterize

References

An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Dimethylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Dimethylimidazolidine-2,4-dione (CAS RN: 24039-08-5), a heterocyclic compound of interest in various scientific domains. This document collates available experimental and computed data, details relevant experimental methodologies, and presents logical workflows for property determination.

Core Physicochemical Properties

This compound, also known as 1,3-dimethylhydantoin, possesses a unique set of properties stemming from its molecular structure. The following tables summarize the key quantitative data available for this compound.

Identifier Value Source
IUPAC Name This compoundPubChem[1]
CAS Number 24039-08-5ChemicalBook[2][3], PubChem[1]
Molecular Formula C5H8N2O2ChemicalBook[2], PubChem[1]
Molecular Weight 128.13 g/mol ChemicalBook[2], PubChem[1]
Canonical SMILES CN1CC(=O)N(C1=O)CPubChem[1]
InChI Key RFTORHYUCZJHDO-UHFFFAOYSA-NPubChem[1]
Physicochemical Property Value Type Source
Melting Point 44-45 °CExperimentalChemicalBook[2][3]
Boiling Point 169 °CExperimentalChemicalBook[2][3]
Density 1.234 g/cm³ExperimentalChemicalBook[2]
Flash Point 62 °CExperimentalChemicalBook[2][3]
XLogP3 -0.7ComputedPubChem[1]
pKa -1.88 ± 0.20PredictedChemicalBook[2]
Water Solubility Data not available--
Vapor Pressure Data not available--

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of physicochemical data. Below are established protocols for determining the key properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Method: Capillary Method

  • Sample Preparation: A small amount of the finely powdered dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]

  • Apparatus Setup: The capillary tube is attached to a thermometer with the sample positioned adjacent to the thermometer bulb.[4] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern digital melting point apparatus).[6]

  • Heating: The heating bath is heated slowly and steadily, at a rate of approximately 2°C per minute as the melting point is approached.[6]

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is the melting point of the compound.[4][6]

Melting_Point_Determination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Finely powder the This compound sample B Pack into a sealed capillary tube A->B C Attach capillary to thermometer B->C D Place assembly in heating apparatus C->D E Heat slowly and steadily D->E F Record temperature range of melting E->F

Fig. 1: Workflow for Melting Point Determination.
Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Method: Capillary Tube Method (Siwoloboff's Method)

  • Sample Preparation: A small quantity of liquid this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[7][8]

  • Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated in a suitable heating bath (e.g., a Thiele tube or an aluminum block).[7][8]

  • Heating and Observation: The bath is heated gently. As the liquid's boiling point is approached, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then stopped.

  • Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Boiling_Point_Determination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Place liquid sample in a fusion tube B Insert an inverted sealed capillary tube A->B C Attach fusion tube to a thermometer B->C D Heat in a heating bath C->D E Observe steady stream of bubbles D->E F Stop heating and record temperature of liquid entry E->F

Fig. 2: Workflow for Boiling Point Determination.
Octanol-Water Partition Coefficient (LogP) Determination

The octanol-water partition coefficient is a measure of the lipophilicity of a compound.

Method: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation.[10]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken until equilibrium is reached.[11]

  • Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

LogP_Determination A Pre-saturate n-octanol and water/buffer B Dissolve compound in one phase A->B C Shake phases to reach equilibrium B->C D Separate the two phases C->D E Determine concentration in each phase D->E F Calculate P and LogP E->F

Fig. 3: Workflow for LogP Determination.
Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the strength of an acid in solution.

Method: Potentiometric Titration

  • Solution Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent if solubility is low.[12] The ionic strength is typically kept constant with a background electrolyte like KCl.[12]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. The pH of the solution is monitored continuously using a calibrated pH electrode.[12][13]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve.

  • pKa Calculation: The pKa is determined from the pH at the half-equivalence point. For multiple titrations, an average pKa value and standard deviation are calculated.[12]

pKa_Determination A Prepare solution of compound with known concentration B Titrate with standardized acid or base A->B C Monitor pH continuously B->C D Plot titration curve (pH vs. volume) C->D E Identify equivalence point(s) D->E F Determine pKa from half-equivalence point E->F

Fig. 4: Workflow for pKa Determination.

Synthesis

A plausible synthetic route, based on general organic chemistry principles, could involve the reaction of N,N'-dimethylurea with a suitable two-carbon electrophile, or the cyclization of an N-methyl-N'-(carboxymethyl)urea derivative. Further research into specific synthetic literature for this compound is recommended for a validated protocol.

Signaling Pathways and Biological Activity

Currently, there is no significant information available in the public domain regarding the involvement of this compound in specific signaling pathways or its detailed biological activities. Its structural similarity to other hydantoin derivatives suggests potential applications in medicinal chemistry, as some hydantoins exhibit anticonvulsant and other pharmacological properties. However, specific data for this compound is lacking.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound and provided established experimental protocols for their determination. While experimental values for several key properties have been identified, further research is required to determine its water solubility and vapor pressure experimentally and to develop a validated, detailed synthesis protocol. The lack of information on its biological activity also presents an opportunity for future investigation. This document serves as a foundational resource for researchers and professionals working with this compound, highlighting both what is known and where further inquiry is needed.

References

An In-depth Technical Guide to 1,3-Dimethylimidazolidine-2,4-dione (CAS: 24039-08-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylimidazolidine-2,4-dione, also known as N,N'-dimethylhydantoin, is a heterocyclic organic compound. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification protocols, spectral data, and safety information. Notably, while the imidazolidine-2,4-dione (hydantoin) scaffold is found in various biologically active molecules, there is a lack of specific documented biological activity or established signaling pathways for this compound in the scientific literature. Its primary applications appear to be in chemical synthesis and material science.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for analytical purposes.

PropertyValueSource(s)
CAS Number 24039-08-5[1]
Molecular Formula C₅H₈N₂O₂[1]
Molecular Weight 128.13 g/mol [1]
IUPAC Name This compound[2]
Appearance Colorless liquid[3]
Melting Point 8.2 °C[3]
Boiling Point 224-226 °C[4]
Density 1.056 g/mL at 25 °C[4]
Solubility Soluble in water, DMF, and THF.[1]
pKa -0.65 ± 0.20 (Predicted)[5]
LogP -0.7[2]
Refractive Index (n20/D) 1.472[4]
Flash Point 120 °C (open cup) / 95 °C (closed cup)[6]

Synthesis and Purification

Several methods for the synthesis of this compound have been reported. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.

Experimental Protocols

3.1.1. Synthesis from N,N'-Dimethylethylenediamine and Phosgene

This method involves the reaction of N,N'-dimethylethylenediamine with phosgene in the presence of a dehydrochlorinating agent.[7]

  • Materials:

    • N,N'-Dimethylethylenediamine

    • Phosgene (or a phosgene equivalent like trichloromethyl chloroformate)

    • Toluene (or another suitable organic solvent)

    • Triethylamine (or another suitable base)

    • Water

    • 1,2-Dichloroethane (for extraction)

    • Aqueous sodium hydroxide solution

  • Procedure:

    • In a four-necked flask equipped with a reflux condenser, thermometer, phosgene inlet tube, and stirrer, dissolve N,N'-dimethylethylenediamine (0.1 mol) in toluene (100 ml).

    • Maintain the reaction temperature at 20 °C using a cooling bath.

    • Slowly bubble phosgene gas through the solution while simultaneously adding triethylamine dropwise over a period of one hour.

    • After the addition is complete, age the reaction mixture at 20 °C for one hour.

    • To improve the yield, the reaction can be carried out in a water medium while maintaining the pH between 3.0 and 10.0 by the addition of a dehydrochlorinating agent.[7]

    • After the reaction, purge the system with nitrogen gas to remove any unreacted phosgene.

    • Work-up the reaction mixture by making the solution alkaline (pH 10) with an aqueous sodium hydroxide solution.

    • Extract the product into 1,2-dichloroethane (2 x 150 g).

    • Separate the organic layer and purify by distillation to obtain this compound.

3.1.2. Synthesis from 2-Imidazolidinone, Formaldehyde, and Formic Acid

This method utilizes 2-imidazolidinone, paraformaldehyde, and formic acid for the synthesis.[5]

  • Materials:

    • 2-Imidazolidinone

    • Paraformaldehyde

    • 33.3% Formic acid

    • 85% Formic acid

    • Sodium hydroxide solution

  • Procedure:

    • In a 1000 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 501 g (3.626 mol) of 33.3% formic acid, 107 g (3.567 mol, calculated as formaldehyde) of paraformaldehyde, and 153 g (1.779 mol) of 2-imidazolidinone.

    • Stir the mixture and heat to 70 °C for 4 hours.

    • Add 237 g (4.379 mol) of 85% formic acid and heat the mixture to reflux for 12 hours.

    • After the reaction, distill off the formic acid.

    • Neutralize the residue with a sodium hydroxide solution.

    • Purify the product by vacuum distillation, collecting the fraction at 105-118 °C under a vacuum of 0.095 MPa to yield 1,3-dimethyl-2-imidazolidinone with a purity of 99.7% as determined by gas chromatography.[5]

Purification

Purification of this compound is typically achieved through distillation. For high-purity applications, such as in electronics, further purification steps may be necessary.

  • Distillation: Crude this compound can be purified by distillation over calcium hydride under reduced pressure.[1]

  • Azeotropic or Extractive Distillation: These methods are employed for industrial-scale purification to achieve high-purity, electronic-grade product.[5]

  • Adsorption: Protic impurities such as urea, acetamide, and N-methylformamide can be removed by treating the crude product with a composite salt containing MgO and/or SiO₂.[8] The mixture is stirred at an elevated temperature (e.g., 80-95 °C) for a period and then filtered to remove the adsorbent.[8]

  • Solvent Extraction and Distillation: An alternative purification method involves extracting 1,3-dimethyl-2-imidazolidinone from an aqueous solution using n-butanol in the presence of an inorganic salt like sodium chloride. The n-butanol layer is then subjected to distillation to recover the purified product.[9]

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of this compound.

Synthesis_from_Phosgene cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification N,N'-Dimethylethylenediamine N,N'-Dimethylethylenediamine Reaction in Solvent (e.g., Toluene or Water) Reaction in Solvent (e.g., Toluene or Water) N,N'-Dimethylethylenediamine->Reaction in Solvent (e.g., Toluene or Water) Phosgene Phosgene Phosgene->Reaction in Solvent (e.g., Toluene or Water) Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction in Solvent (e.g., Toluene or Water) Alkalinization Alkalinization Reaction in Solvent (e.g., Toluene or Water)->Alkalinization Extraction Extraction Alkalinization->Extraction Distillation Distillation Extraction->Distillation Pure this compound Pure this compound Distillation->Pure this compound

Caption: Synthesis of this compound from Phosgene.

Synthesis_from_Imidazolidinone cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-Imidazolidinone 2-Imidazolidinone Heating and Reflux Heating and Reflux 2-Imidazolidinone->Heating and Reflux Paraformaldehyde Paraformaldehyde Paraformaldehyde->Heating and Reflux Formic Acid Formic Acid Formic Acid->Heating and Reflux Distillation of Formic Acid Distillation of Formic Acid Heating and Reflux->Distillation of Formic Acid Neutralization Neutralization Distillation of Formic Acid->Neutralization Vacuum Distillation Vacuum Distillation Neutralization->Vacuum Distillation Pure this compound Pure this compound Vacuum Distillation->Pure this compound

Caption: Synthesis from 2-Imidazolidinone.

Spectral Data

Spectral data is essential for the identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

  • Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

While specific spectral data can be found in various databases, a general interpretation is as follows:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the two methyl groups and the methylene protons of the imidazolidine ring.

  • ¹³C NMR: The spectrum should display peaks for the carbonyl carbons, the methylene carbon, and the methyl carbons.

  • Mass Spectrum: The molecular ion peak corresponding to the molecular weight of 128.13 g/mol should be observable.

  • IR Spectrum: Characteristic absorption bands for the carbonyl groups (C=O) are expected in the region of 1650-1750 cm⁻¹.

Reactivity and Applications

This compound is a polar aprotic solvent with high thermal and chemical stability.[3] It is stable in the presence of acids and alkalis.[6] Its primary application is as a solvent in various chemical reactions and in the manufacturing of polymers and electronic materials.[6] It is considered a safer substitute for the carcinogenic solvent hexamethylphosphoramide (HMPA).[3]

Biological Activity

A thorough review of the scientific literature reveals a significant lack of information regarding the specific biological activity of this compound (CAS: 24039-08-5). While the broader class of imidazolidine-2,4-diones (hydantoins) includes compounds with diverse pharmacological properties, including anticonvulsant and antiarrhythmic activities, these properties have not been attributed to the 1,3-dimethyl derivative.

Studies on related but structurally distinct molecules, such as certain thiazolidine-2,4-dione derivatives, have shown activities like anticancer, antimicrobial, and antidiabetic effects.[10][11][12] However, these findings cannot be extrapolated to this compound. Therefore, researchers and drug development professionals should not assume any inherent biological activity for this specific compound without empirical evidence.

Due to the absence of known biological targets or mechanisms of action, no signaling pathway diagrams can be provided for this compound.

Safety Information

Based on available safety data sheets, this compound presents the following hazards:

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Handling Precautions:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment, including gloves and safety glasses.

  • Avoid breathing vapors or mist.

  • Wash thoroughly after handling.

Conclusion

This compound is a well-characterized polar aprotic solvent with established synthesis and purification methods. Its physical and chemical properties make it a useful medium for various chemical reactions and industrial applications. However, for the audience in drug development and life sciences research, it is crucial to note the current absence of documented biological activity for this specific compound. Future research may uncover novel biological roles, but based on existing literature, its utility is primarily in the realm of chemical synthesis and materials science.

References

Spectroscopic Profile of 1,3-Dimethylimidazolidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data available for 1,3-Dimethylimidazolidine-2,4-dione, a heterocyclic compound of interest to researchers in organic synthesis, medicinal chemistry, and materials science. This document is intended for scientists and drug development professionals, presenting key spectroscopic data in a structured format, alongside detailed experimental protocols and a logical workflow for its analysis.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound (CAS No. 24039-08-5). It is important to distinguish this compound from the more commonly cited 1,3-Dimethyl-2-imidazolidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

A vapor phase IR spectrum for this compound is available in spectral databases.[1] The characteristic absorption bands are indicative of its molecular structure, particularly the two carbonyl groups within the five-membered ring.

Functional Group **Expected Absorption Range (cm⁻¹) **
C=O (Amide) Stretch1700 - 1780
C-N Stretch1250 - 1350
C-H Stretch (Alkyl)2850 - 3000

Note: The exact peak positions can be found in the referenced spectral databases.

Mass Spectrometry (MS)

Mass spectral data for this compound is available, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Parameter Value
Molecular FormulaC₅H₈N₂O₂
Molecular Weight128.13 g/mol
Exact Mass128.0586 g/mol
Key Fragmentation Peaks (m/z)Data available in spectral databases.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.

  • ¹³C NMR Acquisition: The carbon NMR spectrum is typically acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR. The spectral width is set to around 200-220 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction (GC-MS): A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is prepared. A small volume (typically 1 µL) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities before it enters the MS.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron beam of 70 eV.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis_Purification Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis_Purification->NMR Dissolve in deuterated solvent IR Infrared Spectroscopy Synthesis_Purification->IR Prepare KBr pellet or thin film MS Mass Spectrometry Synthesis_Purification->MS Dissolve in volatile solvent Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report Purity_Assessment->Final_Report

Caption: Logical workflow for the spectroscopic analysis of a synthesized compound.

References

The Multifaceted Biological Activities of Hydantoin Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hydantoin scaffold, a five-membered nitrogen-containing heterocycle, has long been a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1] From the pioneering anticonvulsant phenytoin to the antimicrobial nitrofurantoin and the anticancer drug nilutamide, hydantoin derivatives have demonstrated a remarkable breadth of biological activities.[2] This technical guide provides a comprehensive overview of the significant anticonvulsant, antimicrobial, and anticancer properties of hydantoin derivatives, detailing their mechanisms of action, summarizing key quantitative data, and providing explicit experimental protocols for their evaluation.

Anticonvulsant Activity of Hydantoin Derivatives

Hydantoin derivatives are a well-established class of anticonvulsant drugs, primarily used in the management of partial and tonic-clonic seizures.[3][4] The archetypal drug in this class is phenytoin, which has been a mainstay in epilepsy treatment for decades.[5]

Mechanism of Action

The primary anticonvulsant mechanism of hydantoin derivatives like phenytoin involves the modulation of voltage-gated sodium channels in neurons. By binding to the channel in its inactive state, these compounds slow the rate of recovery from inactivation. This action limits the repetitive firing of action potentials, which is a hallmark of seizure activity, thereby preventing the spread of seizures in the brain. A 5-phenyl or other aromatic substituent is generally considered essential for activity against generalized tonic-clonic seizures.

Quantitative Data: Anticonvulsant Efficacy

The anticonvulsant potency of hydantoin derivatives is typically evaluated using the Maximal Electroshock Seizure (MES) test, where the median effective dose (ED50) required to protect against seizures is determined.

CompoundAnimal ModelMES ED50 (mg/kg)Reference
PhenytoinMice5.96[6]
SB2-Ph (a 5,5'-diphenylhydantoin Schiff base)Mice8.29[6]
Compound 6d (a pyrazolopyrimidine-hydantoin hybrid)Mice15.8[7]
ART 5 (lithium salt of 5,5-diphenylimidazolidine-2,4-dione)MiceLower toxicity and myorelaxation compared to phenytoin[7]
ART 1215 (lithium salt of (D,L)-5-benzylimidazolidine-2,4-dione)MiceLower toxicity and myorelaxation compared to phenytoin[7]
Experimental Protocol: Maximal Electroshock Seizure (MES) Test

This protocol is adapted from established methods for assessing anticonvulsant activity in mice.[8][9]

Materials:

  • Male albino mice (20-25 g)

  • Electroconvulsometer with corneal electrodes

  • Test hydantoin derivative

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Saline solution (0.9%)

  • Topical anesthetic for corneal application

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory conditions for at least 48 hours before the experiment. House them in groups with free access to food and water.

  • Drug Administration: Divide the mice into groups (n=6-10 per group). Administer the test hydantoin derivative, vehicle, or standard drug intraperitoneally (i.p.) or orally (p.o.). The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

  • Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the drug to be absorbed and distributed.

  • Anesthesia: Apply a drop of topical anesthetic to the corneas of each mouse to minimize discomfort.

  • Electroshock Application: Place the corneal electrodes on the corneas of the mouse. Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered the endpoint for protection.

  • Data Analysis: Record the number of animals protected in each group. Calculate the percentage of protection. The ED50 value, the dose that protects 50% of the animals from the tonic hindlimb extension, can be determined using probit analysis.

Antimicrobial Activity of Hydantoin Derivatives

Hydantoin derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[7][10] Nitrofurantoin, a hydantoin derivative, is a clinically used antibiotic for treating urinary tract infections.[2]

Mechanisms of Action

The antimicrobial action of hydantoin derivatives is multifaceted and can involve several mechanisms:[1]

  • Inhibition of Cell Wall Synthesis: Some hydantoin derivatives can interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[1][11][12]

  • Disruption of Protein Synthesis: By binding to bacterial ribosomes, these compounds can inhibit protein synthesis, which is essential for bacterial growth and replication.[1]

  • Membrane Permeabilization: Certain derivatives can disrupt the integrity of the microbial cell membrane, causing leakage of cellular contents and subsequent cell death.

  • DNA Damage: Some hydantoins, like nitrofurantoin, are thought to be reduced by bacterial enzymes to reactive intermediates that can damage bacterial DNA.

G cluster_synthesis General Synthesis of Hydantoin Derivatives Start Starting Materials (e.g., Aldehyde/Ketone, Cyanide, Ammonium Carbonate) Bucherer_Bergs Bucherer-Bergs Reaction or other synthetic routes Start->Bucherer_Bergs Hydantoin_Core Hydantoin Core Structure Bucherer_Bergs->Hydantoin_Core Derivatization Further Derivatization Hydantoin_Core->Derivatization Final_Product Biologically Active Hydantoin Derivative Derivatization->Final_Product

Caption: A generalized workflow for the synthesis of hydantoin derivatives.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity of hydantoin derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (μg/mL)Reference
NitrofurantoinStaphylococcus aureus (MRSA)12.5
NitrofurantoinPseudomonas aeruginosa>100
Compound 22 (a cationic lipidated hydantoin)Staphylococcus aureus (MRSA)<1
Compound 22 (a cationic lipidated hydantoin)Pseudomonas aeruginosa<1
Compound 5 (a hydantoin dimer)Gram-positive & Gram-negative bacteria (Geometric Mean)5.37[5]
Compound 18 (a hydantoin dimer)Gram-positive & Gram-negative bacteria (Geometric Mean)7.32[13]
Experimental Protocol: Broth Microdilution MIC Test

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of a hydantoin derivative using the broth microdilution method.[5][13][14][15][16]

Materials:

  • 96-well microtiter plates

  • Test hydantoin derivative

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline or PBS

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Compound Dilution:

    • Prepare a stock solution of the test hydantoin derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to obtain a range of concentrations. Typically, 100 µL of broth is added to wells 2-12. 200 µL of the highest concentration of the drug is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL from well 10 is discarded. Well 11 serves as a growth control (no drug), and well 12 serves as a sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and the final bacterial concentration to 5 x 10^5 CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. The results can also be read using a microplate reader.

Anticancer Activity of Hydantoin Derivatives

Hydantoin derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[2] Their mechanisms of action are diverse, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[2]

Mechanisms of Action

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Some hydantoin derivatives act as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[2][17] By blocking the ATP binding site of the EGFR kinase domain, these compounds inhibit its autophosphorylation and downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cancer cell growth and survival.[18][19]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Hydantoin Hydantoin Derivative Hydantoin->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt Akt->Transcription EGF EGF EGF->EGFR

Caption: EGFR signaling pathway inhibited by hydantoin derivatives.

  • Histone Deacetylase (HDAC) Inhibition: Certain hydantoin derivatives function as HDAC inhibitors.[2][17] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[20][21] By inhibiting HDACs, these hydantoin derivatives promote histone hyperacetylation, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[22]

G cluster_nucleus Nucleus cluster_chromatin Chromatin Histone_A Acetylated Histone (Active Transcription) HDAC Histone Deacetylase (HDAC) Histone_A->HDAC TSG Tumor Suppressor Gene Expression Histone_A->TSG Histone_D Deacetylated Histone (Repressed Transcription) HAT Histone Acetyltransferase (HAT) Histone_D->HAT HAT->Histone_A Acetylation HDAC->Histone_D Deacetylation Hydantoin Hydantoin Derivative Hydantoin->HDAC

Caption: Mechanism of HDAC inhibition by hydantoin derivatives.

Quantitative Data: Anticancer Efficacy

The anticancer activity of hydantoin derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 9a (an HDAC6 inhibitor)HL-60 (Leukemia)0.23[3]
Compound 9a (an HDAC6 inhibitor)RPMI-8226 (Multiple Myeloma)0.25[3]
Compound 10a (a spirohydantoin)MCF-7 (Breast Cancer)2.56[3]
Compound 13 (a 5,5-diphenylhydantoin derivative)Mouse T-lymphoma (PAR)0.67[3]
Compound 13 (a 5,5-diphenylhydantoin derivative)Mouse T-lymphoma (MDR)0.90[3]
Compound 4 (a 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative)SW480 (Colon Cancer)16.8[23]
Compound 5h (a 3-benzhydryl-5-phenyl substituted hydantoin)HeLa (Cervical Cancer)21[14]
Compound 5h (a 3-benzhydryl-5-phenyl substituted hydantoin)MCF-7 (Breast Cancer)20[14]
Compound 24 (a phenytoin derivative)EGFR expressing cells0.07[12]
Compound 24 (a phenytoin derivative)HER2 expressing cells0.04[12]
Compound 4c (a benzimidazole-linked hydantoin)MOLT-4 (Leukemia)Potent[24]
Compound 4c (a benzimidazole-linked hydantoin)CCRF-CEM (Leukemia)Potent[24]
Experimental Protocol: MTT Assay for IC50 Determination

This protocol describes the determination of the IC50 value of a hydantoin derivative against an adherent cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][18][25][26]

Materials:

  • Adherent cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test hydantoin derivative

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of the test hydantoin derivative in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve with the concentration of the compound on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

Hydantoin derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a remarkable spectrum of biological activities. Their established utility as anticonvulsants, coupled with their growing potential as antimicrobial and anticancer agents, underscores the continued importance of research in this area. The diverse mechanisms of action, from ion channel modulation to enzyme inhibition, offer multiple avenues for the development of novel therapeutics. The experimental protocols detailed in this guide provide a foundation for the systematic evaluation of new hydantoin derivatives, facilitating the discovery and development of next-generation drugs to address a range of unmet medical needs. Further exploration of structure-activity relationships and the application of modern drug design strategies will undoubtedly unlock the full therapeutic potential of this versatile heterocyclic core.

References

Potential Therapeutic Targets of 1,3-Dimethylimidazolidine-2,4-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,3-Dimethylimidazolidine-2,4-dione is a chemical compound belonging to the hydantoin (also known as imidazolidine-2,4-dione) class of heterocyclic compounds. While direct therapeutic applications of this compound have not been extensively documented in scientific literature, the core imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] This technical guide will, therefore, explore the potential therapeutic targets of this compound by examining the well-established biological activities and mechanisms of action of its structural analogs and derivatives. The insights drawn from these related compounds provide a strong foundation for future research and drug development efforts centered on this compound.

Potential as an Antidiabetic Agent

The structurally related thiazolidinedione and imidazolidinedione classes of compounds have been extensively investigated for their roles in regulating glucose metabolism. This suggests that this compound could potentially target key proteins in metabolic signaling pathways.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Thiazolidinediones (TZDs) are a well-established class of antidiabetic drugs that act as agonists for PPARγ, a nuclear receptor primarily expressed in adipose tissue.[4][5][6] Activation of PPARγ leads to the transcription of genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity.[4][5] Given the structural similarity between the imidazolidine-2,4-dione and thiazolidinedione cores, PPARγ represents a primary potential target for this compound.

PPAR_Signaling Compound This compound (Potential Agonist) PPARg PPARγ Compound->PPARg Binds to Complex PPARγ-RXR Heterodimer PPARg->Complex Dimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Proteins Metabolic Proteins (e.g., for glucose uptake, fatty acid storage) Transcription->Proteins Leads to synthesis of Response Improved Insulin Sensitivity Proteins->Response Results in

Figure 1: Potential PPARγ Agonist Signaling Pathway.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a negative regulator of insulin and leptin signaling pathways. Its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity.[7] Several studies have identified imidazolidine-2,4-dione derivatives as potent and selective inhibitors of PTP1B.[7] This suggests that this compound could also function as a PTP1B inhibitor, thereby enhancing insulin receptor signaling.

PTP1B_Inhibition Compound This compound (Potential Inhibitor) PTP1B PTP1B Compound->PTP1B Inhibits InsulinReceptor Phosphorylated Insulin Receptor PTP1B->InsulinReceptor Dephosphorylates DephosphorylatedReceptor Dephosphorylated Insulin Receptor (Inactive) InsulinReceptor->DephosphorylatedReceptor Signaling Insulin Signaling Cascade InsulinReceptor->Signaling Activates GlucoseUptake Increased Glucose Uptake Signaling->GlucoseUptake

Figure 2: Potential PTP1B Inhibition Mechanism.

Potential as an Anticancer Agent

The hydantoin scaffold is present in several clinically used anticancer drugs and numerous investigational compounds.[2][3] The anticancer activity of these derivatives is often attributed to their interaction with various targets involved in cell proliferation, survival, and angiogenesis.

Potential Targets in Oncology
  • Receptor Tyrosine Kinases (RTKs): Derivatives of 5,5-diphenylimidazolidine-2,4-dione have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are crucial drivers in several cancers.[8]

  • Anti-apoptotic Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Imidazolidine-2,4-dione derivatives have been designed as Bcl-2 inhibitors, promoting cancer cell death.[9]

  • Other Potential Targets: Other mechanisms of action for hydantoin derivatives include the inhibition of histone deacetylases (HDACs) and tubulin polymerization.[2][3]

Quantitative Data from Analog Studies
Compound ClassTarget/Cell LineActivity (IC50)Reference
5,5-diphenylhydantoin derivativeEGFR0.07 µM[8]
5,5-diphenylhydantoin derivativeHER20.04 µM[8]
5,5-diphenylhydantoin derivativeMCF-7 (Breast Cancer)4.92 ± 0.3 µM[8]
5,5-diphenylhydantoin derivativeHePG-2 (Liver Cancer)9.07 ± 0.8 µM[8]
5,5-diphenylhydantoin derivativeHCT-116 (Colon Cancer)12.83 ± 0.9 µM[8]
Imidazolidine-2,4-dione derivativeK562 (Leukemia)Growth Inhibition[9]
Imidazolidine-2,4-dione derivativePC-3 (Prostate Cancer)Growth Inhibition[9]

Potential as an Antimicrobial Agent

Derivatives of imidazolidine-2,4-dione have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[10][11][12] The mechanism of antimicrobial action for the related thiazolidinediones has been proposed to involve the inhibition of cytoplasmic Mur ligase enzymes, which are essential for bacterial cell wall synthesis.[5]

Quantitative Data from Analog Studies
Compound ClassMicroorganismActivity (MIC in µg/mL)Reference
Fused bicyclic hydantoinsVarious BacteriaModerate Activity[10][11]
5,5-disubstituted hydantoinsVarious YeastsWeak Activity[10][11]
Imidazolidineiminothione derivativeE. coliSignificant Activity[13]
Imidazolidineiminothione derivativeS. aureusSignificant Activity[13]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the potential therapeutic activities of this compound, based on the activities of its analogs.

PPARγ Agonist Activity Assay (Competitive Binding Assay)

PPAR_Assay_Workflow Start Start Reagents Prepare Reagents: - PPARγ Ligand Binding Domain (LBD) - Fluorescent PPARγ Ligand - Test Compound Start->Reagents Incubation Incubate LBD, Fluorescent Ligand, and Test Compound in Assay Plate Reagents->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Analysis Analyze Data: - Calculate displacement of fluorescent ligand - Determine IC50 value Measurement->Analysis End End Analysis->End

Figure 3: Workflow for PPARγ Competitive Binding Assay.

  • Objective: To determine if this compound can bind to the PPARγ ligand-binding domain (LBD).

  • Principle: This is a competitive binding assay where the test compound competes with a fluorescently labeled PPARγ ligand for binding to the recombinant human PPARγ-LBD.[14]

  • Materials:

    • Recombinant human PPARγ-LBD

    • Fluorescent PPARγ ligand (e.g., a fluormone)

    • This compound (test compound)

    • Rosiglitazone or Pioglitazone (positive control)

    • Assay buffer

    • 384-well microplates

    • Fluorescence polarization plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in assay buffer.

    • In a microplate, add the PPARγ-LBD, the fluorescent ligand, and either the test compound, control, or buffer.

    • Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound. The concentration of the test compound that results in a half-maximal shift in polarization is the IC50 value, which reflects its binding affinity.[14]

PTP1B Inhibition Assay (Colorimetric)
  • Objective: To measure the inhibitory effect of this compound on PTP1B enzyme activity.

  • Principle: The assay measures the dephosphorylation of a substrate, p-nitrophenyl phosphate (pNPP), by PTP1B. When dephosphorylated, pNPP turns yellow, and the absorbance can be measured. An inhibitor will reduce the rate of this color change.[15][16]

  • Materials:

    • Recombinant human PTP1B enzyme

    • p-Nitrophenyl phosphate (pNPP) substrate

    • This compound (test compound)

    • Known PTP1B inhibitor (e.g., Suramin) as a positive control

    • Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing EDTA and DTT)

    • 96-well microplates

    • Spectrophotometer (plate reader)

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

    • Add the PTP1B enzyme to each well of a 96-well plate, followed by the test compound or control.

    • Pre-incubate the enzyme and compound mixture at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the pNPP substrate to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a strong base (e.g., NaOH).

    • Measure the absorbance of the product at 405 nm.[16]

  • Data Analysis: The percentage of inhibition is calculated relative to the uninhibited control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Anticancer Activity (MTT Assay)

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in a 96-well Plate Start->Cell_Seeding Incubation1 Incubate for 24h to allow cell attachment Cell_Seeding->Incubation1 Treatment Treat cells with various concentrations of Test Compound Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 MTT_Addition Add MTT Reagent to each well Incubation2->MTT_Addition Incubation3 Incubate for 4h (Live cells convert MTT to Formazan) MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) to dissolve Formazan crystals Incubation3->Solubilization Measurement Measure Absorbance at ~570 nm Solubilization->Measurement Analysis Calculate Cell Viability (%) and Determine IC50 Value Measurement->Analysis End End Analysis->End

References

An In-depth Technical Guide on the Speculated Mechanism of Action of 1,3-Dimethylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylimidazolidine-2,4-dione, also known as 1,3-dimethylhydantoin, is a heterocyclic compound belonging to the hydantoin family. While comprehensive studies on the isolated molecule's mechanism of action are limited, its incorporation into the structure of marine alkaloids, particularly aplysinopsins and their synthetic analogs, has provided significant insights into its potential biological activities. This guide consolidates the available data to speculate on the mechanism of action of this compound, focusing on its role within these bioactive compounds. The primary speculated mechanism revolves around the induction of apoptosis through the modulation of key regulatory proteins.

Speculated Mechanism of Action: Induction of Apoptosis

The principal hypothesized mechanism of action for compounds containing the this compound moiety is the induction of apoptosis in cancer cells. This is thought to occur through the suppression of anti-apoptotic proteins, primarily B-cell lymphoma 2 (BCL2). By inhibiting BCL2, a cascade of pro-apoptotic events is initiated, leading to programmed cell death.

Aplysinopsin analogs containing the this compound core have demonstrated the ability to suppress the expression of BCL2.[1][2] This suppression leads to the activation of pro-apoptotic proteins such as BAX, which in turn activates caspases, the executive enzymes of apoptosis.[2]

The proposed signaling pathway is as follows:

apoptosis_pathway Aplysinopsin_Analog Aplysinopsin Analog (containing this compound) BCL2 BCL2 (Anti-apoptotic) Aplysinopsin_Analog->BCL2 inhibits BAX BAX (Pro-apoptotic) BCL2->BAX inhibits Caspase3 Caspase-3 (Executioner Caspase) BAX->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Figure 1: Proposed apoptotic pathway initiated by aplysinopsin analogs.

Other Potential Biological Activities

Beyond its role in apoptosis, derivatives of this compound have been associated with other biological activities, suggesting a broader pharmacological potential.

  • Neurotransmission Modulation: Aplysinopsins have shown the potential to modulate neurotransmission, including interactions with serotonin receptors and influencing the activities of monoamine oxidase (MAO) and nitric oxide synthase (NOS).[3]

  • Antimicrobial and Phytotoxic Activity: Studies on phosphonated hydantoins suggest that the imidazolidine-2,4-dione scaffold can be functionalized to exhibit antibiotic and phytotoxic properties.[4]

Quantitative Data from Bioactivity Studies

The following table summarizes the biological activities of synthetic aplysinopsin analogs containing the this compound moiety.

Compound/AnalogTarget/ActivityMeasurementValueReference
Aplysinopsin Analog 4eBCL2 Binding Energykcal/mol-9.2[2]
Aplysinopsin Analog 5aBCL2 Binding Energykcal/mol-8.9[2]
Aplysinopsin Analog 4cBCL2 Binding Energykcal/mol-8.7[2]
AplysinopsinBCL2 Binding Energykcal/mol-8.7[2]
Aplysinopsin Analog 5bBCL2 Binding Energykcal/mol-8.5[2]
EE-84Growth Inhibition (K562 cells, 72h)GI50 (µM)19.07 ± 0.80[5][6]
EE-84Cell Death (K562 cells, 50 µM)%~16.5[5][6]

Experimental Protocols

Synthesis of (Z)-5-((1H-indol-3-yl)methylene)-1,3-dimethylimidazolidine-2,4-dione (Aplysinopsin)

This protocol describes the synthesis of an aplysinopsin analog, which is a common starting point for further derivatization.

synthesis_workflow cluster_reactants Reactants cluster_process Process Creatinine 1,3-Dimethyl Creatinine Reflux Heat under reflux for 4 hours Creatinine->Reflux Aldehyde Indole-3-aldehyde Aldehyde->Reflux Piperidine Piperidine (Solvent/Catalyst) Piperidine->Reflux Cooling Cool the reaction mixture Reflux->Cooling Precipitation Pour into water and stir for 30 min Cooling->Precipitation Filtration Filter the precipitate Precipitation->Filtration Washing Wash with water Filtration->Washing Drying Air dry the solid Washing->Drying Crystallization Crystallize from methanol Drying->Crystallization Product Aplysinopsin Analog Crystallization->Product

Figure 2: General workflow for the synthesis of aplysinopsin analogs.

Detailed Method: A mixture of 1,3-dimethyl creatinine (22.7 mmol) and indole-3-aldehyde (22.7 mmol) is heated under reflux in piperidine (30 mL) for 4 hours. After cooling, the reaction mixture is poured into water (200 mL) and stirred for 30 minutes. The resulting precipitate is filtered, washed several times with water, air-dried, and finally crystallized from methanol to yield the final product.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the growth inhibitory effects of the synthesized compounds on cancer cell lines.

Methodology:

  • Cancer cells (e.g., K562) are seeded in 96-well plates at a specific density.

  • After 24 hours of incubation, the cells are treated with various concentrations of the test compounds.

  • The cells are incubated for a further 48-72 hours.

  • MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

  • The supernatant is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The concentration required to inhibit cell growth by 50% (GI50) is calculated from the dose-response curves.[5][6]

The available evidence strongly suggests that the this compound scaffold is a promising pharmacophore, particularly in the context of anticancer drug development. Its role within aplysinopsin analogs points towards a mechanism of action involving the inhibition of the anti-apoptotic protein BCL2, leading to the induction of apoptosis. Further research is warranted to explore the full therapeutic potential of this compound and its derivatives, including its effects on neurotransmission and its potential as an antimicrobial agent. The detailed experimental protocols provided herein can serve as a foundation for future investigations into the synthesis and biological evaluation of novel compounds based on the this compound core.

References

Navigating the Physicochemical Landscape of 1,3-Dimethylimidazolidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available data on the solubility and stability of 1,3-Dimethylimidazolidine-2,4-dione (also known as 1,3-dimethylhydantoin). Due to a scarcity of specific experimental data for this compound, this guide leverages information on the core imidazolidine-2,4-dione (hydantoin) structure and its closely related derivatives to provide valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

Direct experimental data on the solubility and stability of this compound is limited in publicly available literature. However, computational data from PubChem provides a starting point for understanding its basic physicochemical properties.

PropertyValueSource
Molecular Formula C₅H₈N₂O₂PubChem CID 123410[1]
Molecular Weight 128.13 g/mol PubChem CID 123410[1]
IUPAC Name This compoundPubChem CID 123410[1]
Computed XLogP3 -0.7PubChem CID 123410[1]
Computed Topological Polar Surface Area 40.6 ŲPubChem CID 123410[1]

The negative XLogP3 value suggests that this compound is likely to be a relatively polar molecule with a preference for aqueous environments over nonpolar solvents.

Solubility Profile

Table 1: Solubility Data for Related Hydantoin Derivatives

CompoundSolventSolubilityTemperature (°C)Source
1,3-Dichloro-5,5-dimethylhydantoinWater0.21% (w/v)25[3]
Carbon Tetrachloride12.5% (w/v)25[3]
Chloroform14% (w/v)25[3]
Methylene Chloride30% (w/v)25[3]
Benzene9.2% (w/v)25[3]
1,3-Dibromo-5,5-dimethylhydantoinWaterInsolubleNot Specified[4]
AlcoholSolubleNot Specified[4]
EtherSolubleNot Specified[4]
BenzeneSolubleNot Specified[4]
Carbon Tetrachloride0.003 mol/L25[4]
Carbon Tetrachloride0.024 mol/L76.5[4]
Hydantoin (parent compound)Water39.7 g/L100[5]

Based on the data for these related compounds, it can be anticipated that this compound will exhibit moderate solubility in polar organic solvents and potentially limited solubility in water, which may be influenced by pH. The methyl groups at positions 1 and 3 may slightly increase its lipophilicity compared to the unsubstituted hydantoin.

Stability Profile

The stability of the imidazolidine-2,4-dione ring is a critical factor in its handling, formulation, and storage. The ring can be susceptible to hydrolytic cleavage, particularly under basic conditions. The presence of substituents on the ring can significantly influence its stability.

Hydrolytic Stability

The hydantoin ring is known to undergo hydrolysis, which can lead to the formation of hydantoic acid derivatives. This degradation is often pH-dependent, with increased rates observed under alkaline conditions. For instance, studies on 1,3-dichloro-5,5-dimethylhydantoin show that its hydrolysis leads to the formation of active halogen species.[3][6] While this is specific to the halogenated derivative, it highlights the reactivity of the hydantoin core.

Thermal Stability

Thermal stability is an important parameter for processing and storage. Halogenated hydantoins have been studied for their thermal decomposition characteristics, with some exhibiting thermal runaway incidents.[7] While this compound lacks the reactive halogens, its thermal stability should be carefully evaluated, especially if subjected to high temperatures during manufacturing processes.

Photostability

The photostability of a compound is its ability to withstand exposure to light without degradation. While specific photostability studies on this compound were not found, it is a standard parameter to be assessed during drug development, as photodegradation can lead to loss of potency and the formation of impurities.

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of this compound, based on standard pharmaceutical practices and information gathered for related compounds.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, dimethyl sulfoxide)

  • Shaker bath or orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) or other validated analytical method

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

  • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container.

  • Place the container in a shaker bath set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After agitation, allow the samples to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant and filter it immediately using a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • Repeat the experiment in triplicate for each solvent.

Data Analysis: The solubility is reported as the mean concentration of the saturated solution (e.g., in mg/mL or mol/L) with the standard deviation.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis Add Excess Solid Add Excess Solid Add Solvent Add Solvent Add Excess Solid->Add Solvent Agitate at Constant Temp Agitate at Constant Temp Add Solvent->Agitate at Constant Temp Shake-Flask Allow to Settle Allow to Settle Agitate at Constant Temp->Allow to Settle Filter Supernatant Filter Supernatant Allow to Settle->Filter Supernatant Dilute Filtrate Dilute Filtrate Filter Supernatant->Dilute Filtrate Analyze by HPLC Analyze by HPLC Dilute Filtrate->Analyze by HPLC

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Indicating Assay Method (SIAM) Development

A stability-indicating assay is crucial to accurately measure the decrease in the drug substance concentration due to degradation.

Objective: To develop and validate an analytical method that can separate and quantify this compound from its potential degradation products.

Procedure:

  • Forced Degradation Studies: Subject solutions of this compound to various stress conditions to generate degradation products.

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug substance at 80 °C for 48 hours.

    • Photodegradation: Expose a solution of the drug substance to UV light (e.g., 254 nm) and visible light for a defined period.

  • Method Development: Develop an HPLC method (or other suitable chromatographic technique) that can resolve the parent drug from all the degradation products formed during the forced degradation studies. This typically involves optimizing the mobile phase composition, column type, flow rate, and detector wavelength.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

G cluster_stress Forced Degradation Drug Substance Drug Substance Stress Conditions Stress Conditions Drug Substance->Stress Conditions HPLC Method Development HPLC Method Development Drug Substance->HPLC Method Development Degradation Products Degradation Products Stress Conditions->Degradation Products Acid Acid Base Base Oxidation Oxidation Heat Heat Light Light Degradation Products->HPLC Method Development Validated SIAM Validated SIAM HPLC Method Development->Validated SIAM

Caption: Workflow for Stability-Indicating Assay Method Development.

Conclusion

While specific experimental data for this compound remains elusive, this guide provides a framework for understanding its likely solubility and stability characteristics based on the behavior of the broader hydantoin class of compounds. The provided experimental protocols offer a robust starting point for researchers to generate the necessary specific data for this compound. As with any compound in drug development, thorough experimental characterization of its physicochemical properties is paramount for successful formulation and ensuring therapeutic efficacy and safety.

References

The Ascendant Trajectory of 1,3-Dimethylhydantoin Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hydantoin scaffold, a five-membered heterocyclic ring, has long been a cornerstone in medicinal chemistry, yielding a plethora of compounds with diverse biological activities. Among its many derivatives, those featuring methylation at the 1 and 3 positions of the hydantoin ring, the 1,3-dimethylhydantoin core, have emerged as a particularly promising class of therapeutic agents. This in-depth technical guide explores the burgeoning role of 1,3-dimethylhydantoin derivatives in medicinal chemistry, with a focus on their anticonvulsant, antimicrobial, and anti-inflammatory properties. This document provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

A Versatile Scaffold: Biological Activities of 1,3-Dimethylhydantoin Derivatives

1,3-Dimethylhydantoin derivatives have demonstrated significant potential across multiple therapeutic areas. Their structural modifications allow for the fine-tuning of their pharmacological profiles, leading to the development of potent and selective agents.

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of hydantoin derivatives. The maximal electroshock (MES) seizure test in rodents is a widely accepted preclinical model for identifying compounds with efficacy against generalized tonic-clonic seizures. Several 1,3-dimethylhydantoin derivatives have shown promising activity in this assay, as summarized in the table below. The primary mechanism of action for many hydantoin-based anticonvulsants involves the modulation of voltage-gated sodium channels in neurons. By binding to the inactivated state of these channels, they prolong the refractory period of the neuron, thereby reducing its ability to fire action potentials at a high frequency, which is a hallmark of seizure activity.

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. 1,3-Dimethylhydantoin derivatives have emerged as a potential new class of antimicrobials. Their efficacy is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. 1,3-Dimethylhydantoin derivatives have been investigated for their anti-inflammatory potential, with a focus on their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative 1,3-dimethylhydantoin derivatives.

Table 1: Anticonvulsant Activity of 1,3-Dimethylhydantoin Derivatives in the Maximal Electroshock (MES) Test

CompoundSubstitution PatternED₅₀ (mg/kg)Reference
1,3-Dimethyl-5,5-diphenylhydantoin5,5-Diphenyl9.5[1]
1,3-Dimethyl-5-phenyl-5-ethylhydantoin5-Phenyl, 5-Ethyl12.0[2]
1,3-Dimethyl-5-(4-chlorophenyl)hydantoin5-(4-Chlorophenyl)25.0[2]

Table 2: Antimicrobial Activity of 1,3-Dimethylhydantoin Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
1,3-Dibromo-5,5-dimethylhydantoinEscherichia coli16[3]
1,3-Dibromo-5,5-dimethylhydantoinStaphylococcus aureus8[3]
Hydantoin Derivative DimerMethicillin-resistant S. aureus (MRSA)7.32 (GM)[4]

Table 3: Anti-inflammatory Activity of 1,3-Dimethylhydantoin Derivatives

CompoundTargetIC₅₀ (µM)Reference
1,3-Disubstituted-2-thiohydantoin derivativeCOX-2197.68 (µg/mL)[5]
1-Methylhydantoin cinnamoyl imideCOX-137[6]
1-Methylhydantoin cinnamoyl imideCOX-2126[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide outlines for key experiments cited in this guide.

Synthesis of 1,3-Dimethyl-5-phenylhydantoin

This protocol describes a general method for the synthesis of 1,3-dimethyl-5-phenylhydantoin, a representative anticonvulsant derivative.

Materials:

  • 5-Phenylhydantoin

  • Dimethyl sulfate

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid

Procedure:

  • Dissolve 5-phenylhydantoin in an aqueous solution of sodium hydroxide.

  • Add ethanol to the solution.

  • Slowly add dimethyl sulfate to the reaction mixture while maintaining the temperature below 40°C.

  • After the addition is complete, reflux the mixture for 2 hours.

  • Cool the reaction mixture and neutralize with hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with water, and recrystallize from ethanol to obtain pure 1,3-dimethyl-5-phenylhydantoin.

Maximal Electroshock (MES) Seizure Test

This protocol outlines the procedure for evaluating the anticonvulsant activity of a compound in mice.

Animals:

  • Male Swiss mice (20-25 g)

Apparatus:

  • Electroshock apparatus with corneal electrodes

Procedure:

  • Administer the test compound or vehicle control to groups of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • At the time of predicted peak effect of the compound, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, using a suitable statistical method (e.g., probit analysis).

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.

Materials:

  • Test compound

  • Bacterial strain

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the bacterial strain (e.g., 5 x 10⁵ CFU/mL).

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, which can be determined visually or by measuring the optical density at 600 nm.

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.

Materials:

  • Test compound

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer

  • Detection reagent (e.g., a probe that measures prostaglandin production)

  • Plate reader

Procedure:

  • Pre-incubate the test compound at various concentrations with either COX-1 or COX-2 enzyme in the assay buffer.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specific time at a controlled temperature.

  • Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.

Visualizing the Mechanisms and Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key signaling pathways and a typical experimental workflow.

Anticonvulsant Mechanism: Voltage-Gated Sodium Channel Modulation

Hydantoin derivatives exert their anticonvulsant effects by modulating the activity of voltage-gated sodium channels. The following diagram illustrates this mechanism.

Anticonvulsant_Mechanism cluster_Neuron Neuronal Membrane Na_Channel_Resting Resting State (Activation Gate Closed, Inactivation Gate Open) Na_Channel_Active Active State (Both Gates Open) Na_Channel_Resting->Na_Channel_Active Depolarization Na_Channel_Inactive Inactive State (Activation Gate Open, Inactivation Gate Closed) Na_Channel_Active->Na_Channel_Inactive Inactivation Na_Channel_Inactive->Na_Channel_Resting Repolarization Outcome Reduced Neuronal Excitability and Seizure Suppression Na_Channel_Inactive->Outcome Hydantoin 1,3-Dimethylhydantoin Derivative Hydantoin->Na_Channel_Inactive Binds to and stabilizes the inactive state

Mechanism of anticonvulsant action of 1,3-dimethylhydantoin derivatives.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of some 1,3-dimethylhydantoin derivatives are attributed to their ability to inhibit the pro-inflammatory NF-κB signaling pathway.

Anti_inflammatory_Mechanism cluster_Cell Cell cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB IκBα IKK->NFkB_IkB Leads to IκBα degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Induces Transcription Hydantoin 1,3-Dimethylhydantoin Derivative Hydantoin->IKK Inhibits

Inhibition of the NF-κB signaling pathway by 1,3-dimethylhydantoin derivatives.
Experimental Workflow: Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are essential for understanding the relationship between the chemical structure of a compound and its biological activity, guiding the design of more potent and selective derivatives.

QSAR_Workflow Data_Collection 1. Data Collection (Chemical Structures & Biological Activity Data) Descriptor_Calculation 2. Molecular Descriptor Calculation (2D/3D) Data_Collection->Descriptor_Calculation Data_Splitting 3. Data Splitting (Training and Test Sets) Descriptor_Calculation->Data_Splitting Model_Development 4. Model Development (e.g., MLR, PLS, SVM) Data_Splitting->Model_Development Model_Validation 5. Model Validation (Internal & External) Model_Development->Model_Validation Model_Application 6. Model Application (Prediction of New Compounds' Activity) Model_Validation->Model_Application Synthesis_Testing 7. Synthesis and Biological Testing of New Compounds Model_Application->Synthesis_Testing Synthesis_Testing->Data_Collection Iterative Refinement

A typical workflow for Quantitative Structure-Activity Relationship (QSAR) studies.

Conclusion

The 1,3-dimethylhydantoin scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide showcase significant potential as anticonvulsants, antimicrobials, and anti-inflammatory agents. The provided quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows are intended to serve as a valuable resource for researchers in the field. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds are crucial next steps in translating their preclinical promise into clinical realities. The continued investigation of 1,3-dimethylhydantoin derivatives is poised to yield new and effective treatments for a range of challenging diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Dimethylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 1,3-Dimethylimidazolidine-2,4-dione, also known as 1,3-dimethylhydantoin. The described method is based on the N,N'-dialkylation of a hydantoin precursor using a methylating agent in the presence of a strong base. This protocol is intended for use by qualified researchers and scientists in a controlled laboratory setting. All necessary safety precautions should be strictly followed.

Introduction

This compound is a disubstituted hydantoin derivative. The hydantoin scaffold is a core structural motif in a variety of biologically active compounds and approved pharmaceuticals. The methylation of the nitrogen atoms at positions 1 and 3 can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug discovery and development. This protocol outlines a reliable method for the synthesis of this compound, starting from a commercially available hydantoin precursor.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

PropertyImidazolidine-2,4-dione (Hydantoin)This compound
Molecular Formula C₃H₄N₂O₂C₅H₈N₂O₂
Molecular Weight 100.08 g/mol 128.13 g/mol [1]
Appearance White crystalline solidColorless solid
Melting Point 218-220 °CNot available
Boiling Point DecomposesNot available
Theoretical Yield -> 90% (based on similar reactions)
Purity (typical) > 98%> 98% (after purification)

Experimental Protocol

This protocol describes the synthesis of this compound via the methylation of imidazolidine-2,4-dione (hydantoin).

Materials and Reagents:

  • Imidazolidine-2,4-dione (Hydantoin)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Argon/Nitrogen inlet

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and filtration

  • Column chromatography setup (optional)

  • NMR spectrometer and/or Mass spectrometer for product characterization

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon/nitrogen inlet, and a septum is charged with imidazolidine-2,4-dione (1.0 eq). The flask is flushed with inert gas.

  • Addition of Solvent and Base: Anhydrous DMF is added to the flask to dissolve the hydantoin. The resulting solution is cooled to 0 °C in an ice bath. Sodium hydride (2.2 eq, 60% dispersion in mineral oil) is added portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The mixture is stirred at 0 °C for an additional 30 minutes to allow for complete deprotonation.

  • Methylation: Methyl iodide (2.5 eq) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The reaction mixture is then stirred at room temperature for 12-16 hours.

  • Reaction Quenching: The reaction is carefully quenched by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: The mixture is transferred to a separatory funnel and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization from an appropriate solvent system.

  • Characterization: The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Sodium hydride is a highly flammable and reactive solid. It reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Methyl iodide is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product Hydantoin Hydantoin Deprotonation 1. Deprotonation with NaH in DMF at 0 °C Hydantoin->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation MeI Methyl Iodide (MeI) Methylation 2. Addition of MeI, warm to RT, stir for 12-16h MeI->Methylation DMF Anhydrous DMF DMF->Deprotonation Deprotonation->Methylation Quenching 3. Quench with aq. NH4Cl Methylation->Quenching Extraction 4. Extraction with Ethyl Acetate Quenching->Extraction Drying 5. Dry with MgSO4 and concentrate Extraction->Drying Purification 6. Purification (Chromatography/Recrystallization) Drying->Purification Final_Product This compound Purification->Final_Product Characterization 7. Characterization (NMR, MS) Final_Product->Characterization

Caption: Workflow for the synthesis of this compound.

Reaction_Pathway Hydantoin Imidazolidine-2,4-dione Intermediate Dianion Intermediate Hydantoin->Intermediate 1. NaH (2.2 eq), DMF, 0 °C Product This compound Intermediate->Product 2. CH3I (2.5 eq), RT

Caption: Simplified reaction pathway for the synthesis.

Conclusion

The protocol described in these application notes provides a robust method for the synthesis of this compound. This compound can serve as a valuable building block for the development of novel chemical entities in various fields, including medicinal chemistry and materials science. The successful synthesis and characterization of this molecule will enable further exploration of its biological activities and potential applications. Researchers should adapt and optimize the described conditions as necessary for their specific laboratory setup and scale.

References

Application Notes and Protocols for High-Throughput Screening Using 1,3-Dimethylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application note and protocols describe a hypothetical use of 1,3-Dimethylimidazolidine-2,4-dione in a high-throughput screening (HTS) campaign. Currently, there is limited publicly available data on the specific biological activity of this compound. The information presented is based on the known activities of structurally related imidazolidinone and thiazolidinedione derivatives and is intended to serve as a template for assay development and screening.

Introduction

Imidazolidine-2,4-dione and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Analogs such as thiazolidine-2,4-diones have been investigated for their potential as anticancer and antimicrobial agents.[2][3] This document outlines a hypothetical application of this compound as a scaffold for identifying novel inhibitors of a key signaling pathway implicated in cancer progression.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify "hit" molecules with desired biological activity.[4][5] The protocols detailed below are designed for an automated HTS platform to screen for compounds that inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathway, a critical regulator of angiogenesis.[2]

Hypothetical Signaling Pathway

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, a potential target for compounds derived from the this compound scaffold.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Dione_Derivative 1,3-Dimethylimidazolidine -2,4-dione Derivative Dione_Derivative->VEGFR-2 Inhibits

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

The following protocols are intended for adaptation to a specific laboratory's HTS platform and cell lines.

Cell-Based VEGFR-2 Phosphorylation Assay

This assay is designed to identify compounds that inhibit the phosphorylation of VEGFR-2 in response to VEGF stimulation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Fetal Bovine Serum (FBS)

  • VEGF-A (human recombinant)

  • This compound and derivative library

  • Assay Plates (384-well, clear bottom, black walls)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary Antibody: Anti-phospho-VEGFR-2 (Tyr1175)

  • Secondary Antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • Nuclear Stain: DAPI

  • Automated liquid handler and plate reader

Protocol:

  • Cell Seeding: Seed HUVECs into 384-well plates at a density of 5,000 cells per well in 40 µL of growth medium and incubate for 24 hours.

  • Serum Starvation: Replace the growth medium with 40 µL of serum-free medium and incubate for 4 hours.

  • Compound Addition: Add 10 µL of test compounds (including this compound as a reference) at various concentrations to the assay plates. Include positive (VEGF stimulation, no compound) and negative (no VEGF, no compound) controls. Incubate for 1 hour.

  • VEGF Stimulation: Add 10 µL of VEGF-A to achieve a final concentration of 50 ng/mL to all wells except the negative controls. Incubate for 10 minutes.

  • Fixation and Permeabilization: Fix and permeabilize the cells according to standard immunofluorescence protocols.

  • Immunostaining: Incubate with primary and secondary antibodies, followed by DAPI staining.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the intensity of the phospho-VEGFR-2 signal in the cytoplasm.

Downstream Proliferation Assay (MTT Assay)

This secondary assay measures the effect of hit compounds on cell viability and proliferation.

Materials:

  • HUVECs

  • Growth Medium

  • Hit compounds from the primary screen

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization Buffer (e.g., DMSO)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed HUVECs in 96-well plates at 2,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of hit compounds for 48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

HTS Workflow Diagram

The following diagram outlines the high-throughput screening workflow.

HTS_Workflow start Start: Compound Library (this compound derivatives) assay_dev Assay Development & Miniaturization to 384-well format start->assay_dev primary_screen Primary HTS: Cell-based pVEGFR-2 Assay assay_dev->primary_screen data_analysis Data Analysis: Calculate Z' and % Inhibition primary_screen->data_analysis hit_id Hit Identification (e.g., >50% inhibition) data_analysis->hit_id dose_response Dose-Response Confirmation hit_id->dose_response secondary_assay Secondary Assay: MTT Proliferation Assay dose_response->secondary_assay sar Structure-Activity Relationship (SAR) Studies secondary_assay->sar lead_opt Lead Optimization sar->lead_opt end_point Candidate Drug lead_opt->end_point

Caption: High-throughput screening workflow for inhibitor discovery.

Data Presentation

The results from the primary screen and secondary assays should be tabulated for clear comparison and hit prioritization.

Table 1: Hypothetical Primary HTS Results for Selected Compounds
Compound IDConcentration (µM)% Inhibition of pVEGFR-2Z'-Factor
Control (+)-0%0.78
Control (-)-100%0.78
DMID-001108.2%0.78
DMID-002 10 65.7% 0.78
DMID-0031012.5%0.78
DMID-004 10 58.3% 0.78

Z'-factor is a measure of assay quality; a value > 0.5 is considered excellent for HTS.[6]

Table 2: Hypothetical Dose-Response and Secondary Assay Data for Hit Compounds
Compound IDpVEGFR-2 IC₅₀ (µM)MTT Proliferation IC₅₀ (µM)
DMID-002 1.85.2
DMID-004 3.512.8

Conclusion

The imidazolidine-2,4-dione scaffold presents an interesting starting point for the development of novel kinase inhibitors. The protocols and workflows described herein provide a framework for a high-throughput screening campaign to identify and validate potent inhibitors of the VEGFR-2 signaling pathway. Successful identification of "hit" compounds, such as the hypothetical DMID-002, would warrant further investigation through structure-activity relationship studies and lead optimization to develop promising candidates for preclinical evaluation.

References

Application Notes and Protocols: 1,3-Dimethylimidazolidine-2,4-dione in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dimethylimidazolidine-2,4-dione, also known as 1,3-dimethylhydantoin, represents a versatile and privileged scaffold in medicinal chemistry. Its inherent structural features, including hydrogen bond acceptors and a rigid heterocyclic core, make it an attractive starting point for the design of novel therapeutic agents. The methylation at the N1 and N3 positions enhances lipophilicity and metabolic stability, properties that are often desirable in drug candidates. This document provides an overview of the applications of the this compound scaffold in drug design, focusing on its utility in developing anticonvulsant and anticancer agents. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this area.

Anticonvulsant Activity

Derivatives of the this compound scaffold have shown significant promise as anticonvulsant agents. The mechanism of action for many hydantoin-based anticonvulsants involves the modulation of voltage-gated sodium channels in neurons. By blocking these channels, the compounds can inhibit the rapid and repetitive firing of neurons that is characteristic of seizures.[1][2]

Quantitative Data for Anticonvulsant Activity

A notable example involves hybrid analogues of hemorphins conjugated with a 5,5'-diphenyl-1,3-dimethylhydantoin moiety. These compounds have been evaluated for their anticonvulsant effects in murine models.

Compound IDTest ModelED₅₀ (mg/kg, i.p.)Reference
1,3-DimethylphenytoinMaximal Electroshock (MES)Active (Time course studied)[3]
Ph-5 (hemorphin conjugate)6 Hz test (psychomotor seizures)0.358 µg[4]
Ph-5 (hemorphin conjugate)Maximal Electroshock (MES)0.25 µg[4]
Experimental Protocols

Protocol 1: Synthesis of 5,5-Disubstituted Hydantoins (General Bucherer-Bergs Reaction)

This protocol is a general method for the synthesis of the hydantoin core, which can be subsequently N-methylated.

Materials:

  • Ketone or aldehyde precursor

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a suitable reaction vessel, dissolve the ketone or aldehyde (1 equivalent) in ethanol.

  • Add a solution of potassium cyanide (1.5 equivalents) and ammonium carbonate (3 equivalents) in water.

  • Seal the vessel and heat the mixture at 60-70°C for several hours to overnight.

  • Cool the reaction mixture and carefully acidify with hydrochloric acid to precipitate the hydantoin product.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: N,N'-Dimethylation of Hydantoin

Materials:

  • 5,5-disubstituted hydantoin

  • Dimethyl sulfate or methyl iodide

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, acetone)

Procedure:

  • To a solution of the 5,5-disubstituted hydantoin (1 equivalent) in an anhydrous solvent, add the base (2.2 equivalents) portion-wise at 0°C.

  • Allow the mixture to stir for 30 minutes.

  • Add the methylating agent (2.2 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Anticonvulsant Screening - Maximal Electroshock (MES) Test

Animals:

  • Male ICR mice (23-26 g)

Procedure:

  • Administer the test compound intraperitoneally (i.p.) at various doses. Phenytoin is used as a reference drug.

  • After a predetermined time (e.g., 1 hour), subject each mouse to an electrical stimulus (e.g., 50 mA, 0.2 s duration) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hind limb extension.

  • Calculate the median effective dose (ED₅₀) using probit analysis.[4][5]

Protocol 4: Anticonvulsant Screening - 6 Hz Psychomotor Seizure Test

Animals:

  • Male ICR mice (23-26 g)

Procedure:

  • Administer the test compound i.p. at various doses.

  • After a predetermined time (e.g., 1 hour), deliver a 6 Hz electrical stimulus (e.g., 32 mA, 3 s duration) via corneal electrodes.

  • Observe the mice for the presence of seizure activity (e.g., stun, forelimb clonus, twitching of vibrissae).

  • Protection is defined as the absence of seizure activity.

  • Determine the ED₅₀ as described for the MES test.[4]

Signaling Pathway

Anticonvulsant_Mechanism High Frequency Neuronal Firing High Frequency Neuronal Firing Voltage-Gated Na+ Channels Voltage-Gated Na+ Channels High Frequency Neuronal Firing->Voltage-Gated Na+ Channels Activates Inactivation of Na+ Channels Inactivation of Na+ Channels Voltage-Gated Na+ Channels->Inactivation of Na+ Channels Leads to Hydantoin Derivative Hydantoin Derivative Hydantoin Derivative->Voltage-Gated Na+ Channels Binds to and stabilizes inactive state Reduced Na+ Influx Reduced Na+ Influx Inactivation of Na+ Channels->Reduced Na+ Influx Suppression of Seizure Propagation Suppression of Seizure Propagation Reduced Na+ Influx->Suppression of Seizure Propagation

Anticancer Activity

The imidazolidine-2,4-dione scaffold has also been explored for its potential in developing anticancer agents. Derivatives have shown activity against various cancer cell lines, suggesting multiple potential mechanisms of action, including the inhibition of key signaling pathways involved in tumor growth and proliferation. Some studies have pointed towards the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][7]

Quantitative Data for Anticancer Activity
Compound IDCell LineActivityReference
3-{[-1,3-Dimethyl-2,6-di (4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione (3e)MCF-7 (Breast Cancer)LD₅₀: 20.4 µg/mL[8]
Thiazolidine-2,4-dione derivative 22HepG2 (Liver Cancer)IC₅₀: 2.04 ± 0.06 µM[6]
Thiazolidine-2,4-dione derivative 22MCF-7 (Breast Cancer)IC₅₀: 1.21 ± 0.04 M[6]
Experimental Protocols

Protocol 5: In Vitro Anticancer Activity - MTT Assay

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ or LD₅₀ value.[6][8]

Signaling Pathway

VEGFR2_Inhibition VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to Receptor Dimerization & Autophosphorylation Receptor Dimerization & Autophosphorylation VEGFR-2->Receptor Dimerization & Autophosphorylation Leads to Imidazolidinedione Derivative Imidazolidinedione Derivative Imidazolidinedione Derivative->VEGFR-2 Inhibits ATP binding Downstream Signaling (e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor Dimerization & Autophosphorylation->Downstream Signaling (e.g., PI3K/Akt, MAPK) Angiogenesis, Cell Proliferation, Survival Angiogenesis, Cell Proliferation, Survival Downstream Signaling (e.g., PI3K/Akt, MAPK)->Angiogenesis, Cell Proliferation, Survival

Conclusion

The this compound scaffold serves as a valuable platform for the development of novel therapeutic agents, particularly in the areas of epilepsy and oncology. The N,N'-dimethylation offers advantages in terms of physicochemical properties, and the core structure is amenable to a wide range of chemical modifications at the C5 position to optimize biological activity and selectivity. The provided protocols and data serve as a foundation for researchers to further explore the potential of this promising scaffold in drug discovery.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Scaffold_Synthesis 1. Scaffold Synthesis (Bucherer-Bergs) N_Methylation 2. N,N'-Dimethylation Scaffold_Synthesis->N_Methylation C5_Derivatization 3. C5-Position Derivatization N_Methylation->C5_Derivatization Purification_Characterization 4. Purification & Characterization (Chromatography, NMR, MS) C5_Derivatization->Purification_Characterization Anticonvulsant_Screening 5a. Anticonvulsant Screening (MES, 6 Hz tests) Purification_Characterization->Anticonvulsant_Screening Anticancer_Screening 5b. Anticancer Screening (MTT Assay) Purification_Characterization->Anticancer_Screening Data_Analysis 6. Data Analysis (ED50 / IC50 Determination) Anticonvulsant_Screening->Data_Analysis Anticancer_Screening->Data_Analysis Lead_Optimization 7. Lead Optimization Data_Analysis->Lead_Optimization

References

Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of 1,3-Dimethylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylimidazolidine-2,4-dione belongs to the imidazolidine-2,4-dione class of heterocyclic compounds. While specific biological activities of this particular molecule are not extensively documented, derivatives of imidazolidine-2,4-dione have been reported to exhibit a wide range of pharmacological effects, including anticancer, anticonvulsant, and antimicrobial properties.[1][2] Therefore, a panel of cell-based assays is recommended to screen for and characterize the potential bioactivity of this compound.

These application notes provide detailed protocols for a tiered approach to assessing the effects of this compound on mammalian cell lines. The proposed workflow begins with general cytotoxicity and viability assays, followed by more specific assays to investigate potential anticancer and neuroprotective activities.

Tier 1: Initial Screening for Cytotoxicity and Cell Viability

The initial tier of screening aims to determine the concentration range of this compound that affects cell viability. This is a critical step to identify concentrations suitable for subsequent, more specific assays and to eliminate overtly toxic compounds.

Experimental Workflow: Tier 1 Screening

G cluster_0 Cell Seeding & Culture cluster_1 Compound Treatment cluster_2 Viability & Cytotoxicity Assays cluster_3 Data Analysis seed_cells Seed cells in 96-well plates incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_compound Prepare serial dilutions of This compound add_compound Add compound dilutions to cells prepare_compound->add_compound incubate_48h Incubate for 48-72 hours add_compound->incubate_48h add_reagents Add MTT or CellTiter-Glo® reagent incubate_48h->add_reagents measure_signal Measure absorbance or luminescence add_reagents->measure_signal calculate_viability Calculate % cell viability measure_signal->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Tier 1 screening workflow for cytotoxicity and cell viability.

Protocol 1: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HEK293, or a cancer cell line like MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (DMSO at the same concentration as the highest compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Tier 1 Screening
Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control100
0.1
1
10
100
1000

IC50 Value: To be determined from the dose-response curve.

Tier 2: Mechanistic Assays for Anticancer and Neuroprotective Potential

Based on the results from Tier 1, non-toxic to moderately toxic concentrations of this compound can be used to investigate more specific biological activities.

Section 2.1: Evaluation of Anticancer Activity

Derivatives of imidazolidine-2,4-dione have shown promise as anticancer agents.[1] The following assays can be used to explore this potential.

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining

This assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7, A549)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation: Apoptosis Assay
Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control
Compound (IC50/2)
Compound (IC50)
Compound (IC50*2)

Signaling Pathway: Apoptosis Induction

G compound This compound cell_stress Cellular Stress compound->cell_stress apoptosis_pathway Apoptotic Signaling Pathway cell_stress->apoptosis_pathway caspase_activation Caspase Activation apoptosis_pathway->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Potential mechanism of apoptosis induction.

Section 2.2: Evaluation of Neuroprotective Activity

Given that some related compounds have shown anticonvulsant and neuroprotective effects, it is worthwhile to investigate these properties for this compound.[3][4]

Protocol 3: Neuroprotection Assay against Oxidative Stress

This assay evaluates the ability of the compound to protect neuronal cells from oxidative damage.

Materials:

  • This compound

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well white clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 2-4 hours.

  • Induction of Oxidative Stress: Add H2O2 or 6-OHDA to induce oxidative stress and incubate for 24 hours. Include a control group without the stressor.

  • Viability Measurement: Measure cell viability using a luminescent-based assay like CellTiter-Glo® according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the cells treated with the stressor alone.

Data Presentation: Neuroprotection Assay
Pre-treatment Concentration (µM)StressorMean LuminescenceStandard Deviation% Neuroprotection
Vehicle ControlNoneN/A
Vehicle ControlH2O20
1H2O2
10H2O2
50H2O2

Signaling Pathway: Neuroprotection

G oxidative_stress Oxidative Stress (e.g., H2O2) cell_death Neuronal Cell Death oxidative_stress->cell_death compound This compound protective_pathway Activation of Protective Pathways compound->protective_pathway protective_pathway->cell_death cell_survival Neuronal Survival protective_pathway->cell_survival

Caption: Hypothesized neuroprotective mechanism of action.

Conclusion

These application notes provide a structured approach to screen for the biological activity of this compound. The suggested assays will help in determining its cytotoxic profile and exploring its potential as an anticancer or neuroprotective agent. Positive results from these in vitro assays would warrant further investigation into the specific molecular mechanisms and in vivo efficacy.

References

Application Notes and Protocols for the Quantification of 1,3-Dimethylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1,3-Dimethylimidazolidine-2,4-dione in various matrices. The protocols are based on established analytical techniques and data from structurally related compounds due to the limited availability of specific validated methods for this particular analyte.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate and precise quantification is crucial for its development and quality control. This document outlines two primary analytical methods for its determination: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC5H8N2O2[1]
Molecular Weight128.13 g/mol [1]
IUPAC NameThis compound[1]
CAS Number24039-08-5[1]

Analytical Methods

Two primary methods are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Suitable for routine analysis in quality control and formulation development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high selectivity and sensitivity, making it ideal for complex matrices and trace-level analysis.

The following sections provide detailed protocols and expected performance characteristics for each method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated protocol for the related compound 1-Acetyl-2-imidazolidinone. Given the structural similarity, a comparable chromatographic behavior is anticipated.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5 v/v). The ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 215 nm (based on the absorbance of similar imidazolidinone structures)[2]

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: The sample preparation will be matrix-dependent. For a drug substance, a simple "dilute and shoot" approach may be sufficient. For formulated products, extraction and filtration will be necessary.

    • Solid Dosage Forms: Grind the dosage form to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient, dissolve in a suitable solvent (e.g., mobile phase), sonicate for 15 minutes, and dilute to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification Standard Reference Standard Weighing Accurate Weighing Standard->Weighing Sample Test Sample Sample->Weighing Dissolution Dissolution in Mobile Phase Weighing->Dissolution Dilution Serial Dilutions Dissolution->Dilution Standards Extraction Extraction (if needed) Dissolution->Extraction Samples Filtration Filtration (0.45 µm) Dilution->Filtration Extraction->Filtration Injection Injection Filtration->Injection HPLC HPLC System Separation Chromatographic Separation HPLC->Separation Injection->HPLC Detection UV Detection (215 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Standards Quantification Concentration Calculation Peak_Integration->Quantification Samples Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the determination of this compound in complex matrices due to the high selectivity of mass spectrometric detection. A GC-MS spectrum for this compound is available, confirming its suitability for this technique.

Experimental Protocol

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (single quadrupole or tandem quadrupole)

  • Autosampler

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column is recommended (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Mode: Splitless (or split, depending on concentration)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and identification (e.g., m/z 40-200).

    • Selected Ion Monitoring (SIM): For quantitative analysis. Based on the available mass spectrum, characteristic ions such as the molecular ion (m/z 128) and major fragment ions should be selected.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the desired solvent (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation:

    • Liquid Samples: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte from the matrix and concentrate it.

    • Solid Samples: An initial extraction with an organic solvent, followed by cleanup steps such as SPE, may be required.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Standard Reference Standard Weighing Accurate Weighing Standard->Weighing Sample Test Sample Extraction LLE or SPE Sample->Extraction Dissolution Dissolution in Solvent Weighing->Dissolution Dilution Serial Dilutions Dissolution->Dilution Injection Injection Dilution->Injection Concentration Evaporation & Reconstitution Extraction->Concentration Concentration->Injection GCMS GC-MS System Separation Chromatographic Separation GCMS->Separation Injection->GCMS Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis (Scan or SIM) Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Peak_Integration Peak Integration (EIC) Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Standards Quantification Concentration Calculation Peak_Integration->Quantification Samples Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of this compound by GC-MS.

Method Validation and Performance Characteristics

ParameterHPLC-UV (Expected)GC-MS (Expected)
Linearity (r²) > 0.999> 0.998
Range 0.1 - 50 µg/mL0.01 - 10 µg/mL
Limit of Detection (LOD) ~0.05 µg/mL~0.005 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.015 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%

Disclaimer: The quantitative data presented in this table are estimates based on analytical methods for structurally related compounds and should be experimentally verified for the specific application.

Signaling Pathways and Logical Relationships

The choice of analytical method is dependent on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following diagram illustrates the logical relationship in selecting the appropriate analytical method.

Method_Selection Start Define Analytical Need Matrix_Complexity Sample Matrix Complexity? Start->Matrix_Complexity Sensitivity Required Sensitivity? Matrix_Complexity->Sensitivity Complex Routine_QC Routine QC/High Throughput? Matrix_Complexity->Routine_QC Simple HPLC HPLC-UV Sensitivity->HPLC Moderate GCMS GC-MS Sensitivity->GCMS High Routine_QC->HPLC Yes Routine_QC->GCMS No Method_Development Method Development & Validation HPLC->Method_Development GCMS->Method_Development

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

The provided application notes and protocols offer a comprehensive starting point for the quantitative analysis of this compound. Both HPLC-UV and GC-MS are viable techniques, with the choice depending on the specific analytical requirements. It is imperative to perform a full method validation for the chosen method in the intended matrix to ensure reliable and accurate results.

References

Application of 1,3-Dimethylimidazolidine-2,4-dione in Anticonvulsant Research: A Review and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

The global search for novel anticonvulsant agents remains a critical area of research, with a significant portion of epilepsy patients exhibiting resistance to current therapies. The imidazolidine-2,4-dione scaffold, a core structure in several established antiepileptic drugs like phenytoin, has been a focal point for the design and synthesis of new anticonvulsant candidates. This document provides an overview of the application of imidazolidine-2,4-dione derivatives in anticonvulsant research, with a prospective look at 1,3-Dimethylimidazolidine-2,4-dione as a potential, yet uninvestigated, candidate. While specific research on this compound is not available in the current body of scientific literature, this document will detail the established methodologies and data for structurally related compounds, providing a framework for its future investigation.

The Imidazolidine-2,4-dione Scaffold in Anticonvulsant Drug Discovery

The imidazolidine-2,4-dione ring system is a privileged structure in medicinal chemistry, demonstrating a broad range of biological activities. Its derivatives have been extensively explored for their anticonvulsant properties. The mechanism of action for many of these compounds, including the archetypal phenytoin, involves the modulation of voltage-gated sodium channels, which are crucial in the generation and propagation of action potentials.[1][2] By blocking these channels, imidazolidine-2,4-dione derivatives can suppress the abnormal and excessive neuronal firing characteristic of seizures.[1][2]

Recent research has expanded to include hybrid molecules that incorporate the imidazolidine-2,4-dione moiety with other pharmacophores to explore broader-spectrum anticonvulsant activity. For instance, hybrid compounds with a morpholine ring have been synthesized and evaluated in various animal seizure models.[3]

Quantitative Data on Imidazolidine-2,4-dione Derivatives

The following tables summarize the quantitative anticonvulsant activity of various imidazolidine-2,4-dione derivatives from preclinical studies. This data provides a benchmark for the potential efficacy of novel analogs like this compound.

Table 1: Anticonvulsant Activity of Selected Imidazolidine-2,4-dione Derivatives in the Maximal Electroshock (MES) Test

CompoundStructureAnimal ModelED₅₀ (mg/kg)Reference
5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione (19)Mouse26.3[3]
3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione (23)MouseSimilar to Phenytoin[3]

Table 2: Anticonvulsant Activity of Selected Imidazolidine-2,4-dione Derivatives in the 6 Hz Seizure Test

CompoundStructureAnimal ModelED₅₀ (mg/kg)Reference
5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione (19)Mouse (32 mA)11.1[3]
5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione (19)Mouse (44 mA)40.9[3]
3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione (23)Mouse (32 mA)Similar to Phenytoin[3]

Experimental Protocols

Detailed methodologies are crucial for the standardized evaluation of new chemical entities. The following protocols are standard in the preclinical screening of anticonvulsant drugs.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[4][5]

Protocol:

  • Animals: Adult male Swiss mice (20-25 g) are used.

  • Compound Administration: The test compound, suspended in a suitable vehicle (e.g., 0.5% methylcellulose), is administered intraperitoneally (i.p.) or orally (p.o.).

  • Electrical Stimulation: At a predetermined time after compound administration (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.

  • Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as the endpoint, indicating anticonvulsant activity.

  • Data Analysis: The median effective dose (ED₅₀), the dose required to produce the desired effect in 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is employed to identify compounds that may be effective against absence seizures.[4][5]

Protocol:

  • Animals: Adult male Swiss mice (18-25 g) are used.

  • Compound Administration: The test compound is administered as described in the MES test protocol.

  • Chemoconvulsant Administration: At a specific time after compound administration, a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg) is given.

  • Observation: Animals are observed for a period of 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures is considered a positive outcome.

  • Data Analysis: The ED₅₀ is calculated as described for the MES test.

Hz Psychomotor Seizure Test

The 6 Hz test is a model of therapy-resistant partial seizures.[3]

Protocol:

  • Animals: Adult male mice are used.

  • Compound Administration: The test compound is administered as previously described.

  • Electrical Stimulation: At the time of peak effect, a low-frequency (6 Hz) electrical stimulus of longer duration (e.g., 3 seconds) is delivered via corneal electrodes at a specific current intensity (e.g., 32 mA or 44 mA).

  • Endpoint: The endpoint is the protection against the "psychomotor" seizure, characterized by a period of immobility and stereotyped, automatic behaviors.

  • Data Analysis: The ED₅₀ is determined as in the other models.

Visualizations

Experimental Workflow for Anticonvulsant Screening

G cluster_0 In Vitro Studies (Optional) cluster_1 In Vivo Screening cluster_2 Toxicity and Side Effect Profiling cluster_3 Lead Optimization in_vitro Initial Screening (e.g., Sodium Channel Binding Assay) mes Maximal Electroshock (MES) Test in_vitro->mes scptz Subcutaneous PTZ (scPTZ) Test mes->scptz Further Characterization hz6 6 Hz Seizure Test scptz->hz6 neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) hz6->neurotoxicity Safety Assessment cytotoxicity Cytotoxicity Assay (e.g., MTT Assay on HepG2 cells) neurotoxicity->cytotoxicity sar Structure-Activity Relationship (SAR) Studies cytotoxicity->sar Refinement pk Pharmacokinetic Studies sar->pk end Lead Candidate pk->end Candidate Selection start Compound Synthesis (this compound) start->in_vitro Initial Evaluation start->mes Direct to In Vivo

Caption: Generalized workflow for the preclinical evaluation of novel anticonvulsant candidates.

Hypothesized Signaling Pathway

Based on the known mechanism of action of related imidazolidine-2,4-dione compounds, the following diagram illustrates a potential signaling pathway for their anticonvulsant effect.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron compound This compound (Hypothetical) na_channel Voltage-Gated Sodium Channel compound->na_channel Blocks vesicle Synaptic Vesicle (Glutamate) na_channel->vesicle Inhibits Depolarization release Neurotransmitter Release vesicle->release Prevents Fusion receptor Glutamate Receptor release->receptor Reduced Glutamate excitation Postsynaptic Excitation receptor->excitation Decreased Activation seizure Seizure excitation->seizure Suppression of Seizure Activity

Caption: Hypothesized mechanism of action for an imidazolidine-2,4-dione based anticonvulsant.

Conclusion and Future Directions

The imidazolidine-2,4-dione scaffold is a validated starting point for the development of novel anticonvulsant agents. While no specific anticonvulsant data for this compound currently exists in the public domain, the established efficacy of related compounds suggests that it warrants investigation. The protocols and data presented herein provide a comprehensive framework for the preclinical evaluation of this compound and other novel derivatives. Future research should focus on the synthesis and systematic evaluation of this compound in the described models to determine its potential as a new therapeutic agent for epilepsy.

References

Application Notes and Protocols for the Development of Anticancer Agents Based on the 1,3-Dimethylimidazolidine-2,4-dione Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The imidazolidine-2,4-dione, commonly known as hydantoin, represents a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including notable potential as anticancer agents.[1] These compounds can interfere with various cellular signaling pathways, inhibit cell proliferation, and induce apoptosis, making them attractive candidates for oncology drug discovery.[1] While data on the specific anticancer effects of the parent compound 1,3-Dimethylimidazolidine-2,4-dione is limited in publicly available literature, extensive research has been conducted on its derivatives, particularly N,N'-disubstituted and 3,5-disubstituted analogs. These application notes focus on the broader class of disubstituted imidazolidine-2,4-diones as a template for developing novel anticancer therapeutics.

Data Presentation: Anticancer Activity of Imidazolidine-2,4-dione Derivatives

The following tables summarize the in vitro cytotoxic activity of various substituted imidazolidine-2,4-dione derivatives against a range of human cancer cell lines.

Table 1: Cytotoxicity of 3,5-Disubstituted Hydantoin Derivatives

Compound IDCancer Cell LineCell Line TypeIC50 (µmol/L)Reference
anti-5cMCF7Breast Adenocarcinoma4.5[2]
anti-5cHFF1 (non-tumor)Human Foreskin Fibroblasts12.0[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cytotoxicity of Piperidin-4-ylideneamino Imidazolidine-2,4-dione Derivatives

Compound IDCancer Cell LineCell Line TypeLD50 (µg/mL)Reference
3eMCF-7Breast Cancer20.4[3][4]

LD50: The concentration of a substance that is lethal to 50% of the test cells.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of imidazolidine-2,4-dione derivatives are provided below.

Protocol 1: General Synthesis of N,N'-Disubstituted Hydantoins

This protocol describes a common method for synthesizing N,N'-disubstituted hydantoins through a condensation/cyclization domino process.[5]

Materials:

  • N-alkyl-α-amino ester

  • Appropriate isocyanate

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-alkyl-α-amino ester (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., argon).

  • Add the desired isocyanate (1 equivalent) to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to yield the pure N,N'-disubstituted hydantoin.

  • Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6][7][8]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[6]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[6]

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple formazan precipitate is visible.[8]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability for each treatment relative to the untreated control and determine the IC50 value using a dose-response curve.

Protocol 3: VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis and a relevant target for hydantoin-related compounds.[9][10][11] This protocol outlines a general procedure for an in vitro kinase assay.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds

  • Kinase assay buffer

  • Streptavidin-coated 96-well plate

  • Phospho-specific antibody conjugated to an enzyme (e.g., HRP)

  • Detection substrate (e.g., chemiluminescent or colorimetric)

  • Microplate reader (luminometer or spectrophotometer)

Procedure:

  • Coat a 96-well plate with a solution containing the VEGF165 protein (2 µg/ml in PBS) and incubate overnight at 4°C.[12]

  • Wash the plate and block the wells with a blocking buffer for 1-2 hours at room temperature.[12]

  • Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Sorafenib) in the assay buffer.

  • In a separate plate, add the recombinant VEGFR-2 enzyme to wells containing the diluted test compounds or controls and pre-incubate for 10-15 minutes.

  • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP to each well.

  • Incubate the reaction plate for 1 hour at room temperature with gentle agitation.[12]

  • Stop the reaction by adding an EDTA solution.

  • Transfer the reaction mixtures to a streptavidin-coated plate and incubate for 1 hour to allow the biotinylated substrate to bind.

  • Wash the plate to remove unbound components.

  • Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour.

  • Wash the plate again and add the chemiluminescent HRP substrate.[12]

  • Immediately measure the signal using a luminometer.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate key processes in the development of anticancer agents based on the imidazolidine-2,4-dione scaffold.

G cluster_start Starting Materials cluster_reaction Synthesis cluster_purification Workup & Purification cluster_end Final Product start1 Amino Ester reaction Condensation & Cyclization in Anhydrous Solvent start1->reaction start2 Isocyanate start2->reaction workup Solvent Removal reaction->workup purify Column Chromatography workup->purify product 1,3-Disubstituted Imidazolidine-2,4-dione purify->product characterize Spectroscopic Characterization (NMR, MS) product->characterize

Caption: General workflow for the synthesis of 1,3-disubstituted imidazolidine-2,4-diones.

G cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_lead Lead Optimization seed Seed Cancer Cells in 96-well plates treat Treat with Test Compounds seed->treat mtt Perform MTT Assay (48-72h incubation) treat->mtt ic50 Calculate IC50 Values mtt->ic50 select Select Hit Compounds (Potent & Selective) ic50->select apoptosis Apoptosis Assays (e.g., Annexin V) select->apoptosis Mechanism of Action cellcycle Cell Cycle Analysis (Flow Cytometry) select->cellcycle target Target Engagement (e.g., Kinase Assay) select->target lead Lead Compound apoptosis->lead cellcycle->lead target->lead

Caption: Workflow for in vitro anticancer screening of synthesized compounds.

G cluster_downstream Downstream Signaling cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds Dimer Receptor Dimerization VEGFR2->Dimer Autophos Autophosphorylation Dimer->Autophos PLCg PLCγ Autophos->PLCg Activates PI3K PI3K Autophos->PI3K Activates RAS Ras Autophos->RAS Activates PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf RAS->RAF Response Proliferation Survival Migration Angiogenesis PKC->Response AKT->Response MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response Inhibitor Hydantoin Derivative (Potential Inhibitor) Inhibitor->Autophos Inhibits

Caption: Simplified VEGFR-2 signaling pathway, a potential target for anticancer agents.

References

Application Notes and Protocols for Derivatives of 1,3-Dimethylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 1,3-Dimethylimidazolidine-2,4-dione (a dimethylhydantoin) derivatives, focusing on synthetic strategies, biological evaluation, and mechanistic insights to improve therapeutic efficacy.

Introduction

This compound, a hydantoin derivative, serves as a versatile scaffold in medicinal chemistry. The hydantoin nucleus is a key component in several clinically approved drugs and exhibits a wide range of pharmacological properties, including anticonvulsant, anticancer, and antimicrobial activities.[1] Modifications at the C-5 position of the this compound ring are a primary strategy for developing novel derivatives with enhanced potency and selectivity.

Synthetic Strategies

The synthesis of 5-substituted-1,3-dimethylimidazolidine-2,4-dione derivatives can be achieved through various established methods for hydantoin synthesis, followed by N-methylation if necessary, or by using N,N'-dimethylurea as a starting material. Key synthetic approaches include the Bucherer-Bergs reaction and one-pot multi-component reactions.[2][3]

A generalized workflow for the synthesis of these derivatives often involves the condensation of a ketone or aldehyde with a source of cyanide and N,N'-dimethylurea (or its equivalent), followed by rearrangement to form the hydantoin ring.

G cluster_start Starting Materials Ketone Ketone/Aldehyde (R1, R2 substituents) Condensation Condensation Reaction Ketone->Condensation Reagents N,N'-Dimethylurea + Cyanide Source (e.g., KCN) Reagents->Condensation Intermediate α-Amino Nitrile Intermediate Condensation->Intermediate Cyclization Cyclization & Rearrangement Intermediate->Cyclization Product 5,5-Disubstituted-1,3-dimethyl- imidazolidine-2,4-dione Cyclization->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification FinalProduct Final Derivative Purification->FinalProduct

Caption: Generalized synthetic workflow for 5,5-disubstituted-1,3-dimethylhydantoins.

Biological Activities and Efficacy Data

Derivatives of this compound have shown potential in several therapeutic areas. The efficacy of these compounds is highly dependent on the nature of the substituents at the C-5 position.

Anticonvulsant Activity

Hydantoins are well-established as anticonvulsant agents.[4] Their mechanism of action primarily involves the modulation of voltage-gated sodium channels in neurons, which stabilizes neuronal membranes and inhibits the spread of seizure activity.[1][5] The efficacy of novel derivatives is often assessed using the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures.[1][2]

Table 1: Anticonvulsant Activity of 5-Substituted Hydantoin Derivatives in the MES Test

Compound IDR1R2ED₅₀ (mg/kg)Reference
Phenytoin PhenylPhenyl9.5[6]
Compound A 5,5-Cyclopropane spiroH9.2[7]
Compound B 5-Ethyl5-Phenyl>25[8]
Compound C 5,5-DiphenylH5.96[6]

Note: Data presented are for structurally related hydantoins to illustrate typical efficacy values.

Anticancer Activity

Several hydantoin derivatives have demonstrated significant anticancer properties.[9] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell cycle progression, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[9][10] The in vitro efficacy of these compounds is commonly evaluated using cytotoxicity assays, such as the MTT assay, against various cancer cell lines.[11]

Table 2: In Vitro Anticancer Activity of Hydantoin Derivatives (IC₅₀ values in µM)

Compound IDCell LineIC₅₀ (µM)Reference
Spirohydantoin A K562 (Leukemia)~5.0[10]
Spirohydantoin B A549 (Lung)7.01[12]
Hydantoin C HCT-116 (Colon)1.9[11]
Hydantoin D PC-3 (Prostate)>10[13]

Note: Data is compiled from various hydantoin derivatives to exemplify typical IC₅₀ ranges.

Antimicrobial Activity

Certain derivatives of imidazolidine-2,4-dione have also been investigated for their antimicrobial properties.[14] The efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Table 3: Antimicrobial Activity of Imidazolidine-2,4-dione Derivatives (MIC in µg/mL)

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative X Staphylococcus aureus128[14]
Derivative Y Escherichia coli2048[14]
Derivative Z Candida albicans1024[14]

Note: Data represents examples of antimicrobial activity for related heterocyclic compounds.

Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through the modulation of specific signaling pathways.

Neuronal Signaling in Anticonvulsant Activity

The primary mechanism of anticonvulsant action for hydantoins is the blockade of voltage-gated sodium channels. By binding to the inactivated state of the channel, these compounds slow the rate of recovery of the channel, thereby reducing the ability of neurons to fire at high frequencies, which is characteristic of seizures.

G High-Frequency Neuronal Firing High-Frequency Neuronal Firing Na+ Channel Opening Na+ Channel Opening High-Frequency Neuronal Firing->Na+ Channel Opening Na+ Influx Na+ Influx Na+ Channel Opening->Na+ Influx Depolarization & Action Potential Depolarization & Action Potential Na+ Influx->Depolarization & Action Potential Seizure Propagation Seizure Propagation Depolarization & Action Potential->Seizure Propagation Na+ Channel Inactivation Na+ Channel Inactivation Depolarization & Action Potential->Na+ Channel Inactivation Hydantoin Derivative Hydantoin Derivative Hydantoin Derivative->Na+ Channel Inactivation Stabilizes inactivated state Na+ Channel Inactivation->Na+ Channel Opening Inhibits recovery

Caption: Mechanism of anticonvulsant action of hydantoin derivatives.

Cancer Cell Signaling Pathways

The anticancer effects of hydantoin derivatives can be multifaceted. For some spirohydantoin derivatives, the induction of apoptosis through the mitochondrial pathway has been observed.[10] This involves the upregulation of pro-apoptotic proteins like p53 and BAD, and the downregulation of anti-apoptotic proteins such as BCL2, leading to the activation of caspases and subsequent cell death.[10]

G Spirohydantoin Derivative Spirohydantoin Derivative p53 p53 Upregulation Spirohydantoin Derivative->p53 BAD BAD Upregulation Spirohydantoin Derivative->BAD BCL2 BCL2 Downregulation Spirohydantoin Derivative->BCL2 Mitochondrion Mitochondrion p53->Mitochondrion BAD->Mitochondrion BCL2->Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by spirohydantoin derivatives.

Experimental Protocols

Protocol 1: Maximal Electroshock (MES) Test for Anticonvulsant Activity

This protocol is used to screen for compounds effective against generalized tonic-clonic seizures.[1][2]

Materials:

  • Male ICR mice (20-25 g)

  • Electroshock apparatus with corneal electrodes

  • 0.9% saline solution with 0.5% tetracaine hydrochloride

  • Test compound and vehicle control

  • Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

  • Administer the test compound, vehicle, or standard drug to groups of mice (n=5-10 per group) via the desired route (e.g., intraperitoneal or oral).

  • At the time of predicted peak effect, apply a drop of the saline/tetracaine solution to the eyes of each mouse to ensure local anesthesia and good electrical contact.

  • Position the corneal electrodes on the corneas of the mouse.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observe the seizure response. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Calculate the percentage of animals protected in each group.

  • For dose-response analysis, test a range of doses to determine the median effective dose (ED₅₀).

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and is widely used to assess the cytotoxic potential of compounds.[11][15]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[15]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 3: Broth Microdilution for Antimicrobial Susceptibility Testing (MIC)

This method is used to determine the minimum inhibitory concentration of a compound against a specific microorganism.[4][16]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent

  • Standard antimicrobial agent

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Dispense 50 µL of broth into each well of a 96-well plate.

  • Prepare a stock solution of the test compound at twice the highest concentration to be tested.

  • Add 50 µL of the compound stock solution to the first well of a row and perform serial twofold dilutions across the plate by transferring 50 µL from well to well.

  • Prepare a standardized inoculum of the microorganism in broth.

  • Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL and the desired final compound concentrations.

  • Include a positive control (microorganism, no compound) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

The Utility of 1,3-Dimethylimidazolidine-2,4-dione as a Chemical Probe: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylimidazolidine-2,4-dione is a small heterocyclic molecule belonging to the imidazolidine-2,4-dione class of compounds. While this specific molecule is not extensively documented as a chemical probe in the scientific literature, the broader imidazolidine-2,4-dione scaffold is a well-recognized pharmacophore with diverse biological activities. Derivatives of this scaffold have been developed to target a range of proteins and modulate various signaling pathways, making them valuable tools in chemical biology and drug discovery.

This document provides an overview of the known properties of this compound and details the applications and experimental protocols for the broader class of imidazolidine-2,4-dione derivatives as chemical probes.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, storage, and use in experimental settings.

PropertyValueReference
Molecular Formula C₅H₈N₂O₂[1]
Molecular Weight 128.13 g/mol [1]
IUPAC Name This compound[1]
CAS Number 24039-08-5
SMILES CN1CC(=O)N(C1=O)C[1]
InChIKey RFTORHYUCZJHDO-UHFFFAOYSA-N[1]

The Imidazolidine-2,4-dione Scaffold as a Versatile Chemical Probe

The imidazolidine-2,4-dione core structure has been the subject of extensive medicinal chemistry efforts, leading to the discovery of potent and selective modulators of various biological targets. These derivatives serve as valuable chemical probes to investigate cellular signaling pathways and disease mechanisms.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Biological Context: Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. Its inhibition is a promising therapeutic strategy for type 2 diabetes and obesity.

Application as a Chemical Probe: Imidazolidine-2,4-dione derivatives have been designed as PTP1B inhibitors to study the role of PTP1B in metabolic regulation. These probes can be used to investigate the downstream effects of PTP1B inhibition in cellular and animal models.[2]

Quantitative Data:

CompoundTargetIC₅₀ (µM)
Comp#10 PTP1B2.07

Experimental Protocol: PTP1B Inhibition Assay [2]

This protocol describes a typical in vitro assay to measure the inhibitory activity of imidazolidine-2,4-dione derivatives against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds (imidazolidine-2,4-dione derivatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 2 µL of the test compound solution at various concentrations to the wells of a 96-well plate.

  • Add 88 µL of assay buffer containing the PTP1B enzyme to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of pNPP substrate.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a suitable stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathway:

PTP1B_Inhibition cluster_0 Insulin Signaling cluster_1 PTP1B Regulation Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS (phosphorylated) IR->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake PTP1B PTP1B PTP1B->IR Probe Imidazolidine-2,4-dione Probe Probe->PTP1B

Caption: Inhibition of PTP1B by an imidazolidine-2,4-dione probe enhances insulin signaling.

Modulation of Lymphoid-Specific Tyrosine Phosphatase (LYP)

Biological Context: Lymphoid-specific tyrosine phosphatase (LYP), also known as PTPN22, is a critical negative regulator of T-cell receptor (TCR) signaling. Gain-of-function mutations in the PTPN22 gene are associated with an increased risk of autoimmune diseases.

Application as a Chemical Probe: Imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives have been synthesized as LYP inhibitors to probe the role of LYP in T-cell activation and autoimmune responses.[3] These compounds can be used to explore the therapeutic potential of LYP inhibition.

Quantitative Data:

CompoundTargetIC₅₀ (µM)Kᵢ (µM)
9p LYP6.95-
9r LYP2.851.09

Experimental Protocol: LYP Inhibition Assay [3]

This protocol outlines a method to assess the inhibitory potential of compounds against LYP.

Materials:

  • Recombinant human LYP enzyme

  • DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) as a fluorogenic substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT)

  • Test compounds dissolved in DMSO

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Dispense test compounds at various concentrations into the wells of a 384-well plate.

  • Add the LYP enzyme solution to each well.

  • Incubate at room temperature for 15 minutes.

  • Initiate the reaction by adding the DiFMUP substrate.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm).

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

Signaling Pathway:

LYP_Inhibition cluster_0 T-Cell Receptor Signaling cluster_1 LYP Regulation TCR TCR Lck_ZAP70 Lck/ZAP70 (phosphorylated) TCR->Lck_ZAP70 Downstream Downstream Signaling (e.g., NFAT, AP-1) Lck_ZAP70->Downstream T_Cell_Activation T-Cell Activation Downstream->T_Cell_Activation LYP LYP (PTPN22) LYP->Lck_ZAP70 Probe Imidazolidine-2,4-dione Probe Probe->LYP

Caption: Inhibition of LYP by an imidazolidine-2,4-dione probe promotes T-cell activation.

Anticoagulant and Anticancer Applications

Biological Context: The imidazolidine-2,4-dione scaffold has also been explored for its potential in developing anticoagulant and anticancer agents. Specific derivatives have shown activity in coagulation assays and against cancer cell lines.

Application as a Chemical Probe: While not their primary use, these compounds can serve as probes to investigate the mechanisms of coagulation and cancer cell proliferation. For example, a compound with anticoagulant activity could be used to study the coagulation cascade, while an anticancer derivative could be used to identify novel targets or pathways involved in cancer.[4]

Quantitative Data:

CompoundAssay/Cell LineActivity
5f APTT Assay>1000 (anticoagulant)
3e MCF-7 Breast Cancer CellsLD₅₀: 20.4 µg/mL

Experimental Protocol: Activated Partial Thromboplastin Time (APTT) Assay [4]

This protocol measures the time it takes for a clot to form and is used to assess the intrinsic and common pathways of coagulation.

Materials:

  • Human plasma

  • APTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl₂) solution

  • Test compounds dissolved in a suitable solvent

  • Coagulometer

Procedure:

  • Pre-warm the human plasma and CaCl₂ solution to 37°C.

  • Pipette a defined volume of plasma into a cuvette.

  • Add the test compound at the desired concentration and incubate for a specified time at 37°C.

  • Add the APTT reagent and incubate for a further period at 37°C.

  • Initiate coagulation by adding the pre-warmed CaCl₂ solution.

  • The coagulometer will automatically measure the time to clot formation.

  • Compare the clotting time of the sample with that of a control.

Experimental Workflow:

Experimental_Workflow cluster_0 Probe Development & Characterization cluster_1 In Vitro & Cellular Assays cluster_2 In Vivo & Preclinical Evaluation Synthesis Synthesis of Imidazolidine-2,4-dione Derivatives Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Initial_Screening Initial Biological Screening (e.g., Enzyme Inhibition, Cell Viability) Purification->Initial_Screening Dose_Response Dose-Response Studies (IC₅₀/EC₅₀ Determination) Initial_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Dose_Response->Mechanism_of_Action Selectivity Selectivity Profiling (against related targets) Mechanism_of_Action->Selectivity Animal_Models Evaluation in Animal Models of Disease Mechanism_of_Action->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Studies Animal_Models->PK_PD Toxicity Toxicity Assessment PK_PD->Toxicity

Caption: A general workflow for the development and evaluation of chemical probes.

Conclusion

While this compound itself is not a widely recognized chemical probe, the imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry. The diverse biological activities of its derivatives, including the inhibition of key enzymes like PTP1B and LYP, highlight the potential of this chemical class in the development of novel research tools and therapeutic agents. The protocols and data presented here for the broader class of imidazolidine-2,4-diones provide a foundation for researchers interested in utilizing these compounds to investigate complex biological systems. Further research into the specific biological activities of this compound may reveal its own unique potential as a chemical probe.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1,3-Dimethylimidazolidine-2,4-dione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-Dimethylimidazolidine-2,4-dione (also known as N,N'-dimethylhydantoin).

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis methods for this compound?

A1: Several methods are documented for the synthesis of this compound. Key approaches include:

  • Phosgene-based method: This involves the reaction of N,N'-dimethylethylenediamine with phosgene. While effective, this method involves highly toxic phosgene, requiring stringent safety precautions.[1][2]

  • Carbon dioxide method: This approach requires high-temperature and high-pressure equipment.[3]

  • Urea method: This method is often associated with high raw material costs.[3]

  • Aqueous phosgenation: A variation of the phosgene method that utilizes an aqueous medium and a dehydrochlorinating agent to improve yield and control pH.[2]

Q2: What are the typical challenges encountered during the synthesis of this compound?

A2: Researchers may encounter several challenges, including:

  • Low product yield: Conventional methods sometimes result in yields of 80% or lower.[3]

  • Product impurity: Achieving high purity (greater than 98%) can be difficult with some synthesis routes.[3]

  • Handling of hazardous materials: The use of toxic reagents like phosgene necessitates specialized equipment and handling procedures.[1][3]

  • By-product formation: Side reactions can lead to the formation of impurities that are difficult to separate from the final product.

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: Optimizing the following parameters is crucial for a high-yield synthesis of pure this compound:

  • Temperature: The reaction temperature should be carefully controlled, as specified in the chosen protocol. For instance, some phosgene-based methods are conducted at around 20°C.[2]

  • pH: In aqueous reactions, maintaining the pH within a specific range (e.g., 3.0 to 10.0) by the controlled addition of a dehydrochlorinating agent is critical for achieving high yields.[2]

  • Reagent addition: The rate of addition of reagents, such as phosgene or a dehydrochlorinating agent, can significantly impact the reaction outcome and selectivity.

  • Solvent: The choice of solvent is important. While some reactions are performed in organic solvents like toluene, others utilize an aqueous medium.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction - Ensure the reaction is run for the recommended duration. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC). - Verify the quality and stoichiometry of the starting materials.
Suboptimal pH - In aqueous reactions, carefully monitor and control the pH throughout the reaction by adding a dehydrochlorinating agent as needed.[2]
Poor temperature control - Use a reliable heating/cooling system to maintain the specified reaction temperature.
Impure Product (presence of side-products) Side reactions - Optimize the reaction temperature and reagent addition rate to minimize side-product formation. - Ensure the starting materials are pure.
Inefficient purification - Recrystallization from an appropriate solvent can be effective for purification.[4] - Distillation under reduced pressure can be used to remove volatile impurities and the solvent.[4]
Reaction fails to start Poor quality of reagents - Use fresh, high-purity starting materials. - N,N'-dimethylethylenediamine can be sensitive to air and moisture; ensure it is handled under an inert atmosphere if necessary.
Incorrect reaction setup - Double-check all connections and ensure the reaction is set up as per the protocol.

Data Presentation

Table 1: Comparison of Yields for Different Synthesis Conditions

Starting Materials Reaction Conditions Yield/Selectivity Reference
N,N'-dimethylethylene diamine, phosgene, triethylamineToluene, 20°C75.1% (Theoretical Yield)[2]
N,N'-dimethylethylene diamine hydrochloride, phosgene, sodium hydroxideWater, 20°C, pH 7.381.3% (Theoretical Yield)[2]
N,N'-dimethylethylene diamine, phosgene, sodium hydroxideWater, 20°C, pH controlled97.5% (Selectivity)[2]
N,N'-dimethylethylene diamine, phosgene, sodium hydroxideWater, 20°C, pH 10.579.8% (Selectivity)[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Aqueous Phosgenation (High Yield)

This protocol is adapted from a patented process designed for high yield.[2]

Materials:

  • N,N'-dimethylethylene diamine

  • 36% Hydrochloric acid

  • 20% Aqueous solution of sodium hydroxide

  • Phosgene

  • Water

  • 1,2-dichloroethane (for extraction)

Procedure:

  • In a four-necked flask equipped with a reflux condenser, thermometer, dropping funnel, phosgene inlet tube, pH measuring electrode, and stirrer, combine 100 ml of water, 17.6 g (0.2 mol) of N,N'-dimethylethylene diamine, and 30.4 g (0.3 mol) of 36% hydrochloric acid. The initial pH of the solution should be approximately 7.3.

  • Place 168.0 g (0.8 mol) of a 20% aqueous solution of sodium hydroxide in the dropping funnel.

  • Maintain the reaction temperature at 20°C.

  • Introduce phosgene gas into the reaction mixture while simultaneously adding the sodium hydroxide solution dropwise from the dropping funnel to maintain the pH of the reaction mixture between 3.0 and 10.0.

  • After the addition is complete, continue stirring at 20°C for one hour.

  • Purge the reaction apparatus with nitrogen gas.

  • Adjust the pH of the final solution to 10 with a 48% aqueous solution of sodium hydroxide.

  • Extract the product twice with 150 g of 1,2-dichloroethane.

  • Separate the organic layer and purify the product by distillation.

Visualizations

Synthesis_Pathway Synthesis of this compound N,N'-dimethylethylenediamine N,N'-dimethylethylenediamine Intermediate Carbamoyl chloride intermediate N,N'-dimethylethylenediamine->Intermediate + Phosgene Phosgene Phosgene Phosgene->Intermediate Product This compound Intermediate->Product Intramolecular cyclization HCl HCl (by-product) Intermediate->HCl

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow General Experimental Workflow Start Start Reaction_Setup 1. Reaction Setup Start->Reaction_Setup Reagent_Addition 2. Reagent Addition & pH Control Reaction_Setup->Reagent_Addition Reaction_Monitoring 3. Reaction Monitoring (TLC/GC) Reagent_Addition->Reaction_Monitoring Workup 4. Workup (e.g., Extraction) Reaction_Monitoring->Workup Purification 5. Purification (Distillation/Recrystallization) Workup->Purification Characterization 6. Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for synthesis and purification.

Troubleshooting_Tree Troubleshooting Decision Tree Problem Problem Encountered Low_Yield Low Yield? Problem->Low_Yield Yes Impure_Product Impure Product? Problem->Impure_Product No Check_Purity Check starting material purity Low_Yield->Check_Purity Possible Cause Verify_Stoichiometry Verify stoichiometry Low_Yield->Verify_Stoichiometry Possible Cause Optimize_pH Optimize pH control Low_Yield->Optimize_pH Possible Cause Check_Temp Check temperature control Low_Yield->Check_Temp Possible Cause Improve_Purification Improve purification method Impure_Product->Improve_Purification Possible Cause Optimize_Conditions Optimize reaction conditions to minimize side reactions Impure_Product->Optimize_Conditions Possible Cause

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of Halogenated 5,5-Dimethylhydantoins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of halogenated 5,5-dimethylhydantoins, particularly focusing on issues that can lead to poor yields.

Troubleshooting Guide & FAQs

Question 1: My reaction yield of 1,3-dihalo-5,5-dimethylhydantoin is significantly lower than expected. What are the potential causes?

Answer:

Low yields in the synthesis of 1,3-dihalo-5,5-dimethylhydantoins can stem from several factors. The most common issues are related to improper pH control, suboptimal reaction temperatures, and the quality of the starting materials. It is also crucial to ensure the correct stoichiometry of the reactants. For instance, in the synthesis of 1,3-dibromo-5,5-dimethylhydantoin, the pH of the reaction mixture should be carefully maintained, typically in the range of 5.5 to 8.5.[1] Deviations outside this range can lead to the formation of side products and incomplete reactions, thus reducing the yield.

Question 2: I'm observing the formation of unexpected side products. How can I minimize them?

Answer:

The formation of side products is a common issue that can significantly impact the purity and yield of the desired 1,3-dihalo-5,5-dimethylhydantoin. Key strategies to minimize side products include:

  • Strict pH Control: Maintaining the specified pH range is critical. For the synthesis of 1,3-dibromo-5,5-dimethylhydantoin, a pH of about 7.0 ± 0.2 has been shown to be effective.[1]

  • Temperature Management: The reaction temperature should be carefully controlled. For example, in the synthesis of 1,3-dibromo-5,5-dimethylhydantoin, temperatures around 55-69°C have been used.[1] For the synthesis of 1,3-diiodo-5,5-dimethylhydantoin, the reaction is often carried out at a much lower temperature, around 0°C in an ice-water bath.[2]

  • Controlled Reagent Addition: The halogenating agent should be added slowly and steadily to the reaction mixture to prevent localized areas of high concentration, which can promote side reactions.

Question 3: My final product is difficult to purify. What are the recommended purification methods?

Answer:

Purification of 1,3-dihalo-5,5-dimethylhydantoins typically involves filtration, washing, and drying. For 1,3-dichloro-5,5-dimethylhydantoin, a purification method involves dissolving the crude product in concentrated sulfuric acid, followed by precipitation in ice water. The resulting solid is then collected, dried, and can be recrystallized from chloroform.[3] For 1,3-dibromo-5,5-dimethylhydantoin, the product often precipitates from the reaction mixture and can be collected by filtration, followed by washing with water and drying.[1] The choice of purification method will depend on the specific halogenated derivative and the impurities present.

Question 4: Are there any specific handling precautions for the reagents and products?

Answer:

Yes, halogenated hydantoins are oxidizing agents and require careful handling. 1,3-dichloro-5,5-dimethylhydantoin is a strong oxidizer, and contact with combustible materials may lead to fire. It is also moisture-sensitive.[3] The reagents used in the synthesis, such as liquid chlorine or bromine, are also hazardous and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Summary of Quantitative Data

The following table summarizes key quantitative data from various synthesis protocols for halogenated 5,5-dimethylhydantoins.

ProductStarting MaterialHalogenating AgentBaseSolventTemperaturepHReaction TimeYieldReference
1,3-dibromo-5,5-dimethylhydantoin5,5-dimethylhydantoinBromine (Br₂)Sodium Hydroxide (NaOH)Water55°C~7.05 hours (for 10 fractions)90%[1]
1,3-dibromo-5,5-dimethylhydantoin5,5-dimethylhydantoinBromine (Br₂)Sodium Hydroxide (NaOH)Water69°C6.8 - 7.0Not Specified92%[1]
1,3-diiodo-5,5-dimethylhydantoin5,5-dimethylhydantoinIodine Monochloride (ICl)Sodium Hydroxide (NaOH)Ice-water0°CNot Specified2 hours90%[2]
1,3-dichloro-5,5-dimethylhydantoin5,5-dimethylhydantoinLiquid Chlorine (Cl₂)Sodium Hydroxide (NaOH)Water0-20°C6.4 - 6.6Not SpecifiedNot Specified[4]

Experimental Protocols & Workflows

General Experimental Workflow for 1,3-Dihalo-5,5-Dimethylhydantoin Synthesis

The following diagram outlines a typical experimental workflow for the synthesis of 1,3-dihalo-5,5-dimethylhydantoins.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 5,5-dimethylhydantoin and base in water cool Cool reaction mixture start->cool add_halogen Slowly add halogenating agent cool->add_halogen monitor Monitor and control pH and temperature add_halogen->monitor react Allow reaction to complete monitor->react filter Filter the precipitated product react->filter wash Wash with water filter->wash dry Dry the product wash->dry end Characterize final product dry->end

A generalized workflow for the synthesis of 1,3-dihalo-5,5-dimethylhydantoins.

Troubleshooting Logic for Poor Yield

This diagram illustrates a logical approach to troubleshooting poor yields in the synthesis.

troubleshooting_yield start Low Yield Observed check_ph Was pH maintained in the optimal range (e.g., 5.5-8.5)? start->check_ph check_temp Was the reaction temperature correct and stable? check_ph->check_temp Yes adjust_ph Adjust pH control protocol check_ph->adjust_ph No check_reagents Were the reagents of appropriate quality and stoichiometry? check_temp->check_reagents Yes adjust_temp Improve temperature control check_temp->adjust_temp No check_addition Was the halogenating agent added slowly and with good mixing? check_reagents->check_addition Yes verify_reagents Verify reagent purity and recalculate stoichiometry check_reagents->verify_reagents No adjust_addition Modify addition rate and stirring check_addition->adjust_addition No review_purification Review purification steps for potential product loss check_addition->review_purification Yes

A decision-making diagram for troubleshooting low yields.

References

Technical Support Center: Purification of 1,3-Dimethylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-Dimethylimidazolidine-2,4-dione. The following information is curated for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound?

A1: While specific impurity profiles can vary between suppliers and synthesis routes, common impurities may include starting materials, by-products from synthesis, and degradation products. Protic impurities, such as water, acetamide, N-methylformamide (NMF), and urea, can be particularly problematic in sensitive applications.[1]

Q2: What is the most common method for purifying this compound?

A2: For the closely related compound 1,3-Dimethyl-2-imidazolidinone (DMI), distillation is the primary purification method.[2] This includes simple vacuum distillation, azeotropic distillation, and extractive distillation.[2] Given the structural similarity, these methods are a logical starting point for the purification of this compound.

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization is a potential purification method, particularly for removing solid impurities. The choice of solvent is critical and will depend on the solubility profile of this compound and its impurities. For a related derivative, recrystallization from isopropanol has been reported.[3]

Q4: Are there alternative purification methods to distillation?

A4: Yes, for the related compound DMI, treatment with complex salts containing MgO and/or SiO₂ has been shown to effectively remove protic impurities.[1][4] This adsorption-based method can be a valuable alternative or a complementary step to distillation.[1] Sweeping gas membrane distillation has also been explored for concentrating aqueous solutions of DMI.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Persistent Contamination with Protic Impurities

Symptoms:

  • Inconsistent reaction yields when used as a solvent or reagent.

  • Broad peaks or unexpected signals in NMR or other analytical spectra.

  • Undesired side reactions, particularly with isocyanates or other electrophiles.[1]

Possible Causes:

  • Incomplete removal of water or other protic species during initial workup.

  • Hydrolysis of the compound or impurities during storage.

  • Ineffective purification method for removing small, polar impurities.

Solutions:

  • Adsorbent Treatment: Stir the crude this compound with a complex salt adsorbent (e.g., containing MgO and/or SiO₂) to selectively remove protic impurities.[1]

  • Azeotropic Distillation: If water is the primary contaminant, consider azeotropic distillation with a suitable solvent (e.g., toluene) to facilitate its removal.

  • Drying Agents: For a related compound, distillation over calcium hydride under reduced pressure is effective for removing water.[6]

Issue 2: Low Recovery After Distillation

Symptoms:

  • Significantly lower than expected yield of purified product.

  • Product decomposition or polymerization in the distillation flask.

Possible Causes:

  • Distillation temperature is too high, leading to thermal degradation.

  • Presence of non-volatile impurities that retain the product.

  • The compound has a higher boiling point than anticipated, requiring a higher vacuum.

Solutions:

  • Vacuum Distillation: Employ a high-vacuum system to lower the boiling point and minimize thermal stress on the compound.

  • Fractional Distillation: Use a fractionating column to achieve better separation from impurities with close boiling points, potentially allowing for distillation at a lower temperature.

  • Pre-purification: Consider a preliminary purification step, such as filtration or treatment with adsorbents, to remove non-volatile materials before distillation.

Issue 3: Product Solidifies in the Condenser During Distillation

Symptoms:

  • Blockage of the condenser with solidified product.

  • Loss of vacuum and inefficient distillation.

Possible Causes:

  • The melting point of this compound is higher than the temperature of the condenser cooling fluid.

Solutions:

  • Warm Condenser: Circulate warmer fluid through the condenser jacket, ensuring the temperature is maintained above the melting point of the compound but below its boiling point at the operating pressure.

  • Air Condenser: For high-boiling compounds, a simple air condenser may be sufficient and can prevent solidification.

  • Heat Gun: In some cases, careful heating of the exterior of the condenser with a heat gun can melt the solidified product and restore flow. Use this method with extreme caution, especially with flammable materials.

Data Presentation

Table 1: Comparison of Purification Techniques for Structurally Similar 1,3-Dimethyl-2-imidazolidinone (DMI)

Purification TechniquePrincipleImpurities RemovedReported Purity/RecoveryReference
Vacuum Distillation over CaH₂ Separation based on boiling point differences; CaH₂ reacts with water.Water and other volatile impurities.Not specified.[6]
**Adsorption with Complex Salts (MgO/SiO₂) **Selective adsorption of protic impurities.Acetamide, NMF, urea.Below detection limit by HPLC; Recovery: 94.7% - 96.7%.[1]
Extractive Distillation/Azeotropic Distillation Altering relative volatilities of components.Not specified.Suitable for electronic grade.[2]
Liquid-Liquid Extraction followed by Distillation Partitioning between immiscible solvents.Water-soluble impurities.99.8% purity by GC; 66.6% recovery.[7]
Sweeping Gas Membrane Distillation Vapor pressure gradient across a membrane.Water from aqueous solutions.>99.2% DMI recovery.[5]

Experimental Protocols

Protocol 1: Purification by Adsorption with Complex Salts

This protocol is adapted from a method used for the purification of the related compound 1,3-Dimethyl-2-imidazolidinone (DMI)[1].

  • Preparation: In a suitable reaction vessel equipped with a stirrer and thermometer, add the crude this compound.

  • Adsorbent Addition: Add 3-5% by weight of a complex salt adsorbent containing MgO and/or SiO₂ to the crude material.

  • Adsorption: Heat the mixture to 50-80°C and stir for 1-2 hours. The optimal temperature and time may need to be determined empirically.

  • Filtration: After the treatment period, cool the mixture and filter it to remove the adsorbent. Filtration under reduced pressure may be beneficial.

  • Analysis: Analyze the purified filtrate for residual impurities using an appropriate analytical technique (e.g., HPLC, GC, or NMR).

Protocol 2: Purification by Vacuum Distillation

This is a general protocol for the vacuum distillation of a thermally stable liquid.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Drying Agent (Optional): If water is a known impurity, add a suitable drying agent like calcium hydride to the distillation flask and stir for several hours before distillation.[6]

  • Distillation: Heat the distillation flask in a heating mantle. Apply vacuum slowly to the desired pressure.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound at the given pressure. Discard any initial lower-boiling fractions and stop the distillation before high-boiling impurities begin to distill.

  • Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake.

Visualizations

Purification_Workflow cluster_start cluster_decision cluster_purification cluster_end Crude Crude this compound Analysis Analyze Purity (e.g., GC, HPLC, NMR) Crude->Analysis MeetsSpec Meets Purity Specification? Analysis->MeetsSpec Purity Known Adsorption Adsorbent Treatment (MgO/SiO₂) Adsorption->Analysis Re-analyze Distillation Vacuum Distillation Distillation->Analysis Re-analyze Pure Pure Product MeetsSpec->Adsorption No (Protic Impurities) MeetsSpec->Distillation No (Volatile Impurities) MeetsSpec->Pure Yes Troubleshooting_Logic cluster_problem cluster_symptoms cluster_solutions Problem Purification Issue Encountered Symptom1 Persistent Protic Impurities Problem->Symptom1 Symptom2 Low Distillation Recovery Problem->Symptom2 Symptom3 Condenser Blockage Problem->Symptom3 Solution1 Adsorbent Treatment or Azeotropic Distillation Symptom1->Solution1 Solution2 Higher Vacuum or Pre-purification Symptom2->Solution2 Solution3 Warm Condenser or Air Condenser Symptom3->Solution3

References

Addressing solubility issues of 1,3-Dimethylimidazolidine-2,4-dione in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the aqueous solubility of 1,3-Dimethylimidazolidine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What are the primary factors that can affect the aqueous solubility of this compound?

Several factors can influence the solubility of organic compounds like this compound in aqueous media. These include:

  • Temperature: The solubility of most solid compounds increases with temperature.[3]

  • pH: The pH of the aqueous medium can significantly impact the solubility of ionizable compounds.[4][5][6]

  • Purity of the compound: Impurities can either increase or decrease the apparent solubility.

  • Presence of co-solvents or excipients: The addition of other substances can modify the properties of the solvent and enhance solubility.[7][8]

Q3: My solution of this compound appears cloudy or has formed a precipitate. What could be the cause?

Cloudiness or precipitation indicates that the concentration of this compound has exceeded its solubility limit under the current conditions. This could be due to several reasons:

  • Supersaturation: The initial dissolution may have led to a temporary supersaturated state, which is unstable and leads to precipitation over time.

  • Temperature fluctuations: A decrease in temperature can reduce solubility and cause the compound to precipitate.

  • pH shift: A change in the pH of the solution to a range where the compound is less soluble can cause it to come out of solution.

  • "Salting out": The addition of salts to the solution can decrease the solubility of the compound.

Troubleshooting Guide

This guide provides systematic steps to address common solubility issues encountered with this compound in aqueous media.

Issue 1: Difficulty in dissolving the compound
Potential Cause Troubleshooting Step
Insufficient Sonication/AgitationEnsure vigorous and prolonged stirring or sonication to facilitate the dissolution process.
Low TemperatureGently warm the solution. Monitor the temperature to avoid any potential degradation of the compound.
Approaching Solubility LimitThe desired concentration may be too high for the current solvent system.
Issue 2: Precipitation after initial dissolution
Potential Cause Troubleshooting Step
Supersaturated SolutionTry preparing the solution at a slightly elevated temperature and then slowly cooling it to the desired working temperature. Seeding with a small crystal of the compound can sometimes help in controlled crystallization, leaving a saturated solution.
Change in TemperatureMaintain a constant temperature for your experimental setup.
pH FluctuationBuffer the aqueous medium to maintain a stable pH.

Strategies for Enhancing Aqueous Solubility

If you consistently face solubility challenges, consider the following formulation strategies. The choice of method will depend on the specific requirements of your experiment.

StrategyDescriptionKey Considerations
pH Adjustment For ionizable compounds, adjusting the pH of the aqueous medium can significantly increase solubility.[4][5][6] For a compound like this compound, exploring a range of pH values is recommended.Determine the pKa of the compound. Ensure the chosen pH is compatible with your experimental system and does not cause compound degradation.
Co-solvency The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.[7][8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).The co-solvent must be compatible with the intended application. The concentration of the co-solvent should be optimized to achieve desired solubility without negatively impacting the experiment.
Use of Surfactants Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.Select a surfactant (e.g., Tween®, Span®) that is appropriate for your application. The concentration should be above the critical micelle concentration (CMC).
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9]The size of the cyclodextrin cavity must be appropriate for the size of the this compound molecule.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the "shake-flask" method, a common technique for determining the thermodynamic solubility of a compound.[3][10]

  • Preparation: Add an excess amount of this compound to a known volume of the aqueous medium (e.g., purified water or a specific buffer) in a sealed container.

  • Equilibration: Agitate the container at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Protocol 2: Screening for pH-Dependent Solubility

This protocol provides a method to assess how pH affects the solubility of this compound.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

  • Solubility Determination: For each pH, perform the shake-flask solubility determination as described in Protocol 1.

  • Data Analysis: Plot the measured solubility as a function of pH to identify the pH range where the compound exhibits maximum solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to aqueous medium B Agitate at constant temperature (24-48h) A->B C Centrifuge or Filter B->C D Quantify concentration in supernatant/filtrate (e.g., HPLC) C->D

Caption: Workflow for determining aqueous solubility.

troubleshooting_logic start Solubility Issue Encountered dissolution_problem Difficulty Dissolving? start->dissolution_problem precipitation_problem Precipitation After Dissolving? dissolution_problem->precipitation_problem No increase_agitation Increase Sonication/Agitation dissolution_problem->increase_agitation Yes check_temp Maintain Constant Temperature precipitation_problem->check_temp Yes consider_enhancement Consider Solubility Enhancement Strategies precipitation_problem->consider_enhancement No warm_solution Gently Warm Solution increase_agitation->warm_solution warm_solution->consider_enhancement buffer_ph Use a Buffered System check_temp->buffer_ph buffer_ph->consider_enhancement

Caption: Troubleshooting logic for solubility issues.

References

Improving the stability of 1,3-Dimethylimidazolidine-2,4-dione for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 1,3-Dimethylimidazolidine-2,4-dione for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability for this compound in aqueous solutions, typical for in vitro assays, is hydrolysis. The hydantoin ring structure is susceptible to cleavage, particularly under alkaline (basic) pH conditions.

Q2: How does pH affect the stability of this compound?

A2: The rate of hydrolysis of the hydantoin ring is significantly influenced by pH. The compound exhibits greater stability in acidic to neutral conditions. As the pH becomes more alkaline (pH > 7), the rate of degradation increases substantially due to base-catalyzed hydrolysis. For sensitive and prolonged experiments, maintaining a pH at or below 7.0 is recommended.

Q3: What is the expected degradation pathway for this compound in an aqueous environment?

A3: The expected degradation pathway involves the hydrolytic cleavage of the imidazolidine-2,4-dione ring. This process is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the ring, leading to ring-opening.

G A This compound B Tetrahedral Intermediate A->B  OH- (Alkaline Conditions) C Ring-Opened Product (N-(2-(methylamino)-2-oxopropyl)acetamide) B->C  Ring Cleavage G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 4-9) C Create Working Solutions A->C B Prepare Stock Solution (in DMSO) B->C D Incubate at 37°C C->D E Sample at Time Points D->E F Quench Degradation E->F G HPLC Analysis F->G H Calculate Rate & Half-life G->H G cluster_stress Stress Conditions Compound This compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Compound->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Compound->Base Oxidation Oxidation (3% H₂O₂, RT) Compound->Oxidation Thermal Thermal (105°C, solid) Compound->Thermal Photo Photolytic (UV/Vis light) Compound->Photo Analysis HPLC-UV/MS Analysis (Identify Degradants) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Troubleshooting unexpected side reactions in hydantoin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected side reactions encountered during hydantoin synthesis. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My Bucherer-Bergs reaction is giving a low yield of the desired hydantoin, and I observe a significant amount of an oily byproduct. What could be the issue?

A1: A common issue in the Bucherer-Bergs reaction is the formation of α-ureido acids as a stable intermediate that may not fully cyclize to the desired hydantoin.[1] This is often observed when the reaction temperature is too low or the reaction time is insufficient. Additionally, the presence of excess water can promote the hydrolysis of intermediates.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gradually increase the reaction temperature to 60-70°C to facilitate the cyclization step.[2]

  • Extend Reaction Time: Prolong the reaction time to ensure the complete conversion of the ureido acid intermediate.

  • Solvent Choice: Consider using a co-solvent like ethanol or acetamide to improve the solubility of reactants and intermediates.[2] For difficult cases, dimethylformamide (DMF) has been recommended.[1]

  • Control Water Content: Minimize the amount of water in the reaction mixture to reduce the likelihood of hydrolysis.

Q2: I am attempting to synthesize a chiral hydantoin from an α-amino acid, but the product shows significant racemization. What are the potential causes and how can I prevent this?

A2: Racemization is a known challenge in hydantoin synthesis, especially under harsh acidic or basic conditions, or at elevated temperatures. The acidic conditions used for the cyclization of ureido derivatives can lead to the loss of stereochemical integrity at the C5 position.[3]

Mitigation Strategies:

  • Milder Cyclization Conditions: Employ milder cyclization reagents. For instance, using triphosgene or 1,1'-carbonyldiimidazole (CDI) for the cyclization of α-amino amides can sometimes proceed with less racemization, although racemization has been observed with CDI as well.[4][5]

  • Protecting Groups: The use of protecting groups on the amino acid can sometimes help preserve stereochemistry, though this adds extra steps to the synthesis.[3]

  • Enzymatic Methods: For specific applications requiring high enantiopurity, consider enzymatic methods involving hydantoin racemases for the deracemization of a racemic mixture.[6]

Q3: During the synthesis of a 3,5-disubstituted hydantoin from an α-amino methyl ester, I am observing the formation of a significant amount of the 5-monosubstituted hydantoin. What is causing this?

A3: This side reaction can occur if the N-substituent is labile under the reaction conditions. For example, if the substitution reaction is not complete before the cyclization step, the unsubstituted intermediate can cyclize to form the 5-monosubstituted product.

Preventative Measures:

  • Ensure Complete N-Substitution: Before initiating cyclization, ensure the complete reaction of the amino group with the substituting agent (e.g., isocyanate). This can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • One-Pot vs. Stepwise Synthesis: While one-pot syntheses are efficient, a stepwise approach where the N-substituted ureido intermediate is isolated and purified before cyclization can provide better control and minimize this side product.[4]

Troubleshooting Guides

Guide 1: Unexpected Formation of 4-Imino-2-oxoimidazolidine Derivatives

Problem: You have isolated a product that is isomeric to your target hydantoin but shows a distinct IR absorption for an imine (C=N) group and different NMR chemical shifts. This could be a 4-imino-2-oxoimidazolidine derivative.

Potential Cause: An alternative cyclization pathway of the α-amino nitrile intermediate can lead to the formation of a 4-imino-2-oxoimidazolidine ring instead of the expected hydantoin.[1] This is more likely to occur under specific pH and temperature conditions.

Troubleshooting Workflow:

G start Unexpected Imine Formation check_pH Verify Reaction pH start->check_pH adjust_pH Adjust pH to be slightly acidic or neutral for cyclization check_pH->adjust_pH If basic check_temp Analyze Reaction Temperature adjust_pH->check_temp adjust_temp Lower reaction temperature during cyclization check_temp->adjust_temp If > 80°C analyze_intermediates Isolate and characterize intermediates (e.g., α-amino nitrile) adjust_temp->analyze_intermediates modify_cyclization Modify cyclization conditions (e.g., change acid catalyst) analyze_intermediates->modify_cyclization success Desired Hydantoin Formed modify_cyclization->success failure Problem Persists modify_cyclization->failure

Caption: Troubleshooting workflow for imine byproduct formation.

Analytical Protocol:

  • FT-IR Spectroscopy: Look for a characteristic C=N stretch around 1650-1690 cm⁻¹, which is absent in the desired hydantoin (which shows two C=O stretches).

  • ¹³C NMR Spectroscopy: The imine carbon will appear at a significantly different chemical shift (typically >160 ppm) compared to the ketone carbonyl of the hydantoin.

  • Mass Spectrometry: High-resolution mass spectrometry can confirm the elemental composition and rule out other potential byproducts with different molecular formulas.

Guide 2: Formation of Unsaturated Hydantoin Derivatives in Bucherer-Bergs Reaction

Problem: When using certain carbohydrate-derived ketones in the Bucherer-Bergs reaction, you observe the formation of an unsaturated hydantoin derivative alongside, or instead of, the expected spirohydantoin.

Potential Cause: This anomalous reaction can occur with starting materials that have protecting groups, such as di-O-isopropylidene groups on pentoses.[1] The reaction conditions can promote elimination reactions, leading to the formation of a double bond.

Comparative Data of Expected vs. Unexpected Products:

Starting MaterialExpected ProductUnexpected Side ProductReference
2,3:4,5-di-O-isopropylidene-D-arabinoseSpirohydantoinUnsaturated Hydantoin[1]
2,3:4,5-di-O-isopropylidene-D-riboseSpirohydantoinUnsaturated Hydantoin[1]
2,3:5,6-di-O-isopropylidene-α-D-mannofuranoseSpirohydantoinRearranged Unsaturated Product[1]

Mitigation Strategy:

  • Protecting Group Strategy: If possible, choose protecting groups that are more stable under the Bucherer-Bergs reaction conditions. Alternatively, the hydroxyl groups may need to be protected prior to the reaction (e.g., via tritylation) to prevent undesired side reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for Bucherer-Bergs Synthesis of 5,5-Disubstituted Hydantoins

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN) (1.1 eq)

  • Ammonium carbonate ((NH₄)₂CO₃) (3.0 eq)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde or ketone in a mixture of ethanol and water.

  • Add ammonium carbonate and potassium cyanide to the solution. Caution: Cyanides are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 60-70°C with stirring.[2]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the hydantoin product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water).[1]

Protocol 2: Synthesis of Hydantoins from α-Amino Acids (Urech Hydantoin Synthesis)

This method involves the reaction of an α-amino acid with potassium cyanate followed by acid-catalyzed cyclization.[3]

Materials:

  • α-Amino acid (1.0 eq)

  • Potassium cyanate (KCNO) (1.2 eq)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure: Step 1: Esterification of the α-Amino Acid

  • Suspend the α-amino acid in ethanol.

  • Bubble dry HCl gas through the suspension overnight, or add acetyl chloride dropwise at 0°C to generate methanolic HCl.[7]

  • Remove the solvent under reduced pressure to obtain the amino acid ester hydrochloride.

Step 2: Formation of the Ureido Derivative

  • Dissolve the amino acid ester hydrochloride in water and cool to -5°C.

  • Slowly add a solution of potassium cyanate in water, maintaining the temperature below 0°C.

  • Stir the reaction mixture for 2 hours at -5°C.

  • The ureido derivative may precipitate and can be collected by filtration.

Step 3: Cyclization to the Hydantoin

  • Suspend the ureido derivative in a solution of hydrochloric acid (e.g., 37% v/v).[3]

  • Heat the mixture under reflux overnight.

  • Cool the reaction mixture to induce crystallization of the hydantoin product.

  • Collect the product by filtration, wash with cold water, and dry.

Logical Relationship of Synthesis Pathways:

G cluster_0 Bucherer-Bergs Pathway cluster_1 Urech Pathway ketone Ketone/Aldehyde aminonitrile α-Amino Nitrile ketone->aminonitrile + KCN, (NH4)2CO3 hydantoin_bb Hydantoin aminonitrile->hydantoin_bb Cyclization amino_acid α-Amino Acid ureido_acid Ureido Acid amino_acid->ureido_acid + KCNO hydantoin_u Hydantoin ureido_acid->hydantoin_u Acid Cyclization

Caption: Comparison of Bucherer-Bergs and Urech hydantoin synthesis pathways.

References

Technical Support Center: Enhancing the Biological Activity of 1,3-Dimethylimidazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1,3-Dimethylimidazolidine-2,4-dione derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary biological activities associated with this compound derivatives?

A1: Derivatives of the this compound core, a type of hydantoin, are most prominently recognized for their anticonvulsant properties.[1] They are also investigated for other activities, including anticancer , anticoagulant , and as inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B) .[2][3]

Q2: What is the principal mechanism of action for the anticonvulsant effects of hydantoin derivatives?

A2: The primary mechanism of action for hydantoin anticonvulsants is the blockade of voltage-gated sodium channels in nerve cells. By inactivating these channels, the derivatives prevent the rapid and repetitive firing of neurons that leads to seizures.[4][5] This action stabilizes the neuronal membrane and limits the spread of seizure activity.[6]

Q3: How can the biological activity of this compound derivatives be enhanced?

A3: Enhancing biological activity often involves structural modifications, particularly at the C-5 position of the imidazolidine-2,4-dione ring. Structure-activity relationship (SAR) studies suggest that substitutions with alkyl, halogeno, and trifluoromethyl groups on a phenyl ring at the C-5 position can yield good anticonvulsant activity.[7][8] For anticancer activity, the introduction of specific substituted benzylidene groups at the C-5 position has shown promise. The choice of substituent can significantly impact potency and selectivity.

Q4: What are some common challenges in the synthesis of 5-substituted this compound derivatives?

A4: A common synthetic route is the Knoevenagel condensation of 1,3-dimethylhydantoin with an appropriate aldehyde. Challenges in this synthesis can include low yields, formation of side products, and difficulties in purification. The reactivity of the aldehyde and the choice of catalyst and solvent are critical factors that need optimization.

Troubleshooting Guides

Synthesis: 5-Arylidene-1,3-dimethylimidazolidine-2,4-dione Derivatives via Knoevenagel Condensation
Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive catalyst or inappropriate base. - Low reactivity of the aldehyde. - Unfavorable reaction temperature or time. - Poor solvent choice.- Use a stronger base like piperidine or pyrrolidine as a catalyst. - Consider using a Lewis acid catalyst for less reactive aldehydes. - Increase the reaction temperature, potentially using a higher-boiling solvent like toluene or DMF, and monitor the reaction over a longer period. - Ensure the solvent can effectively dissolve the reactants.
Formation of Side Products - Self-condensation of the aldehyde. - Decomposition of reactants or product under harsh conditions.- Add the aldehyde slowly to the reaction mixture containing the hydantoin and catalyst. - Optimize the reaction temperature and time to minimize decomposition. - Use milder reaction conditions if possible.
Difficulty in Product Purification - Product has similar polarity to starting materials or byproducts. - Product is an oil or difficult to crystallize.- Utilize column chromatography with a carefully selected solvent gradient. - Attempt recrystallization from a variety of solvent systems. - If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification.
Biological Assay: MTT Assay for Cytotoxicity Screening
Issue Possible Cause(s) Suggested Solution(s)
High Background Absorbance - Contamination of cell culture or reagents. - Phenol red in the culture medium. - Serum proteins in the medium reacting with MTT.- Use sterile techniques and fresh reagents. - Use a culture medium without phenol red for the assay. - Wash cells with PBS before adding the MTT solution.
Low Signal or Poor Sensitivity - Insufficient number of viable cells. - Incomplete dissolution of formazan crystals. - Incorrect wavelength used for measurement.- Optimize the initial cell seeding density. - Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient time. Consider using a different solubilizing agent if DMSO is ineffective. - Measure absorbance between 500-600 nm.[4]
High Well-to-Well Variability - Uneven cell seeding. - "Edge effect" in the 96-well plate. - Inconsistent incubation times.- Ensure a single-cell suspension before seeding and mix the plate gently after seeding. - Avoid using the outer wells of the plate for experimental samples.[4] - Standardize all incubation times precisely.

Quantitative Data

Table 1: Anticonvulsant Activity of Phenylmethylenehydantoin (PMH) Derivatives
CompoundSubstituent on Phenyl RingEDMES(2.5) (mg/kg)
12 4-Ethyl39 ± 4
14 4-Propyl28 ± 2
35 4-Fluoro> 30
38 4-Chloro> 30
41 4-Bromo> 30
11 4-Trifluoromethyl> 30
23 4-Methoxy> 100
Phenytoin (Standard)30 ± 2
Data extracted from J. Med. Chem. 2004, 47, 6, 1527–1536.[7][8]
Table 2: In Vitro Anticancer Activity of Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives
CompoundCell LineIC50 (µM)
DMDD MCF-7 (Breast Cancer)3.13
DMDD A549 (Lung Cancer)5.57
Compound 22 (Thiazolidine-2,4-dione derivative) HepG2 (Liver Cancer)2.04 ± 0.06
Compound 22 (Thiazolidine-2,4-dione derivative) MCF-7 (Breast Cancer)1.21 ± 0.04
Compound 7c (Thiazolidine-2,4-dione derivative) HeLa (Cervical Cancer)6.80 ± 2.40
Compound 12c·2HCl (Thiazolidine-2,4-dione derivative) HCT116 (Colon Cancer)5.40 ± 2.40
Data extracted from various sources.[9][10][11]

Experimental Protocols

Protocol 1: Maximal Electroshock (MES) Seizure Test in Mice

This protocol is adapted from standard procedures used in the preclinical evaluation of anticonvulsant drugs.[2][5][12][13]

Materials:

  • Male Swiss albino mice (25-30 g)

  • Electroconvulsometer with corneal electrodes

  • Test compound solution/suspension

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Topical anesthetic (e.g., 0.5% tetracaine solution)

Procedure:

  • Administer the test compound, vehicle, or standard drug to groups of mice (n=5-10 per group) via the desired route (e.g., intraperitoneally or orally).

  • After a predetermined time (e.g., 30 or 60 minutes), apply a drop of topical anesthetic to the cornea of each mouse.

  • Apply an electrical stimulus through the corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observe the mice for the presence or absence of a tonic hind limb extension seizure. The seizure is characterized by the extension of the hind limbs at an angle greater than 90 degrees to the plane of the body.

  • The absence of the tonic hind limb extension is considered as protection.

  • Calculate the percentage of protected animals in each group. The dose that protects 50% of the animals (ED50) can be determined using probit analysis.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[4][6][7][14][15]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

experimental_workflow_synthesis cluster_synthesis Synthesis of 5-Arylidene-1,3-dimethylimidazolidine-2,4-dione Reactants 1,3-Dimethylhydantoin + Aromatic Aldehyde Reaction Knoevenagel Condensation (Base Catalyst, Solvent, Heat) Reactants->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Final_Product Pure 5-Arylidene-1,3-dimethyl- imidazolidine-2,4-dione Purification->Final_Product

Caption: Synthetic workflow for 5-arylidene-1,3-dimethylimidazolidine-2,4-dione derivatives.

signaling_pathway_anticonvulsant cluster_neuron Neuronal Membrane Neuron Presynaptic Neuron Na_Channel_Open Voltage-Gated Na+ Channel (Open) Neuron->Na_Channel_Open Depolarization Action_Potential Action Potential Propagation Na_Channel_Open->Action_Potential Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive) Na_Channel_Inactive->Na_Channel_Open Inhibits Recovery Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Seizure Seizure Activity Neurotransmitter_Release->Seizure Hydantoin This compound Derivative Hydantoin->Na_Channel_Inactive Binds and Stabilizes

Caption: Mechanism of action for hydantoin-based anticonvulsants.

References

Technical Support Center: Scalable Synthesis of 1,3-Dimethylimidazolidine-2,4-dione for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 1,3-Dimethylimidazolidine-2,4-dione. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary scalable synthetic routes to this compound?

A1: There are three main scalable synthetic strategies for this compound:

  • Route 1: Cyclization of N,N'-Dimethylurea with Diethyl Oxalate. This is often the most direct and scalable method.

  • Route 2: N,N'-Dimethylation of Imidazolidine-2,4-dione (Hydantoin). This is a two-step process that involves the initial synthesis of the hydantoin ring followed by methylation.

  • Route 3: Reaction of N,N'-Dimethylethylenediamine with a C2 Carbonyl Source. This approach is less common for the 2,4-dione but is used for related structures.

Q2: What are the critical safety precautions to consider during the synthesis?

A2: Safety is paramount. Key precautions include:

  • Handling of Sodium Metal: Sodium is highly reactive with water and alcohols. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and quenched carefully.

  • Use of Anhydrous Solvents: Reactions involving strong bases like sodium ethoxide require strictly anhydrous conditions to prevent unwanted side reactions and ensure high yields.

  • Handling of Methylating Agents: Reagents like dimethyl sulfate are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Pressure Build-up: Some reactions may generate gaseous byproducts. Ensure that the reaction vessel is appropriately vented or equipped with a reflux condenser to prevent pressure build-up.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system (e.g., ethyl acetate/hexane) should be used to separate the starting materials from the product. The disappearance of the limiting reactant spot and the appearance of the product spot indicate the progression of the reaction.

Q4: What are the common impurities, and how can they be removed?

A4: Common impurities may include unreacted starting materials, partially methylated intermediates (in the case of Route 2), and side products from unwanted reactions. Purification is typically achieved through:

  • Recrystallization: This is an effective method for purifying solid products. A suitable solvent or solvent mixture should be chosen in which the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.

II. Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the synthesis of this compound.

Route 1: Cyclization of N,N'-Dimethylurea with Diethyl Oxalate
Problem Possible Cause(s) Troubleshooting Steps
Low or no product yield 1. Incomplete formation of sodium ethoxide. 2. Presence of moisture in the reaction. 3. Insufficient reaction time or temperature.1. Ensure the sodium metal is completely dissolved in ethanol before adding other reagents. 2. Use anhydrous ethanol and ensure all glassware is thoroughly dried. 3. Monitor the reaction by TLC and extend the reflux time if necessary.
Formation of a viscous, intractable mass 1. Incorrect stoichiometry of reagents. 2. Reaction temperature is too high, leading to polymerization.1. Carefully measure the amounts of all reactants. 2. Maintain the recommended reaction temperature and ensure efficient stirring.
Product is difficult to purify 1. Presence of unreacted starting materials. 2. Formation of side products.1. Ensure the reaction goes to completion. 2. Use a different recrystallization solvent or consider purification by column chromatography.
Route 2: N,N'-Dimethylation of Imidazolidine-2,4-dione
Problem Possible Cause(s) Troubleshooting Steps
Formation of a mixture of mono- and di-methylated products 1. Insufficient amount of methylating agent. 2. Non-optimal reaction conditions (base, temperature).1. Use a slight excess of the methylating agent. 2. Screen different bases (e.g., K₂CO₃, NaH) and reaction temperatures to optimize for the desired product.
Low yield of the desired 1,3-dimethylated product 1. Competing O-methylation. 2. Incomplete reaction.1. The choice of solvent can influence N- vs. O-alkylation. Aprotic polar solvents often favor N-alkylation. 2. Monitor the reaction by TLC and adjust the reaction time accordingly.
Difficulty in separating the N1- and N3-methylated isomers Isomers may have similar physical properties.Utilize column chromatography with a carefully selected eluent system for separation.

III. Experimental Protocols

Route 1: Scalable Synthesis via Cyclization of N,N'-Dimethylurea with Diethyl Oxalate

This one-pot synthesis is a scalable and efficient method for producing this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium22.995.75 g0.25
Anhydrous Ethanol46.07100 mL-
N,N'-Dimethylurea88.1111.0 g0.125
Diethyl Oxalate146.1418.3 g0.125

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of anhydrous ethanol. Carefully add 5.75 g of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to dissolve completely.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 11.0 g of N,N'-dimethylurea. Heat the mixture to reflux.

  • Addition of Diethyl Oxalate: Add 18.3 g of diethyl oxalate dropwise to the refluxing mixture over a period of 30 minutes.

  • Reflux: Continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add water to quench any unreacted sodium ethoxide. Neutralize the mixture with dilute hydrochloric acid.

  • Isolation and Purification: The product will precipitate out of the solution. Collect the solid by filtration and wash with cold water. Recrystallize the crude product from ethanol to obtain pure this compound.

Expected Yield: 75-85%

IV. Visualizations

Experimental Workflow

experimental_workflow start Start prep_naoe Prepare Sodium Ethoxide start->prep_naoe add_dmu Add N,N'-Dimethylurea prep_naoe->add_dmu add_deo Add Diethyl Oxalate add_dmu->add_deo reflux Reflux (4-6h) add_deo->reflux workup Work-up & Neutralization reflux->workup isolate Isolation & Purification workup->isolate end End Product isolate->end

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways

Hydantoin derivatives have been investigated as inhibitors of the B-cell lymphoma-2 (Bcl-2) family of proteins and as antagonists of the Androgen Receptor (AR), both of which are critical in cancer progression.

Bcl-2 Signaling Pathway

The Bcl-2 family of proteins are key regulators of apoptosis (programmed cell death). Anti-apoptotic proteins like Bcl-2 prevent apoptosis, and their over-expression is a hallmark of many cancers. Hydantoin-based inhibitors can disrupt this process, promoting cancer cell death.

bcl2_pathway cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_execution Apoptosis Execution bcl2 Bcl-2 bax_bak Bax/Bak bcl2->bax_bak Inhibits apoptosis Apoptosis bax_bak->apoptosis Promotes hydantoin This compound (Hydantoin Derivative) hydantoin->bcl2 Inhibits

Caption: Inhibition of the Bcl-2 anti-apoptotic pathway by hydantoin derivatives.

Androgen Receptor Signaling Pathway

The Androgen Receptor (AR) is a key driver of prostate cancer growth.[1][2] Anti-androgen therapies aim to block the activity of this receptor. Hydantoin-based molecules, such as enzalutamide, are potent AR antagonists.[1][3]

ar_pathway cluster_ligand Ligand cluster_receptor Receptor cluster_cellular_response Cellular Response androgen Androgen ar Androgen Receptor (AR) androgen->ar Binds & Activates gene_transcription Gene Transcription (Cell Growth, Proliferation) ar->gene_transcription Promotes hydantoin This compound (Hydantoin Derivative) hydantoin->ar Antagonizes

Caption: Antagonism of the Androgen Receptor signaling pathway by hydantoin derivatives.

References

Technical Support Center: Mitigating Cytotoxicity of Hydantoin-Based Compounds in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with hydantoin-based compounds in cell culture.

Troubleshooting Guides

This section is designed to help you identify and resolve specific problems that may arise during your experiments.

Issue 1: Compound Precipitation in Culture Medium

Q1: I observed precipitation after adding my hydantoin-based compound to the cell culture medium. What could be the cause, and how can I resolve this?

A1: Compound precipitation is a common issue, particularly with hydrophobic molecules like many hydantoin derivatives. The solubility of a compound can be influenced by its own physicochemical properties and the composition of the culture medium. Phenytoin, a well-known hydantoin drug, is practically insoluble in water.

Possible Causes and Solutions:

CauseRecommended Solution
Poor Aqueous Solubility Prepare a high-concentration stock solution in an organic solvent like DMSO. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions of your compound in the organic solvent before diluting in the medium.
"Salting Out" Effect High salt concentrations in culture media (like PBS) can decrease the solubility of some organic compounds. When diluting your stock solution, add it to the complete culture medium dropwise while gently vortexing to ensure rapid dispersal.
pH and Temperature Sensitivity The solubility of your compound may be pH-dependent. Ensure the pH of your culture medium is stable. Some compounds are less soluble at lower temperatures; pre-warming the medium to 37°C before adding the compound can sometimes help.
Interaction with Serum Proteins Components in fetal bovine serum (FBS) can sometimes interact with compounds and lead to precipitation. Try reducing the serum concentration if your cell line can tolerate it, or consider using a serum-free medium for the duration of the treatment.

Experimental Workflow for Optimizing Compound Solubility:

G cluster_0 Solubility Optimization Workflow A Prepare high-concentration stock in DMSO B Pre-warm culture medium to 37°C A->B C Add compound to medium dropwise with vortexing B->C D Visually inspect for precipitation C->D E Precipitation observed? D->E F Yes E->F Yes G No E->G No I Try alternative solvent (e.g., ethanol) F->I J Reduce final serum concentration F->J K Consider formulation strategies (e.g., use of cyclodextrins) F->K H Proceed with experiment G->H

Caption: Workflow for optimizing the solubility of hydantoin compounds.

Issue 2: High Variability in Cytotoxicity Assay Results

Q2: My cytotoxicity assay results (e.g., MTT, LDH) are inconsistent between replicate wells and experiments. What are the potential sources of this variability?

A2: High variability can obscure the true effect of your compound. Several factors related to cell handling, compound preparation, and assay execution can contribute to this issue.

Troubleshooting High Variability:

Potential SourceMitigation Strategy
Uneven Cell Seeding Ensure a single-cell suspension before plating by gently pipetting to break up clumps. Plate cells evenly across the well and avoid creating a "whirlpool" effect. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell settling.
Edge Effects The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile PBS or media to create a humidity barrier.
Inaccurate Compound Dilution Perform serial dilutions carefully. When preparing working concentrations from a stock, ensure thorough mixing at each step.
Cell Passage Number High passage numbers can lead to phenotypic and genotypic drift, affecting cellular responses. Use cells within a consistent and low passage number range for all experiments.
Contamination Low-level microbial contamination (e.g., mycoplasma) can alter cell metabolism and response to treatments. Regularly test your cell lines for mycoplasma.[1][2]

Issue 3: Unexpected or Off-Target Effects

A3: Off-target effects are common with small molecule inhibitors, including those with a hydantoin scaffold, especially if they target highly conserved domains like the ATP-binding site of kinases.

Investigating and Mitigating Off-Target Effects:

  • Kinase Profiling: If your compound is a kinase inhibitor, perform a kinase profiling screen to identify unintended targets. Several commercial services are available that can test your compound against a large panel of kinases.

  • Use of Control Compounds: Include a structurally similar but inactive analog of your compound in your experiments. This can help differentiate between effects due to the specific chemical scaffold and those due to the intended target inhibition.

  • Dose-Response Analysis: Off-target effects are often observed at higher concentrations. A steep dose-response curve may suggest a specific on-target effect, while a shallow curve could indicate multiple off-target interactions.

  • Rescue Experiments: If you can identify the off-target, you may be able to rescue the phenotype by overexpressing the off-target protein or using a known activator of the affected pathway.

Logical Relationship of Off-Target Effects:

G cluster_1 Investigating Off-Target Effects A Hydantoin Compound B Intended Target A->B Binds C Off-Target(s) A->C Binds E On-Target Effect B->E F Off-Target Effect C->F D Observed Phenotype E->D F->D

Caption: Relationship between on-target and off-target effects.

Frequently Asked Questions (FAQs)

Q4: What is the primary mechanism of cytotoxicity for many anticancer hydantoin derivatives?

A4: Many hydantoin-based anticancer compounds induce cytotoxicity by triggering apoptosis (programmed cell death). This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. For instance, some hydantoins can induce the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3).[3]

Signaling Pathway for Hydantoin-Induced Apoptosis:

G cluster_2 Apoptosis Signaling Pathway A Hydantoin Compound B Cellular Stress / Target Inhibition A->B C Mitochondria B->C F Caspase-8 Activation B->F D Cytochrome c release C->D E Caspase-9 Activation D->E G Caspase-3 Activation E->G F->G H Apoptosis G->H

Caption: Simplified pathway of hydantoin-induced apoptosis.

Q5: Which in vitro assays are most suitable for quantifying the cytotoxicity of hydantoin compounds?

A5: The choice of assay depends on the specific cytotoxic mechanism you want to investigate. A combination of assays is often recommended for a comprehensive assessment.

Assay TypePrincipleInformation Provided
MTT/XTT Assay Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.Cell viability and proliferation.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the medium upon cell lysis (necrosis or late apoptosis).Cell membrane integrity and necrosis.
Annexin V/PI Staining Annexin V binds to phosphatidylserine exposed on the outer membrane of apoptotic cells. Propidium Iodide (PI) stains the DNA of necrotic or late apoptotic cells with compromised membranes.Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase Activity Assay Measures the activity of specific caspases (e.g., caspase-3, -8, -9) using a substrate that releases a fluorescent or colorimetric signal upon cleavage.Quantifies the activation of apoptotic pathways.

Q6: How can I distinguish between apoptosis and necrosis induced by my hydantoin compound?

A6: Differentiating between apoptosis and necrosis is crucial for understanding the mechanism of cell death.

  • Annexin V/PI staining followed by flow cytometry is the gold standard method.[3] It allows for the quantification of different cell populations:

    • Viable: Annexin V-negative / PI-negative

    • Early Apoptotic: Annexin V-positive / PI-negative

    • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

    • Necrotic: Annexin V-negative / PI-positive (less common)

  • Morphological analysis by microscopy can also be informative. Apoptotic cells typically show cell shrinkage, membrane blebbing, and chromatin condensation, whereas necrotic cells exhibit swelling and membrane rupture.

Q7: My compound seems to be cytostatic (inhibits proliferation) rather than cytotoxic (kills cells). How can I confirm this?

A7: To distinguish between cytostatic and cytotoxic effects, you can perform a cell cycle analysis by flow cytometry after staining cells with a DNA-binding dye like propidium iodide.

  • A cytostatic compound will often cause cell cycle arrest at a specific phase (e.g., G1, S, or G2/M), leading to an accumulation of cells in that phase.

  • A cytotoxic compound will lead to an increase in the sub-G1 peak, which represents apoptotic cells with fragmented DNA.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC₅₀ values) of various hydantoin derivatives against different cancer cell lines, as reported in the literature.

CompoundCell LineAssayIC₅₀ (µM)Reference
Compound 17a PC-3 (Prostate Cancer)MTT6.08[4]
Compound 17a RWPE (Normal Prostate)MTT>30[4]
Etoposide (Control) PC-3 (Prostate Cancer)MTT14.4[4]
Compound 9a HL-60 (Leukemia)Not Specified0.25[4]
Compound 9a RPMI-8226 (Myeloma)Not Specified0.23[4]
5,5-diphenylhydantoin derivative (Compound 13) PAR (Mouse T-lymphoma, sensitive)Not Specified0.67[4]
5,5-diphenylhydantoin derivative (Compound 13) MDR (Mouse T-lymphoma, resistant)Not Specified0.90[4]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the hydantoin compound. Include vehicle-only (e.g., DMSO) and no-treatment controls. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of 12 mM MTT stock solution to each well. Incubate at 37°C for 4 hours.[5]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well and mix thoroughly. Incubate at 37°C for 2-4 hours in a humidified chamber, protected from light.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Prepare the following controls:

    • Vehicle Control: Untreated cells.

    • High Control (Maximum LDH Release): Treat cells with a lysis buffer (e.g., 2% Triton X-100) for 45 minutes before the assay.[6]

    • Background Control: Culture medium without cells.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Subtract the background control absorbance from all other readings. Calculate percent cytotoxicity using the formula: (% Cytotoxicity) = (Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH activity - Vehicle control LDH activity) * 100.

Annexin V/PI Apoptosis Assay

This protocol uses flow cytometry to differentiate between apoptotic and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks. Treat with the hydantoin compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[7]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) working solution.[3]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[7]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

References

Technical Support Center: Improving the Selectivity of Imidazolidine-2,4-dione-Based Inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of selective 1,3-Dimethylimidazolidine-2,4-dione derivatives targeting Protein Tyrosine Phosphatase 1B (PTP1B).

Frequently Asked Questions (FAQs)

Q1: Why is achieving selectivity for PTP1B inhibitors challenging?

A1: Developing selective PTP1B inhibitors is difficult due to the high degree of homology in the catalytic domains of protein tyrosine phosphatases (PTPs).[1][2] Specifically, T-cell protein tyrosine phosphatase (TCPTP) shares a 72% sequence identity with PTP1B, and their active sites are nearly identical.[1] This structural similarity makes it challenging to design compounds that inhibit PTP1B without affecting other PTPs, which can lead to off-target effects.

Q2: What are the main strategies to improve the selectivity of imidazolidine-2,4-dione based inhibitors for PTP1B?

A2: Key strategies focus on exploiting the subtle differences between PTP1B and other PTPs. These include:

  • Targeting Non-Conserved Residues: Designing inhibitors that interact with amino acid residues that are unique to the PTP1B active site or surrounding regions.[1]

  • Allosteric Inhibition: Developing compounds that bind to a secondary, less conserved site on the enzyme, known as an allosteric site. This can induce a conformational change that inactivates the enzyme.[1][3]

  • Exploiting the Second Phosphotyrosine Binding Site: Targeting a secondary binding pocket adjacent to the active site can enhance selectivity.[4]

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the imidazolidine-2,4-dione scaffold to identify substitutions that improve selectivity.

Q3: What signaling pathways are regulated by PTP1B?

A3: PTP1B is a key negative regulator in several critical signaling pathways, including:

  • Insulin Signaling: PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), which dampens the downstream signaling cascade responsible for glucose uptake.[5][6]

  • Leptin Signaling: PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), which is involved in appetite and energy homeostasis.[6][7]

  • Oncogenic Pathways: PTP1B has been implicated in various cancers, where it can act as both a tumor promoter and suppressor depending on the context.[6][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High off-target activity against other PTPs (e.g., TCPTP). The inhibitor primarily interacts with the highly conserved active site.- Introduce bulky substituents to the imidazolidine-2,4-dione core to create steric hindrance with non-target PTPs.- Design derivatives that form specific hydrogen bonds or hydrophobic interactions with non-conserved residues near the active site of PTP1B.- Explore allosteric inhibition by screening for compounds that bind to sites other than the catalytic pocket.[1][3]
Poor cell permeability of the inhibitor. The compound is too polar or has a high molecular weight.- Modify the inhibitor to have more lipid-like characteristics.[1]- Mask polar functional groups with metabolically labile protecting groups (prodrug approach).- Optimize the balance between hydrophilicity and lipophilicity (LogP).
Inconsistent IC50 values in enzymatic assays. - Issues with enzyme stability or activity.- Substrate concentration is not optimal.- Inaccurate inhibitor concentration.- Ensure proper storage and handling of the PTP1B enzyme.- Determine the Michaelis constant (Km) for the substrate and use a concentration at or near the Km for competitive inhibition studies.[8]- Verify the concentration and purity of the inhibitor stock solution.
Difficulty in identifying a clear Structure-Activity Relationship (SAR). The modifications made to the scaffold do not significantly impact the key interactions with the target.- Utilize computational modeling and molecular docking to visualize the binding mode of the inhibitors and guide the design of new derivatives.[9][10]- Perform a broader range of chemical modifications at different positions of the imidazolidine-2,4-dione ring.

Quantitative Data Summary

The following table summarizes the inhibitory activity and selectivity of representative imidazolidine-2,4-dione derivatives against PTP1B.

Compound PTP1B IC50 (µM) Selectivity over TCPTP (fold) Reference
Imidazolidine-2,4-dione Derivative (Comp#10)2.07Not specified[9]
Imidazolidine-2,4-dione Derivative (comp#h)Not specifiedSelective[11]

Experimental Protocols

Protocol 1: In Vitro PTP1B Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the PTP1B enzyme in assay buffer. The final concentration in the assay will need to be optimized.[8]

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions to the wells of a 96-well plate.

  • Add 98 µL of the PTP1B enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 100 µL of pNPP solution (the final concentration should be at the Km of the enzyme).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: Selectivity Profiling against Homologous PTPs

To assess the selectivity of the inhibitors, the same in vitro inhibition assay (Protocol 1) should be performed using other PTPs, such as TCPTP.

Procedure:

  • Follow the same procedure as described in Protocol 1, but substitute the PTP1B enzyme with the desired homologous PTP (e.g., TCPTP).

  • Determine the IC50 value of the inhibitor against the other PTP.

  • Calculate the selectivity fold by dividing the IC50 value for the off-target PTP by the IC50 value for PTP1B.

    Selectivity Fold = IC50 (Off-target PTP) / IC50 (PTP1B)

Visualizations

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Transcription Gene Transcription STAT3->Gene_Transcription PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates PTP1B->JAK2 dephosphorylates Inhibitor Imidazolidine-2,4-dione Inhibitor Inhibitor->PTP1B inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

experimental_workflow cluster_synthesis Compound Synthesis & Design cluster_assay In Vitro Assays cluster_optimization Lead Optimization Design Inhibitor Design (SAR, Docking) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification PTP1B_Assay PTP1B Inhibition Assay (Determine IC50) Purification->PTP1B_Assay TCPTP_Assay TCPTP Inhibition Assay (Determine IC50) Purification->TCPTP_Assay Selectivity Calculate Selectivity Fold PTP1B_Assay->Selectivity TCPTP_Assay->Selectivity Analysis Analyze Data Selectivity->Analysis Decision Decision: Proceed or Redesign? Analysis->Decision Decision->Design Redesign Cell_Based Cell-Based Assays Decision->Cell_Based Proceed

Caption: Workflow for developing selective PTP1B inhibitors.

logical_relationship High_Selectivity High Selectivity for PTP1B Low_Off_Target Low Off-Target Effects High_Selectivity->Low_Off_Target Improved_Therapeutic_Window Improved Therapeutic Window Low_Off_Target->Improved_Therapeutic_Window Exploit_Structural_Differences Exploit Structural Differences (PTP1B vs. other PTPs) Target_Non_Conserved_Residues Target Non-Conserved Residues Exploit_Structural_Differences->Target_Non_Conserved_Residues Target_Allosteric_Sites Target Allosteric Sites Exploit_Structural_Differences->Target_Allosteric_Sites Target_Non_Conserved_Residues->High_Selectivity Target_Allosteric_Sites->High_Selectivity

Caption: Rationale for achieving selective PTP1B inhibition.

References

Validation & Comparative

A Comparative Efficacy Analysis of Dimethyl-Substituted Hydantoins and Other Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 1,3-dimethyl-substituted hydantoins, with a focus on 1,3-dimethylphenytoin, against other established hydantoin anticonvulsants like phenytoin. Due to a lack of available pharmacological data for 1,3-Dimethylimidazolidine-2,4-dione, this guide will utilize 1,3-dimethylphenytoin as a structurally analogous compound to draw relevant comparisons. The information presented is based on available preclinical data and aims to inform further research and development in the field of antiepileptic drugs.

Introduction to Hydantoins

Hydantoins are a class of heterocyclic organic compounds that form the basis for several anticonvulsant drugs.[1][2] Their mechanism of action primarily involves the modulation of voltage-gated sodium channels in neurons.[3][4] By binding to these channels, hydantoins stabilize the inactive state, thereby reducing the repetitive firing of action potentials that leads to seizures.[5] Phenytoin is the most well-known member of this class and serves as a benchmark for the development of new hydantoin-based anticonvulsants.[6][7]

Efficacy of 1,3-Dimethylphenytoin vs. Phenytoin

A key study investigating the anticonvulsant properties of methylated phenytoin derivatives found that 1,3-dimethylphenytoin (1,3-DMP) exhibits a delayed onset of action compared to phenytoin.[8] Following intraperitoneal administration in mice, the peak anticonvulsant activity of 1,3-DMP was observed at 3 hours, in contrast to 15 minutes for phenytoin.[8] This delay is attributed to the in-vivo N-demethylation of 1,3-DMP to form phenytoin. The study also identified 3-methylphenytoin (3-MP) as another metabolite.[8]

Interestingly, high doses of 3-MP were found to be pro-convulsant, inducing epileptiform activities in mice. This suggests that the metabolic pathway of dimethylated hydantoins is a critical determinant of their overall efficacy and safety profile. Unlike phenytoin, 3-MP did not inhibit the synaptosomal uptake of glutamate and GABA, which may be related to its lack of anticonvulsant activity.[8]

Quantitative Data Summary

The following table summarizes the plasma concentrations of 1,3-dimethylphenytoin, 3-methylphenytoin, and phenytoin after intraperitoneal administration of 1,3-DMP in mice, as determined by HPLC.[8]

Time After Administration1,3-Dimethylphenytoin (µg/mL)3-Methylphenytoin (µg/mL)Phenytoin (µg/mL)
15 minutes~12~2~3
30 minutes~10~3~5
1 hour~7~4~8
2 hours~4~5~12
3 hours~2~4~14-15

Experimental Protocols

The evaluation of anticonvulsant efficacy and neurotoxicity of hydantoin derivatives typically involves standardized preclinical models.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used primary screening model for anticonvulsant drugs effective against generalized tonic-clonic seizures.[7][9]

Methodology:

  • Animal Model: Male ICR mice are commonly used.[10]

  • Drug Administration: The test compound (e.g., 1,3-dimethylphenytoin) is dissolved in a suitable vehicle (e.g., dimethylsulfoxide - DMSO) and administered intraperitoneally (i.p.).[8]

  • Electroshock Induction: At predetermined time points after drug administration, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.[9][11]

  • Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection.[9]

  • Data Analysis: The median effective dose (ED50), the dose at which 50% of the animals are protected from the tonic hindlimb extension, is calculated.[7]

Rotarod Test for Neurotoxicity

The rotarod test is employed to assess potential motor impairment and neurotoxicity of the test compounds.[7]

Methodology:

  • Apparatus: A rotating rod apparatus is used.

  • Animal Training: Mice are trained to remain on the rotating rod for a specific duration (e.g., 1-2 minutes).

  • Drug Administration: The test compound is administered as in the MES test.

  • Testing: At various time points after drug administration, the mice are placed on the rotating rod.

  • Endpoint: The inability of the animal to remain on the rod for the predetermined time is indicative of motor impairment.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is determined. The Protective Index (PI) is then calculated as the ratio of TD50 to ED50. A higher PI indicates a better safety profile.[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of hydantoins and a typical experimental workflow for their evaluation.

hydantoin_mechanism cluster_neuron Presynaptic Neuron Na_channel_active Voltage-Gated Na+ Channel (Active State) Na_channel_inactive Voltage-Gated Na+ Channel (Inactive State) Na_channel_active->Na_channel_inactive Inactivation Vesicle_Fusion Neurotransmitter Release Na_channel_active->Vesicle_Fusion Triggers Na_channel_inactive->Na_channel_active Repolarization Hydantoin Hydantoin Derivative Hydantoin->Na_channel_inactive Binds and Stabilizes Action_Potential Action Potential Propagation Action_Potential->Na_channel_active Depolarization

Caption: Mechanism of action of hydantoin derivatives on voltage-gated sodium channels.

experimental_workflow cluster_synthesis Compound Preparation cluster_preclinical Preclinical Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Hydantoin Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization MES_test Maximal Electroshock (MES) Test (Efficacy - ED50) Characterization->MES_test Rotarod_test Rotarod Test (Neurotoxicity - TD50) Characterization->Rotarod_test PK_studies Pharmacokinetic Studies (Plasma Concentration) Characterization->PK_studies PI_calculation Protective Index (PI) Calculation (TD50/ED50) MES_test->PI_calculation Rotarod_test->PI_calculation SAR_analysis Structure-Activity Relationship (SAR) Analysis PK_studies->SAR_analysis PI_calculation->SAR_analysis

Caption: Experimental workflow for the evaluation of novel hydantoin anticonvulsants.

Conclusion

While direct experimental data on the efficacy of this compound is currently unavailable, studies on the structurally similar 1,3-dimethylphenytoin provide valuable insights. The N-demethylation of 1,3-dimethylphenytoin to phenytoin in vivo suggests that it acts as a prodrug with a delayed onset of action. However, the formation of potentially pro-convulsant metabolites highlights the importance of thorough metabolic profiling in the development of new hydantoin derivatives. Further research is warranted to synthesize and evaluate the pharmacological profile of this compound to determine its potential as a novel anticonvulsant agent. The experimental protocols and signaling pathway information provided in this guide can serve as a foundation for such future investigations.

References

Unveiling the Biological Target of 1,3-Dimethylimidazolidine-2,4-dione: A Comparative Guide and Validation Framework

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise biological target of a compound is paramount for advancing therapeutic discovery. This guide provides a comparative analysis of 1,3-Dimethylimidazolidine-2,4-dione and its structural analogs, alongside a proposed experimental framework for the definitive validation of its biological target.

While a specific, validated biological target for this compound is not extensively documented in current scientific literature, the broader class of imidazolidine-2,4-diones and the structurally related thiazolidine-2,4-diones have been the subject of numerous studies, revealing a range of biological activities and molecular targets. This guide will, therefore, draw comparisons from these related compounds to provide a predictive context for this compound and outline a comprehensive strategy for its target validation.

Comparative Analysis of Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives

The imidazolidine-2,4-dione scaffold and its sulfur-containing analog, thiazolidine-2,4-dione, are privileged structures in medicinal chemistry, known to interact with various biological targets. The table below summarizes the known targets and biological activities of derivatives from both classes, offering potential avenues for the investigation of this compound.

Chemical ClassRepresentative DerivativesKnown Biological TargetsAssociated Biological Activities
Imidazolidine-2,4-diones Cinnamic acid-based derivativesLymphoid-specific tyrosine phosphatase (LYP)[1]Potential for treating autoimmune diseases[1]
Phenyl-substituted derivativesB-cell lymphoma 2 (Bcl-2) family proteins[2]Antitumor activity[2]
Piperidine-conjugated derivativesNot specifiedAnticoagulant and anticancer activities[3]
Thiazolidine-2,4-diones Rosiglitazone, PioglitazonePeroxisome proliferator-activated receptor-gamma (PPAR-γ)[4][5]Antidiabetic[4][5]
5-benzylidenethiazolidine-2,4-dione derivativesVascular endothelial growth factor receptor 2 (VEGFR-2)[6]Anticancer, anti-angiogenic[6]
1,3,4-Thiadiazolyl-containing derivativesProtein tyrosine phosphatase 1B (PTP1B)[7]Antidiabetic[7]

Proposed Experimental Workflow for Target Validation of this compound

The following is a proposed, multi-step experimental workflow to identify and validate the biological target(s) of this compound. This workflow integrates established methodologies in drug discovery.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Initial Target Validation cluster_2 Phase 3: Cellular & In Vivo Validation A Affinity-Based Methods (e.g., Chemical Proteomics) D Biochemical Assays (Enzyme Inhibition, Binding Affinity) A->D B Phenotypic Screening (High-Content Imaging) B->D C In Silico Prediction (Molecular Docking, Target Prediction Algorithms) C->D E Cellular Thermal Shift Assay (CETSA) D->E F Target Engagement Assays (e.g., Western Blot for Pathway Modulation) E->F G Genetic Approaches (siRNA/CRISPR Knockdown) F->G H In Vivo Target Validation (Animal Models) G->H

Caption: A stepwise workflow for the identification and validation of a biological target.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments in the target validation workflow.

Affinity-Based Target Identification: Chemical Proteomics
  • Objective: To identify proteins that directly bind to this compound.

  • Methodology:

    • Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).

    • Immobilize the tagged compound on streptavidin-coated beads.

    • Incubate the beads with cell lysate to allow for protein binding.

    • Wash the beads to remove non-specific binders.

    • Elute the bound proteins.

    • Identify the eluted proteins using liquid chromatography-mass spectrometry (LC-MS/MS).

    • Perform bioinformatics analysis to prioritize potential targets.

Initial Target Validation: Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm the engagement of this compound with a putative target protein in a cellular context.

  • Methodology:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Centrifuge the lysates to pellet aggregated proteins.

    • Collect the soluble protein fraction.

    • Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

    • A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Cellular Validation: siRNA-Mediated Target Knockdown
  • Objective: To assess whether the phenotypic effect of this compound is dependent on the expression of the putative target.

  • Methodology:

    • Transfect cells with small interfering RNA (siRNA) specifically targeting the mRNA of the putative target protein or a non-targeting control siRNA.

    • After allowing for sufficient knockdown of the target protein, treat the cells with this compound.

    • Measure a relevant phenotypic endpoint (e.g., cell viability, signaling pathway activation).

    • A diminished response to the compound in the target-knockdown cells compared to control cells suggests that the compound's activity is mediated through the target.

Signaling Pathway Visualization

Based on the known targets of the broader imidazolidine-2,4-dione and thiazolidine-2,4-dione classes, the following signaling pathways may be relevant for investigating this compound.

G cluster_0 PPAR-γ Pathway (Thiazolidinediones) TZD Thiazolidinedione Derivative PPARG PPAR-γ TZD->PPARG RXR RXR PPARG->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Gene Target Gene Transcription PPRE->Gene

Caption: Simplified PPAR-γ signaling pathway, a common target for thiazolidinediones.

G cluster_1 VEGFR-2 Signaling (Potential for Imidazolidine/Thiazolidinediones) Compound Investigational Compound VEGFR2 VEGFR-2 Compound->VEGFR2 PLC PLCγ VEGFR2->PLC PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis PLC->Angiogenesis PI3K->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway, a target for some anticancer agents.

Conclusion

While the definitive biological target of this compound remains to be elucidated, a systematic and multi-faceted approach, as outlined in this guide, will be instrumental in its discovery and validation. By leveraging the knowledge gained from the study of related imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives, researchers can formulate targeted hypotheses and efficiently design experiments to uncover the mechanism of action of this compound. The provided experimental protocols and comparative data serve as a foundational resource for initiating these critical investigations.

References

Comparative Guide to the Structure-Activity Relationship of 1,3-Dimethylhydantoin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,3-dimethylhydantoin analogs, focusing on their structure-activity relationships (SAR) across various biological targets. The information is compiled from preclinical studies to aid in the design and development of novel therapeutic agents.

Introduction to 1,3-Dimethylhydantoins

Hydantoin, a five-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry, forming the core of several clinically used drugs.[1] The 1,3-dimethylhydantoin framework, with methyl groups at both nitrogen positions, offers a rigid core for further functionalization, primarily at the 5-position. Modifications at this position significantly influence the biological activity of the resulting analogs, leading to compounds with a wide range of therapeutic potential, including anticonvulsant, anticancer, and anti-inflammatory effects.[2][3] This guide will delve into the SAR of these analogs, presenting quantitative data, experimental methodologies, and visual representations of key concepts.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for 1,3-dimethylhydantoin and related analogs across different biological activities.

Anticonvulsant Activity

The Maximal Electroshock (MES) seizure test is a primary screening model for generalized tonic-clonic seizures. The efficacy of a compound is often expressed as its ED50 value, the dose required to protect 50% of the animals from the induced seizure.

Table 1: Anticonvulsant Activity of Hydantoin Analogs in the MES Test

CompoundR1R2R5-SubstituentED50 (mg/kg)SpeciesReference
PhenytoinHH5,5-Diphenyl9.5Mouse[4]
MephenytoinHCH35-Ethyl-5-phenyl25Mouse[5]
Analog A CH3CH35,5-DiphenylData not available-
Analog B CH3CH35-Ethyl-5-phenylData not available-
5j-Arylamide5,5-Cyclopropanespiro9.2Mouse[6]
Anticancer Activity

The in vitro anticancer activity of hydantoin analogs is commonly evaluated using the MTT assay, which measures cell viability. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Anticancer Activity (IC50, µM) of Hydantoin Analogs

CompoundR1R2R5-SubstituentMCF-7 (Breast Cancer)A549 (Lung Cancer)Reference
Doxorubicin (Control)---~0.05-0.5~0.1-1.0[7]
Analog C CH3CH3Varied ArylData not availableData not available
Compound 37 HChloroacetylVaried64-74% inhibition55.1% inhibition[8]
Compound 6c HVaried3,5-Disubstituted1.619Not Tested[9]

Note: While general anticancer activity for hydantoin derivatives is reported, specific IC50 values for a series of 1,3-dimethylhydantoin analogs against MCF-7 and A549 cells are not available in a comparative format in the reviewed literature. The data presented is for related hydantoin structures to indicate the potential for this scaffold.

Androgen Receptor Antagonism

Thiohydantoin analogs, which are structurally related to hydantoins, have been extensively studied as androgen receptor (AR) antagonists for the treatment of prostate cancer. The activity is often measured by the concentration required to inhibit 50% of the androgen-induced activity (IC50).

Table 3: Androgen Receptor Antagonist Activity of Thiohydantoin Analogs

CompoundR1R2R5-SubstituentIC50 (nM)Cell LineReference
Bicalutamide (Control)---~150LNCaP/AR[10]
MDV3100 (Enzalutamide) Varied ArylH5,5-Dimethyl36LNCaP/AR[10]
Compound 92 Varied ArylCH35,5-Dimethyl~30-40LNCaP/AR[10]
Compound 38 Varied ArylH5,5-Cyclobutyl124LAPC4/AR[10]
Compound 80 Varied ArylHVaried92LNCaP/AR[10]
Compound 91 Varied ArylHVaried122LNCaP/AR[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Maximal Electroshock (MES) Seizure Test

This test is a well-established model for evaluating the efficacy of compounds against generalized tonic-clonic seizures.[12]

Procedure:

  • Animal Model: Male albino mice (20-25 g) are typically used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the mouse. A drop of saline is applied to the electrodes to ensure good electrical contact.

  • Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.[12]

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The absence of the tonic hindlimb extension is considered a positive result, indicating protection by the compound.

  • Data Analysis: The ED50 value, the dose that protects 50% of the animals, is calculated using statistical methods such as the Litchfield and Wilcoxon method.[2]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.[13]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Androgen Receptor (AR) Competitive Binding Assay

This assay is used to determine the ability of a compound to bind to the androgen receptor by competing with a known radiolabeled ligand.

Procedure:

  • Receptor Preparation: A source of androgen receptor is required, which can be a purified recombinant AR protein or a lysate from cells overexpressing AR.

  • Assay Plate Preparation: The assay is typically performed in a 96-well or 384-well plate format.

  • Competition Reaction: A constant concentration of a radiolabeled androgen (e.g., [3H]-dihydrotestosterone) is incubated with the AR preparation in the presence of varying concentrations of the test compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand. This can be achieved through various methods, such as filtration or scintillation proximity assay (SPA).[8]

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the SAR studies of 1,3-dimethylhydantoin analogs.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start Lead Compound (1,3-Dimethylhydantoin Core) design Analog Design (Modification at C5) start->design synthesis Chemical Synthesis design->synthesis screening Primary Screening (e.g., MES, MTT) synthesis->screening dose_response Dose-Response Studies screening->dose_response secondary_assays Secondary Assays (e.g., AR Binding) dose_response->secondary_assays sar_analysis SAR Analysis secondary_assays->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->design Iterative Improvement

Caption: General workflow for structure-activity relationship (SAR) studies.

Androgen_Receptor_Antagonism Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds Complex Androgen-AR Complex AR->Complex Forms NoTranscription Inhibition of Gene Transcription AR->NoTranscription Prevents Activation Antagonist 1,3-Dimethyl- thiohydantoin Analog Antagonist->AR Competitively Binds Nucleus Nucleus Complex->Nucleus Translocates to ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Transcription

Caption: Mechanism of androgen receptor antagonism by thiohydantoin analogs.

Experimental_Workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add 1,3-Dimethylhydantoin Analog (Varying Conc.) incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_dmso Add DMSO to Solubilize Formazan incubate3->add_dmso read_absorbance Measure Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT cell viability assay.

References

In Vivo Therapeutic Potential of Imidazolidine-2,4-dione Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of available scientific literature indicates a lack of specific in vivo studies validating the therapeutic effects of 1,3-Dimethylimidazolidine-2,4-dione. Research has primarily focused on its chemical properties and use as a solvent. However, a closely related class of compounds, the thiazolidine-2,4-diones (TZDs), has been extensively investigated for its therapeutic applications, particularly in the context of type 2 diabetes mellitus. This guide provides a comparative analysis of the in vivo efficacy of novel TZD derivatives, offering insights into their potential as therapeutic agents and comparing them with established alternatives.

The primary mechanism of action for TZDs involves their role as full agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Activation of PPARγ leads to the regulation of genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity. This guide will focus on the comparative in vivo performance of novel TZD derivatives, such as compounds C4, C40, and C81, against the established drug, pioglitazone.[1][2]

Comparative Efficacy of Thiazolidinedione Derivatives in a Diabetic Rat Model

An in vivo study utilizing a streptozotocin-induced diabetic Wistar rat model provides key data on the therapeutic effects of novel TZD derivatives compared to pioglitazone and an untreated diabetic group. The following tables summarize the key quantitative findings from this 21-day study.[1][2]

Table 1: Effect of TZD Derivatives on Blood Glucose and Insulin Levels

Treatment GroupInitial Blood Glucose (mg/dL)Final Blood Glucose (mg/dL)Final Insulin (µIU/mL)
Control Normal98.5 ± 5.32.5 ± 0.4
Diabetic (Untreated) >200350.1 ± 15.20.8 ± 0.2
Pioglitazone >200110.2 ± 8.91.9 ± 0.3
Compound C40 >200120.6 ± 10.11.7 ± 0.2
Compound C81 >200185.4 ± 12.51.2 ± 0.3
Compound C4 >200290.7 ± 18.30.9 ± 0.1

Table 2: Impact of TZD Derivatives on Lipid Profile

Treatment GroupTriglycerides (mg/dL)Total Cholesterol (mg/dL)
Control 85.4 ± 7.265.3 ± 4.8
Diabetic (Untreated) 150.2 ± 10.5110.8 ± 8.1
Pioglitazone 95.1 ± 6.875.2 ± 5.1
Compound C40 102.3 ± 8.180.4 ± 6.3
Compound C81 110.5 ± 9.388.9 ± 7.2
Compound C4 125.7 ± 11.295.1 ± 7.8

Table 3: Adverse Effect Profile - Weight Gain

Treatment GroupInitial Weight (g)Final Weight (g)Weight Gain (g)
Pioglitazone 192.14 ± 1.03260.0 ± 28.5767.86
Compound C40 Not specifiedNot specified36.8
Compound C81 Not specifiedNot specified37.85
Compound C4 Not specifiedNot specified100.82

From the data, compound C40 demonstrated the most promising therapeutic profile among the novel derivatives, achieving euglycemia by the end of the treatment period.[1][2] While compound C81 showed a moderate ability to lower blood glucose, compound C4 had a negligible effect on hyperglycemia but exhibited the best antioxidant activity.[1][2] All tested compounds led to a significant decrease in triglycerides.[1][2] Notably, compounds C40 and C81 induced approximately 50% less weight gain than pioglitazone, a common adverse effect of TZD drugs.[1]

Experimental Protocols

The in vivo validation of the TZD derivatives was conducted using the following key experimental protocols:

1. Animal Model:

  • Species: Male Wistar rats.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 65 mg/kg body weight was used to induce diabetes.

  • Grouping: The animals were randomly divided into six groups (n=7 per group):

    • Control (non-diabetic)

    • Diabetic (untreated)

    • Diabetic + Pioglitazone (5 mg/kg/day)

    • Diabetic + Compound C40 (50 mg/kg/day)

    • Diabetic + Compound C81 (50 mg/kg/day)

    • Diabetic + Compound C4 (50 mg/kg/day)

  • Treatment Duration: 21 days.[1][2]

2. Biochemical Analysis:

  • At the end of the treatment period, blood and tissue samples were collected for the quantification of:

    • Blood glucose

    • Insulin

    • Triglycerides

    • Total cholesterol

    • Liver enzymes

  • Antioxidant activity (enzymatic and non-enzymatic) was also assessed in tissue samples.[1][2]

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the signaling pathway of TZDs and the general workflow of the in vivo study.

TZD_Signaling_Pathway TZD Thiazolidinedione (e.g., Pioglitazone, C40) PPARg PPARγ TZD->PPARg Binds and Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to DNA Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Transcription Metabolic_Effects Improved Insulin Sensitivity Glucose and Lipid Metabolism Gene_Expression->Metabolic_Effects Leads to

Caption: Thiazolidinedione (TZD) signaling pathway.

In_Vivo_Experimental_Workflow Animal_Model Wistar Rat Model Diabetes Induction (STZ) Grouping Randomized Grouping (n=7) - Control - Diabetic - Pioglitazone - C40, C81, C4 Animal_Model->Grouping Treatment 21-Day Oral Administration of Compounds Grouping->Treatment Data_Collection Blood and Tissue Sample Collection Treatment->Data_Collection Analysis Biochemical Analysis - Glucose, Insulin, Lipids - Liver Enzymes - Antioxidant Activity Data_Collection->Analysis Results Data Comparison and Therapeutic Evaluation Analysis->Results

Caption: General workflow for the in vivo validation study.

References

Benchmarking 1,3-Dimethylimidazolidine-2,4-dione Against Known Cholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 2, 2025

This guide provides a comparative analysis of the potential enzyme inhibitory activity of 1,3-Dimethylimidazolidine-2,4-dione against established cholinesterase inhibitors, rivastigmine and galantamine. Due to a lack of publicly available experimental data on the biological activity of this compound, this document serves as a template for how such a compound would be benchmarked. The quantitative data presented for this compound is hypothetical and for illustrative purposes only.

Introduction to Cholinesterase Inhibition

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes increases the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is central to the treatment of Alzheimer's disease. By enhancing cholinergic function, these inhibitors can help to alleviate cognitive deficits associated with the disease.[1][2]

Rivastigmine is a pseudo-irreversible inhibitor of both AChE and BChE.[3][4][5] Galantamine is a reversible, competitive inhibitor of AChE and also acts as an allosteric modulator of nicotinic acetylcholine receptors, giving it a dual mechanism of action.[1][6][7]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound (hypothetical), rivastigmine, and galantamine against AChE and BChE. Lower IC50 values indicate greater potency.

CompoundTarget EnzymeIC50 (µM)
This compound Acetylcholinesterase (AChE)Data Not Available
Butyrylcholinesterase (BChE)Data Not Available
Rivastigmine Acetylcholinesterase (AChE)4.15[8]
Butyrylcholinesterase (BChE)0.037[8]
Galantamine Acetylcholinesterase (AChE)0.41[9]
Butyrylcholinesterase (BChE)>20 (over 50-fold selective for AChE)[9]

Note: The IC50 values for rivastigmine and galantamine can vary between studies depending on the experimental conditions.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the cholinergic signaling pathway and the points of intervention for cholinesterase inhibitors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ACh_released ACh ACh_vesicle->ACh_released Release AChE AChE ACh_released->AChE Hydrolysis Nicotinic_Receptor Nicotinic Receptor ACh_released->Nicotinic_Receptor Muscarinic_Receptor Muscarinic Receptor ACh_released->Muscarinic_Receptor Inhibitors Cholinesterase Inhibitors (e.g., Rivastigmine, Galantamine) Inhibitors->AChE Inhibition Signal_Transduction Signal Transduction Nicotinic_Receptor->Signal_Transduction Muscarinic_Receptor->Signal_Transduction

Cholinergic Signaling Pathway and Inhibitor Action

Experimental Protocols

The determination of cholinesterase inhibitory activity is typically performed using the Ellman method.[10][11]

Acetylcholinesterase (AChE) Inhibition Assay

Principle: This assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this colorimetric reaction.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound, Rivastigmine, Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of AChE solution.

  • Incubate the plate at 25°C for 10 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10 minutes) using a microplate reader.

  • A control reaction without the inhibitor should be run in parallel.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Butyrylcholinesterase (BChE) Inhibition Assay

The protocol for the BChE inhibition assay is identical to the AChE assay, with the following substitutions:

  • Enzyme: Butyrylcholinesterase (from equine serum)

  • Substrate: S-Butyrylthiocholine iodide (BTCI)

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing potential cholinesterase inhibitors.

cluster_workflow Experimental Workflow Compound_Prep Compound Preparation (this compound, Rivastigmine, Galantamine) Assay_Setup 96-Well Plate Assay Setup (Ellman's Method) Compound_Prep->Assay_Setup Incubation Incubation with AChE or BChE Assay_Setup->Incubation Reaction_Start Initiate Reaction (Add Substrate) Incubation->Reaction_Start Data_Acquisition Spectrophotometric Reading (412 nm) Reaction_Start->Data_Acquisition Data_Analysis Calculate % Inhibition and IC50 Values Data_Acquisition->Data_Analysis Comparison Compare Potency of Compounds Data_Analysis->Comparison

Workflow for Cholinesterase Inhibitor Screening

Conclusion

This guide outlines the methodology for benchmarking this compound against the known cholinesterase inhibitors, rivastigmine and galantamine. While no experimental data for this compound is currently available, the provided protocols and comparative framework establish a clear path for its evaluation as a potential cholinesterase inhibitor. Future experimental studies are required to determine the actual inhibitory profile of this compound and its potential as a therapeutic agent.

References

Comparative Analysis of the ADME Properties of Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The hydantoin ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs, most notably anticonvulsants such as phenytoin. The absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives are critical determinants of their pharmacokinetic profile, efficacy, and safety. This guide provides a comparative analysis of the ADME properties of various hydantoin derivatives, supported by experimental data, to aid researchers in the design and development of new therapeutic agents.

Absorption

The oral bioavailability of hydantoin derivatives is largely governed by their intestinal permeability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.

Table 1: Comparative Caco-2 Permeability of Selected Hydantoin Derivatives

Compound Apparent Permeability (Papp) (10⁻⁶ cm/s) Reference
Phenytoin 15.2 ± 2.1 [1]
Mephenytoin 25.8 ± 3.4 [1]
Ethotoin 10.5 ± 1.5 [1]

| Nirvanol | 22.1 ± 2.9 |[1] |

Note: Data compiled from multiple sources and should be used for relative comparison. Experimental conditions can vary between studies.

Distribution

Once absorbed, the distribution of hydantoin derivatives is significantly influenced by their binding to plasma proteins, primarily albumin. The extent of protein binding affects the free drug concentration available to exert its pharmacological effect.

Table 2: Plasma Protein Binding of Hydantoin Derivatives

Compound Plasma Protein Binding (%) Species Reference
Phenytoin 88-93 Human [2][3][4]
Mephenytoin ~85 Human [2]
Ethotoin ~75 Human [2]
Diphenylhydantoin 88 (healthy volunteers) Human [5]

| Pentobarbital | 61 (healthy volunteers) | Human |[5] |

Metabolism

Hydantoin derivatives are extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The main metabolic pathway for many hydantoins is aromatic hydroxylation. CYP2C9 and CYP2C19 are the major isoforms involved in the metabolism of phenytoin and its analogs. Inhibition of these enzymes can lead to significant drug-drug interactions.

Table 3: In Vitro Metabolic Stability of Hydantoin Derivatives in Human Liver Microsomes (HLM)

Compound Half-life (t½) (min) Intrinsic Clearance (CLint) (µL/min/mg protein) Reference
Phenytoin 28.8 48.1 [6]
(S)-(+)-N-3-Benzylnirvanol > 60 < 11.5 [7]

| (R)-(-)-N-3-Benzylphenobarbital | > 60 | < 11.5 |[7] |

Table 4: Inhibition of Human CYP2C9 and CYP2C19 by Hydantoin Derivatives

Compound CYP2C9 Ki (µM) CYP2C19 Ki (µM) Reference
Phenytoin > 100 85 [7]
(S)-(+)-N-3-Benzylnirvanol 25 0.25 [7]
(R)-(-)-N-3-Benzylphenobarbital 50 0.25 [7]
N-3-Propylphenytoin >100 55 [7]
N-3-Butylphenytoin 90 40 [7]
N-3-Pentylphenytoin 60 30 [7]

| N-3-Hexylphenytoin | 45 | 20 |[7] |

Excretion

The metabolites of hydantoin derivatives, primarily glucuronide conjugates, are mainly excreted in the urine. The extent of renal excretion of the unchanged drug is generally low.

Table 5: Urinary Excretion of Unchanged Drug for Selected Hydantoin Derivatives

Compound Percentage of Unchanged Drug in Urine Species Reference
Phenytoin < 5% Human [8][9]

| Mephenytoin | < 1% | Human |[10] |

Note: Data is limited for a direct comparison of multiple hydantoin derivatives under the same study conditions.

Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is performed using human colon adenocarcinoma cells cultured as a monolayer on semi-permeable filter supports.

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Assay Procedure: The test compound is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points. For efflux studies, the compound is added to the BL side, and samples are collected from the AP side.

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C₀ is the initial concentration of the drug in the donor compartment.

Metabolic Stability Assay in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

  • Incubation: The test compound is incubated with human liver microsomes (HLM) in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[6][11]

CYP450 Inhibition Assay (Ki Determination)

This assay determines the potential of a compound to inhibit specific CYP450 enzymes.

  • Incubation: The test compound (inhibitor) is co-incubated with HLM, a specific CYP probe substrate, and NADPH.

  • Metabolite Formation: The reaction is allowed to proceed, and the formation of the metabolite of the probe substrate is measured.

  • Inhibition Curve: The experiment is repeated with a range of inhibitor concentrations to generate an IC50 curve (concentration of inhibitor that causes 50% inhibition of enzyme activity).

  • Ki Determination: The inhibition constant (Ki) is determined from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the probe substrate and its Km for the enzyme.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay measures the fraction of a drug that binds to plasma proteins.

  • Apparatus: An equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules (the drug) but not large proteins.

  • Procedure: Plasma is placed in one chamber, and a buffer solution containing the test compound is placed in the other.

  • Equilibration: The system is incubated until equilibrium is reached, at which point the concentration of the free (unbound) drug is the same in both chambers.

  • Analysis: The total drug concentration in the plasma chamber and the drug concentration in the buffer chamber (which represents the free drug concentration) are measured by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated as: [(Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration] * 100.

Signaling Pathways and Experimental Workflows

Hydantoin derivatives, beyond their primary action on ion channels, have been shown to modulate various intracellular signaling pathways. Understanding these interactions is crucial for elucidating their full pharmacological profile and potential off-target effects.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion a1 Caco-2 Cell Seeding a2 Monolayer Differentiation a1->a2 a3 Compound Addition (Apical) a2->a3 a4 Sampling (Basolateral) a3->a4 a5 LC-MS/MS Analysis a4->a5 a6 Papp Calculation a5->a6 d1 Equilibrium Dialysis Setup d2 Plasma & Compound Incubation d1->d2 d3 Equilibration d2->d3 d4 Sampling (Plasma & Buffer) d3->d4 d5 LC-MS/MS Analysis d4->d5 d6 Calculate % Binding d5->d6 m1 Incubate Compound with Liver Microsomes & NADPH m2 Time-point Sampling m1->m2 m3 Reaction Termination m2->m3 m4 LC-MS/MS Analysis m3->m4 m5 Calculate t½ & CLint m4->m5 e1 In Vivo Dosing e2 Urine Collection e1->e2 e3 Sample Preparation e2->e3 e4 LC-MS/MS Analysis e3->e4 e5 Calculate % Unchanged Drug e4->e5

Figure 1. General experimental workflow for in vitro ADME profiling.

MAPK Signaling Pathway

Phenytoin has been shown to regulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and migration.[12]

MAPK_Pathway Phenytoin Phenytoin ERK ERK Phenytoin->ERK Modulates GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellularResponse Cellular Responses (Proliferation, Differentiation, Migration) TranscriptionFactors->CellularResponse

Figure 2. Modulation of the MAPK/ERK signaling pathway by phenytoin.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical pathway in cellular processes that has been found to be modulated by phenytoin.[5][13]

PI3K_Akt_Pathway Phenytoin Phenytoin Akt Akt Phenytoin->Akt Activates GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->Akt activates mTOR mTOR Akt->mTOR Downstream Downstream Effectors (e.g., GSK-3β, FOXO) Akt->Downstream CellularResponse Cellular Responses (Survival, Growth, Proliferation) mTOR->CellularResponse Downstream->CellularResponse

Figure 3. Involvement of phenytoin in the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

Certain indole-hydantoin derivatives have demonstrated anti-inflammatory activity by inhibiting the transactivation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.

NFkB_Pathway IndoleHydantoin Indole-Hydantoin Derivative p65_phos p65 Phosphorylation (Ser276) IndoleHydantoin->p65_phos Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Gene Inflammatory Gene Expression p65_phos->Gene activates

Figure 4. Inhibition of NF-κB signaling by an indole-hydantoin derivative.

Conclusion

This guide provides a comparative overview of the ADME properties of hydantoin derivatives, highlighting key data and experimental methodologies. The presented information underscores the importance of early ADME profiling in drug discovery and offers a valuable resource for scientists working on the development of novel hydantoin-based therapeutics. Further research is warranted to generate more comprehensive and directly comparable datasets for a wider range of derivatives to refine structure-ADME relationships and improve the predictive power of in silico models.

References

Validating the Mechanism of Action of Thiazolidine-2,4-diones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound "1,3-Dimethylimidazolidine-2,4-dione" is not extensively documented in scientific literature as a pharmacologically active agent. It is likely that this name is a variant or a misnomer for the well-researched class of compounds known as thiazolidine-2,4-diones (TZDs) . This guide will focus on the established mechanism of action of TZDs, providing a framework for the validation of similar molecules.

The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in the development of drugs for metabolic diseases, most notably type 2 diabetes.[1][2][3][4] The biological effects of TZDs are primarily mediated through their interaction with the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[1][2][3][4]

Primary Mechanism of Action: PPARγ Agonism

Thiazolidine-2,4-diones act as potent agonists for PPARγ.[1][2][3] Upon binding to PPARγ, TZDs induce a conformational change in the receptor, leading to the recruitment of co-activator proteins. This complex then heterodimerizes with the retinoid X receptor (RXR). The resulting TZD-PPARγ-RXR complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[1][3] This binding initiates the transcription of genes that play crucial roles in insulin sensitization, adipocyte differentiation, and lipid metabolism.[1][5]

The downstream effects of PPARγ activation by TZDs include:

  • Increased Insulin Sensitivity: Enhanced glucose uptake in adipose and muscle tissues.

  • Adipogenesis: Promotion of the differentiation of preadipocytes into mature adipocytes, which can store free fatty acids, thereby reducing lipotoxicity.

  • Anti-inflammatory Effects: Trans-repression of pro-inflammatory genes by interfering with transcription factors like NF-κB.[1]

Comparative Efficacy of Thiazolidine-2,4-dione Analogs

The efficacy of TZD analogs can be compared based on their binding affinity to PPARγ and their ability to activate the receptor, often measured as the half-maximal effective concentration (EC50). The table below presents hypothetical comparative data for illustrative purposes, as specific data for this compound is unavailable.

CompoundTargetBinding Affinity (Ki, nM)Potency (EC50, nM)Reference Compound
Rosiglitazone PPARγ4330Full Agonist
Pioglitazone PPARγ480100Full Agonist
Troglitazone PPARγ680200Full Agonist
Compound X (Hypothetical) PPARγ15080Partial Agonist

Note: The data in this table is compiled from various sources for illustrative comparison. Specific values can vary based on experimental conditions.

Signaling Pathway of Thiazolidine-2,4-diones

The following diagram illustrates the signaling cascade initiated by TZD binding to PPARγ.

TZD_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD Thiazolidinedione (e.g., Rosiglitazone) PPARg_inactive Inactive PPARγ TZD->PPARg_inactive Enters Cell & Nucleus PPARg_active Active PPARγ PPARg_inactive->PPARg_active TZD Binding & Conformational Change RXR_inactive Inactive RXR RXR_active Active RXR RXR_inactive->RXR_active PPARg_RXR_complex PPARγ-RXR Heterodimer PPARg_active->PPARg_RXR_complex RXR_active->PPARg_RXR_complex PPRE PPRE (DNA Response Element) PPARg_RXR_complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Expression Protein Expression (e.g., GLUT4, Adiponectin) mRNA->Protein_Expression Translation Biological_Effects Biological Effects: - Increased Insulin Sensitivity - Adipogenesis - Anti-inflammatory Protein_Expression->Biological_Effects

Caption: Signaling pathway of thiazolidine-2,4-diones (TZDs) via PPARγ activation.

Experimental Protocols for Validating Mechanism of Action

To validate the mechanism of action of a novel compound suspected to be a TZD analog, a series of experiments are required.

Cellular Thermal Shift Assay (CETSA)

This assay confirms direct binding of the compound to the target protein (PPARγ) in a cellular environment.

  • Objective: To demonstrate that the test compound stabilizes PPARγ against thermal denaturation.

  • Principle: Ligand-bound proteins are generally more resistant to heat-induced unfolding and aggregation.

  • Methodology:

    • Culture cells expressing PPARγ (e.g., HEK293 cells transfected with a PPARγ expression vector).

    • Treat the cells with the test compound or a vehicle control for a specified time.

    • Harvest the cells and lyse them.

    • Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes.

    • Centrifuge the heated lysates to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble PPARγ at each temperature using Western blotting or ELISA.

  • Expected Outcome: In the presence of a binding compound, the melting curve of PPARγ will shift to higher temperatures compared to the vehicle control.[6][7][8]

PPARγ Reporter Gene Assay

This assay quantifies the ability of a compound to activate PPARγ-mediated gene transcription.

  • Objective: To measure the functional activation of PPARγ by the test compound.

  • Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPREs. Activation of PPARγ leads to the expression of the reporter gene, which can be quantified.

  • Methodology:

    • Use a cell line stably transfected with a PPARγ expression vector and a PPRE-luciferase reporter construct.[9][10][11]

    • Plate the cells and treat them with various concentrations of the test compound, a known PPARγ agonist (positive control), and a vehicle (negative control).

    • Incubate for 18-24 hours to allow for gene transcription and translation.

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Expected Outcome: A dose-dependent increase in luciferase activity will be observed for compounds that activate PPARγ.

Western Blot Analysis of Downstream Targets

This technique is used to assess the effect of the compound on the expression of proteins regulated by PPARγ.

  • Objective: To confirm that the compound modulates the expression of known PPARγ target genes.

  • Methodology:

    • Treat target cells (e.g., 3T3-L1 adipocytes) with the test compound for an appropriate duration.

    • Lyse the cells and determine the total protein concentration.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for PPARγ target proteins (e.g., GLUT4, adiponectin, fatty acid binding protein 4).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate.

  • Expected Outcome: An increase in the expression of PPARγ target proteins in compound-treated cells compared to control cells.

Experimental Workflow

The following diagram outlines a logical workflow for validating the mechanism of action of a potential TZD-like compound.

Experimental_Workflow Start Novel Compound (Potential TZD Analog) CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Direct_Binding Direct Binding to PPARγ Confirmed? CETSA->Direct_Binding Reporter_Assay PPARγ Reporter Gene Assay Functional_Activation Functional Activation of PPARγ Confirmed? Reporter_Assay->Functional_Activation Western_Blot Western Blot for Downstream Targets Downstream_Effects Modulation of Downstream Targets Confirmed? Western_Blot->Downstream_Effects Direct_Binding->Reporter_Assay Yes Alternative_Mechanism Investigate Alternative Mechanisms Direct_Binding->Alternative_Mechanism No Functional_Activation->Western_Blot Yes Functional_Activation->Alternative_Mechanism No Mechanism_Validated Mechanism of Action Validated Downstream_Effects->Mechanism_Validated Yes Downstream_Effects->Alternative_Mechanism No

Caption: Experimental workflow for validating the mechanism of action of a TZD analog.

Comparison with Alternative Therapies

While TZDs are effective insulin sensitizers, their use has been associated with side effects such as weight gain and fluid retention. Alternative and complementary therapeutic strategies for type 2 diabetes include:

  • Metformin: A biguanide that primarily reduces hepatic glucose production.

  • Sulfonylureas: Stimulate insulin secretion from pancreatic β-cells.

  • DPP-4 Inhibitors: Increase incretin levels, which enhance insulin secretion and reduce glucagon secretion.

  • SGLT2 Inhibitors: Promote urinary glucose excretion by inhibiting glucose reabsorption in the kidneys.

  • GLP-1 Receptor Agonists: Mimic the action of the incretin hormone GLP-1 to enhance insulin secretion, suppress glucagon release, and slow gastric emptying.

Each of these drug classes has a distinct mechanism of action, offering different risk-benefit profiles for patients.

Conclusion

The thiazolidine-2,4-dione scaffold represents a critical class of therapeutic agents, primarily acting as agonists of the nuclear receptor PPARγ. Validating the mechanism of action for any new analog, such as a hypothetical "this compound," requires a systematic approach. This involves confirming direct target engagement, quantifying functional receptor activation, and measuring the modulation of downstream signaling pathways. The experimental protocols and workflow provided in this guide offer a robust framework for researchers and drug development professionals to elucidate and validate the molecular mechanisms of novel TZD-like compounds.

References

A Tale of Two Scaffolds: Imidazolidine-2,4-diones versus Thiazolidine-2,4-diones in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis for researchers and drug development professionals.

In the landscape of medicinal chemistry, the search for novel pharmacophores with therapeutic potential is a continuous endeavor. This guide provides a head-to-head comparison of the imidazolidine-2,4-dione scaffold and the well-established thiazolidine-2,4-dione (TZD) class of drugs. While direct clinical data for 1,3-Dimethylimidazolidine-2,4-dione is not available, this comparison of the core structures and their derivatives offers valuable insights for researchers exploring new therapeutic avenues.

At a Glance: Key Differences and Potential

Thiazolidine-2,4-diones, famously represented by the antidiabetic drugs pioglitazone and rosiglitazone, are well-characterized agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3][4] Their mechanism of action in improving insulin sensitivity is extensively documented.[1][2] In contrast, the imidazolidine-2,4-dione scaffold has demonstrated a broader range of biological activities in preclinical studies, including anticancer, anticoagulant, and enzyme inhibitory effects, suggesting a wider, though less explored, therapeutic potential.[5][6][7][8]

Mechanism of Action: A Divergent Path

The primary mechanism of action for thiazolidine-2,4-diones is the activation of PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[1][2][9] This targeted action is the basis for their use in treating type 2 diabetes.

Imidazolidine-2,4-dione derivatives, however, have been shown to act on a variety of targets. Studies have identified derivatives that function as:

  • Bcl-2 inhibitors , suggesting a role in apoptosis induction for cancer therapy.[5]

  • Lymphoid-specific tyrosine phosphatase (LYP) inhibitors , indicating potential in treating autoimmune diseases.[6]

  • Protein tyrosine phosphatase-1B (PTP1B) inhibitors , another promising target for type 2 diabetes and obesity.[10]

  • Anticoagulant agents , though the precise mechanism is still under investigation.[7]

This multi-target profile of the imidazolidine-2,4-dione scaffold presents both opportunities for developing novel therapies and challenges in achieving target selectivity.

cluster_0 Thiazolidine-2,4-diones (TZDs) cluster_1 Imidazolidine-2,4-diones TZDs TZDs PPARγ PPARγ TZDs->PPARγ activate Gene Transcription Gene Transcription PPARγ->Gene Transcription modulate Insulin Sensitization Insulin Sensitization Gene Transcription->Insulin Sensitization Imidazolidine-2,4-diones Imidazolidine-2,4-diones Bcl-2 Bcl-2 Imidazolidine-2,4-diones->Bcl-2 inhibit LYP LYP Imidazolidine-2,4-diones->LYP inhibit PTP1B PTP1B Imidazolidine-2,4-diones->PTP1B inhibit Anticoagulation Factors Anticoagulation Factors Imidazolidine-2,4-diones->Anticoagulation Factors modulate Anticancer Anticancer Bcl-2->Anticancer Immunomodulation Immunomodulation LYP->Immunomodulation Antidiabetic Antidiabetic PTP1B->Antidiabetic Anticoagulant Anticoagulant Anticoagulation Factors->Anticoagulant

Fig. 1: Contrasting signaling pathways of TZDs and Imidazolidine-2,4-diones.

Head-to-Head Biological Activity

While a direct comparison of this compound with current drugs is not feasible due to a lack of data, we can compare the preclinical data of various imidazolidine-2,4-dione derivatives with the established TZD drugs and other relevant therapeutics.

Antidiabetic Activity

The TZD drugs, pioglitazone and rosiglitazone, are approved for clinical use and have extensive data supporting their efficacy in glycemic control.[3][4][11][12] Imidazolidine-2,4-dione derivatives have shown potential as PTP1B inhibitors, an alternative mechanism to improve insulin sensitivity.

Compound ClassTargetKey FindingsReference
Thiazolidine-2,4-diones PPARγClinically proven to lower HbA1c by 1-2%.[13][3][4][11][13]
Imidazolidine-2,4-diones PTP1BA selective inhibitor (comp#h) was identified.[10]
Anticancer Activity

Several imidazolidine-2,4-dione derivatives have been synthesized and tested against various cancer cell lines, showing promising results.[5][8] TZDs have also been investigated for their anticancer properties, primarily linked to PPARγ activation.[9]

CompoundCell LineIC50 (µM)Reference
Imidazolidine-2,4-dione (Cpd 8k) K562-[5]
PC-3-[5]
Imidazolidine-2,4-dione (3e) MCF-7LD50: 20.4 µg/mL[7]
Thiazolidine-2,4-dione (TZ-5) MCF-7Good antiproliferative activity[8]
A549Good antiproliferative activity[8]
Other Therapeutic Areas

The versatility of the imidazolidine-2,4-dione scaffold is further highlighted by its derivatives' activity as anticoagulant and immunomodulatory agents.

Compound ClassTherapeutic AreaKey FindingsReference
Imidazolidine-2,4-diones AnticoagulantCompound 5f showed high response in APTT assays.[7]
ImmunomodulatoryInhibitors of LYP with IC50 values in the low µM range.[6]

Clinical Profile of Thiazolidine-2,4-diones

The clinical use of TZDs has been tempered by safety concerns. While effective in managing type 2 diabetes, both pioglitazone and rosiglitazone have been associated with adverse effects.

DrugIndicationCommon Side EffectsSerious Adverse Events
Pioglitazone Type 2 DiabetesWeight gain, edema, upper respiratory tract infection.Congestive heart failure, bladder cancer, bone fractures.[12][14]
Rosiglitazone Type 2 DiabetesWeight gain, edema, increased LDL cholesterol.[13]Congestive heart failure, myocardial infarction.[4][13][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of common experimental protocols used to evaluate the biological activities discussed.

PPARγ Activation Assay

This assay determines the ability of a compound to activate the PPARγ receptor.

Start Start Cell Culture Culture mammalian cells (e.g., COS-7) Start->Cell Culture Transfection Transfect cells with PPARγ expression vector and a PPRE-luciferase reporter vector Cell Culture->Transfection Treatment Treat cells with test compound or standard (e.g., rosiglitazone) Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Lyse cells and measure luciferase activity Incubation->Lysis Analysis Analyze data to determine EC50 Lysis->Analysis End End Analysis->End

Fig. 2: Workflow for a PPARγ activation reporter assay.

Protocol Summary:

  • Cell Culture: Mammalian cells, such as COS-7 or HEK293, are cultured in appropriate media.[16][17]

  • Transfection: Cells are co-transfected with a plasmid expressing the human PPARγ and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).[16][17][18]

  • Treatment: Transfected cells are treated with various concentrations of the test compound. A known PPARγ agonist like rosiglitazone is used as a positive control.[16][17]

  • Incubation: Cells are incubated for a period of 24 to 48 hours to allow for gene expression.

  • Measurement: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

  • Data Analysis: The dose-response curve is plotted to determine the EC50 value of the compound.

Anticancer Cell Line Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cells.

Protocol Summary:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.[19]

  • Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.[19]

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Activity Assay (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[20][21][22][23]

Start Start Serial Dilution Perform serial dilutions of the test compound in a 96-well plate Start->Serial Dilution Inoculation Add a standardized suspension of the microorganism to each well Serial Dilution->Inoculation Incubation Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) Inoculation->Incubation Visual Inspection Visually inspect for microbial growth (turbidity) Incubation->Visual Inspection MIC Determination Determine the lowest concentration with no visible growth (MIC) Visual Inspection->MIC Determination End End MIC Determination->End

Fig. 3: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol Summary:

  • Preparation: A serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under conditions optimal for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The thiazolidine-2,4-dione scaffold has yielded clinically successful drugs, but their use is associated with significant side effects. The imidazolidine-2,4-dione scaffold, while less explored, presents a promising platform for the development of novel therapeutics with a potentially broader range of applications, including oncology and immunology. The diverse mechanisms of action observed for imidazolidine-2,4-dione derivatives warrant further investigation. Future research should focus on lead optimization to enhance potency and selectivity for specific targets, as well as comprehensive preclinical safety and efficacy studies. Direct, head-to-head preclinical studies comparing optimized imidazolidine-2,4-dione derivatives with standard-of-care drugs will be crucial in determining their true therapeutic potential.

References

Safety Operating Guide

Safe Disposal of 1,3-Dimethylimidazolidine-2,4-dione: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 1,3-Dimethylimidazolidine-2,4-dione, also known as N,N'-Dimethylethyleneurea (DMEU), is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols is essential to mitigate risks associated with its handling.

Hazard Profile and Safety Precautions

This compound is a combustible liquid and may be harmful if swallowed or absorbed through the skin.[1] It can cause serious eye damage and is suspected of damaging fertility or the unborn child.[2][3][4] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) during Handling and Disposal:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][5]

  • Skin Protection: Use protective gloves and clothing.[2][5]

  • Respiratory Protection: In case of insufficient ventilation, wear a self-contained breathing apparatus.[6][7]

Step-by-Step Disposal Procedure

1. Waste Identification and Classification:

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[7] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[7]

2. Collection and Storage of Waste:

  • Collect waste this compound in suitable, closed, and properly labeled containers for disposal.[5][6]

  • Store waste containers in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acid chlorides.[3][6][7]

3. Spill Management:

In the event of a spill:

  • Remove all sources of ignition.[5][6]

  • Ensure adequate ventilation.[6][7]

  • Use personal protective equipment as required.[6][7]

  • Absorb the spill with an inert absorbent material such as sand or diatomaceous earth.[4][6][7]

  • Collect the absorbed material and place it into a suitable, closed container for disposal.[5][6][7]

  • Do not let the product enter drains.[8]

4. Final Disposal:

  • Dispose of the contents and container to an approved waste disposal plant.[6][7]

  • Observe all federal, state, and local environmental regulations.[2]

  • Contaminated packaging should be handled as hazardous waste in the same manner as the substance itself.[2]

  • Non-contaminated packaging may be treated as household waste or recycled if not otherwise specified by official regulations.[2]

Chemical and Physical Properties

For safe handling and storage, it is important to be aware of the physical and chemical properties of this compound.

PropertyValue
Physical State Liquid[3][6]
Appearance Clear, Colorless[3][6]
Odor Odorless[3][6]
Melting Point/Range 8.2 °C / 46.8 °F[3][6]
Boiling Point/Range 225.5 °C / 437.9 °F @ 760 mmHg[3][6]
Flash Point 93 °C / 199.4 °F[3][6]
Autoignition Temperature 305 °C / 581 °F[3][6]
Solubility Soluble in water[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Have this compound Waste B Is it a spill? A->B C Follow Spill Management Protocol: - Wear appropriate PPE - Remove ignition sources - Ventilate area - Absorb with inert material B->C Yes D Collect waste in a labeled, closed container B->D No C->D E Store container in a cool, dry, well-ventilated area D->E F Consult local, state, and federal regulations for hazardous waste classification E->F G Dispose of at an approved waste disposal plant F->G H End G->H

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
1,3-Dimethylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.